Urethane
Description
This compound appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste.
This compound is a carbamate ester obtained by the formal condensation of ethanol with carbamic acid. It has been found in alcoholic beverages. It has a role as a fungal metabolite and a mutagen.
This compound, formerly marketed as an inactive ingredient in Profenil injection, was determined to be carcinogenic and was removed from the Canadian, US, and UK markets in 1963.
Ethyl carbamate is used as an intermediate in the synthesis of a number of chemicals. Acute (short-term) exposure of humans to high levels of ethyl carbamate may result in injury to the kidneys and liver and induce vomiting, coma, or hemorrhages. No information is available on the chronic (long-term), reproductive, or developmental effects of ethyl carbamate in humans. An increased incidence of lung tumors has been observed in rodents exposed to ethyl carbamate by oral or inhalation exposure. The International Agency for Research on Cancer (IARC) has classifed ethyl carbamate as a Group 2B, possibly carcinogenic to humans.
This compound has been reported in Trypanosoma brucei with data available.
This compound is a colorless and odorless, crystalline compound that emits toxic fumes of nitrogen oxides when heated to decomposition. Urethan is mainly used in the production of amino resins, but is also used in the manufacture of pesticides, fumigants, cosmetics and pharmaceuticals. Exposure to urethan can affect the central nervous system, liver and can cause bone marrow suppression. Urethan is reasonably anticipated to be a human carcinogen. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
Ethyl carbamate (also known as this compound) is an ester of carbamic acid. It is not a component of polyurethanes. this compound can be produced by the reaction of ammonia with ethyl chloroformate or by heating urea nitrate and ethyl alcohol. It was first prepared in the mid 1800’s. Ethyl carbamate was used as an antineoplastic agent in the treatment of multiple myeloma before it was found in 1943 to be toxic, carcinogenic and largely ineffective. Japanese usage in medical injections continued and from 1950 to 1975. Ethyl carbamate has now been withdrawn from pharmaceutical use. However, small quantities of ethyl carbamate are also used in laboratories as an anesthetic for animals. Studies have shown that most, if not all, yeast-fermented alcoholic beverages contain traces of ethyl carbamate (15 ppb to 12 ppm). Other foods and beverages prepared by means of fermentation also contain ethyl carbamate. For example, bread has been found to contain 2 ppb while as much as 20 ppb has been found in some samples of soy sauce. “Natural” ethyl carbamate is formed during distillation from natural precursors such as cyanide, urea, citrulline and other N-carbamoyl compounds.
Antineoplastic agent that is also used as a veterinary anesthetic. It has also been used as an intermediate in organic synthesis. This compound is suspected to be a carcinogen.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYRKODLDBILNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2, Array | |
| Record name | URETHANE | |
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| Record name | ETHYL CARBAMATE | |
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Related CAS |
26680-22-8 | |
| Record name | Carbamic acid, ethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID9021427 | |
| Record name | Urethane | |
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Molecular Weight |
89.09 g/mol | |
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Physical Description |
Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER. | |
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| Record name | ETHYL CARBAMATE | |
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Boiling Point |
360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
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Flash Point |
198 °F (NTP, 1992), 92 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200 | |
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Density |
0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98 | |
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Vapor Density |
3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
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Color/Form |
Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene | |
CAS No. |
51-79-6 | |
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| Record name | ETHYL CARBAMATE | |
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| Record name | Ethyl carbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
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| Record name | ETHYL CARBAMATE | |
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| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C | |
| Record name | URETHANE | |
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| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Urethane | |
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| URL | https://www.drugbank.ca/drugs/DB04827 | |
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| Record name | ETHYL CARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl carbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to Urethane: Chemical Structure and Properties for Researchers
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of urethanes, with a particular focus on polyurethanes. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of these versatile polymers.
The Urethane Functional Group: A Hybrid of Amide and Ester
The fundamental unit of a this compound is the carbamate functional group, which can be considered a hybrid of an amide and an ester.[1] This unique structure, consisting of a carbonyl group flanked by a nitrogen and an oxygen atom, imparts a distinct set of properties.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) allows for the formation of strong intermolecular hydrogen bonds, which significantly influence the physical properties of this compound-containing molecules.
The molecular formula for the simplest this compound, ethyl carbamate, is C₃H₇NO₂.[2] It is a colorless and odorless crystalline solid.[2]
Polyurethanes: Versatile Polymers Built on this compound Linkages
While simple urethanes exist, the most significant application of the this compound linkage is in the formation of polyurethanes (PUs).[3] These polymers are formed through the reaction of diisocyanates (or polyisocyanates) with polyols.[4][5] The versatility of polyurethanes stems from the wide variety of isocyanates and polyols that can be used, allowing for the tailoring of their properties to suit a vast range of applications, from flexible foams to rigid elastomers.[5][6]
The properties of a polythis compound are greatly influenced by the types of isocyanates and polyols used in its synthesis.[5] Long, flexible polyol chains result in soft, elastic polymers, while a high degree of cross-linking leads to tough and rigid materials.[5]
Quantitative Properties of Urethanes and Polyurethanes
The following table summarizes key quantitative properties for ethyl carbamate and various types of polyurethanes.
| Property | Ethyl Carbamate | Thermoplastic Polythis compound (TPU) | Polythis compound Elastomer (AU, EU) |
| Molecular Formula | C₃H₇NO₂[2] | - | - |
| Melting Point | 48-50 °C | 120-150 °C[7] | - |
| Boiling Point | 182-185 °C | - | - |
| Density | 0.9862 g/cm³[8] | 1.10 g/cm³[7] | - |
| Tensile Strength | - | 10 MPa[7] | 39 MPa[9] |
| Elongation at Break | - | 291%[7] | 580%[9] |
| Hardness (Shore) | - | 88-90 A[7] | - |
| Glass Transition Temp. | - | - | -50 °C[9] |
Experimental Protocols
Synthesis of a Thermoplastic Polythis compound Elastomer
This protocol describes a typical two-step synthesis of a thermoplastic polythis compound elastomer.[10][11]
Materials:
-
Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dimethylacetamide (DMAc)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PCL-diol and DMAc.
-
Heat the mixture to 80°C under a nitrogen atmosphere with stirring until the PCL-diol is completely dissolved.
-
Add MDI to the flask and continue stirring at 80°C for 2 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer solution to 60°C.
-
Add a solution of BDO in DMAc dropwise to the prepolymer solution with vigorous stirring.
-
Add a catalytic amount of DBTDL.
-
Continue the reaction at 60°C for 3-4 hours until the viscosity of the solution increases significantly.
-
Precipitate the resulting polythis compound elastomer in a non-solvent such as methanol, wash thoroughly, and dry in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization of Polythis compound Properties
The following are standard ASTM methods for characterizing the physical properties of polyurethanes.[12][13]
-
Tensile Strength and Elongation (ASTM D412): This test determines the force required to break a sample and how much it stretches before breaking.[14] A dumbbell-shaped specimen is pulled at a constant rate of 500 mm/min until it fails.[15]
-
Hardness (ASTM D2240): This test measures the resistance of a material to indentation.[16] A specified indenter is pressed into the material under a specific force, and the depth of penetration is measured.[16][17] Shore A and Shore D are common scales for softer and harder materials, respectively.[17]
-
Density and Specific Gravity (ASTM D792): This method determines the density of a solid plastic by weighing it in air and then in a liquid of known density (usually water).[18]
Urethanes in Drug Development and Biological Signaling
The carbamate group is a key structural motif in a number of therapeutic agents and plays a role in various biological signaling pathways.[8][19]
Acetylcholinesterase Inhibitors
Several carbamate-based drugs are used as acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease and myasthenia gravis.[5][20] These drugs work by reversibly inhibiting the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine.[21] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[21] Examples of carbamate AChE inhibitors include rivastigmine and neostigmine.[5]
Nrf2 Signaling Pathway
Recent research has indicated a potential link between carbamate compounds and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[22] This pathway is a key regulator of the cellular antioxidant response.[22] Under normal conditions, Nrf2 is kept inactive by Keap1.[23] Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and detoxification genes.[23] Some studies suggest that certain carbamates may modulate this pathway, though the exact mechanisms are still under investigation.[24][25]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pfa.org [pfa.org]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. weerg.com [weerg.com]
- 8. researchgate.net [researchgate.net]
- 9. makeitfrom.com [makeitfrom.com]
- 10. Synthesis, Characterization and Properties of Antibacterial Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Directory of ASTM Test Methods for Cast this compound Parts - Plan Tech [plantech.com]
- 13. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 14. victortestingmachine.com [victortestingmachine.com]
- 15. zwickroell.com [zwickroell.com]
- 16. infinitalab.com [infinitalab.com]
- 17. Shore Hardness ASTM D2240 [intertek.com]
- 18. matestlabs.com [matestlabs.com]
- 19. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Urethane as an Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a widely utilized anesthetic in preclinical research, particularly in neurophysiological studies, due to its stable, long-lasting anesthesia with minimal depression of cardiovascular and respiratory systems.[1][2] Unlike many other anesthetics that have a primary molecular target, this compound's anesthetic properties arise from its modest and widespread effects on multiple neurotransmitter systems and ion channels.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanism of Action: A Multi-Target Modulator
The anesthetic state induced by this compound is not attributed to a high-affinity interaction with a single receptor type. Instead, it is the cumulative result of subtle modulation of both inhibitory and excitatory neurotransmission.[2] this compound potentiates the function of inhibitory receptors while inhibiting excitatory ones, leading to a generalized depression of neuronal excitability.[2][3]
Modulation of Ligand-Gated Ion Channels
This compound's primary documented effects are on ligand-gated ion channels, where it demonstrates a dualistic action: potentiating inhibitory receptors and inhibiting excitatory ones.[2]
This compound enhances the function of the primary inhibitory neurotransmitter receptors in the central nervous system: GABA-A and glycine receptors.[3] This potentiation leads to an increased influx of chloride ions upon agonist binding, resulting in hyperpolarization of the postsynaptic neuron and a decreased likelihood of action potential firing.
-
GABA-A Receptors: this compound potentiates GABA-A receptor function, although it is considered less potent in this regard compared to other anesthetics like barbiturates.[4] In the nucleus of the solitary tract (NTS), this compound at a concentration of 20 mM has been shown to decrease the frequency of GABAergic spontaneous postsynaptic currents (sPSCs) by approximately 60%, suggesting an inhibitory effect on GABAergic neurons.[5]
-
Glycine Receptors: Similar to its effect on GABA-A receptors, this compound enhances the function of glycine receptors, contributing to its overall inhibitory effect on the central nervous system.[3]
This compound exerts an inhibitory effect on the primary excitatory neurotransmitter receptors, NMDA and AMPA receptors, thereby reducing neuronal depolarization and excitation.[2][6]
-
NMDA Receptors: this compound inhibits NMDA receptor function in a concentration-dependent manner.[2] However, studies have shown that in the NTS, this compound (20 mM) did not significantly change the amplitude of NMDA-evoked excitatory postsynaptic currents (eEPSCs).[5] This suggests that the inhibitory effect of this compound on NMDA receptors may be region-specific or dependent on the subunit composition of the receptor.
-
AMPA Receptors: this compound also inhibits AMPA receptor-mediated currents.[2] Similar to NMDA receptors, in the NTS, 20 mM this compound did not significantly alter non-NMDA currents.[5]
This compound potentiates the function of neuronal nicotinic acetylcholine receptors.[2] This effect is somewhat paradoxical given its overall anesthetic action, as nAChRs are generally excitatory. In outer hair cells, the this compound-induced outward current is blocked by the α9 nAChR antagonist strychnine, suggesting a role for this receptor subtype in this compound's effects in the auditory system.[7]
Effects on Voltage-Gated Ion Channels
This compound's influence extends to voltage-gated ion channels, further contributing to the depression of neuronal excitability.
-
Potassium Channels: this compound activates Ba2+-sensitive potassium leak channels, leading to an increase in membrane conductance and hyperpolarization of neurons.[8][9] This action appears to be a specific mechanism for reducing intrinsic neuronal excitability without affecting synaptic transmission.[8][9] Studies on hippocampal CA1 neurons suggest that this compound alters presynaptic glutamatergic release possibly by activating potassium leak currents.[1]
-
Sodium Channels: While most intravenous anesthetics have minimal effects on voltage-gated sodium channels at clinical concentrations, this compound has been shown to inhibit them.[1][8]
Quantitative Data on this compound's Actions
The following tables summarize the available quantitative data on the effects of this compound on various ion channels and neurotransmitter systems.
| Receptor/Ion Channel | Effect | Concentration | Quantitative Measurement | Reference |
| GABA-A Receptor | Potentiation / Inhibition of GABAergic neurons | 20 mM | ~60% decrease in frequency of GABAergic sPSCs in NTS neurons | [5] |
| Glycine Receptor | Potentiation | Not Specified | Concentration-dependent potentiation | [2] |
| NMDA Receptor | Inhibition | 20 mM | No significant change in eEPSC amplitude in NTS neurons | [5] |
| AMPA Receptor | Inhibition | 20 mM | No significant change in non-NMDA current amplitude in NTS neurons | [5] |
| Nicotinic Acetylcholine Receptor (α9 subunit) | Potentiation | Dose-dependent | This compound-induced outward current blocked by strychnine | [7] |
| Potassium Leak Channels | Activation | Not Specified | Selective activation of Ba2+-sensitive K+ leak conductance | [8][9] |
| Voltage-Gated Sodium Channels | Inhibition | Not Specified | Inhibition observed | [1][8] |
| Parameter | Effect | This compound Dose | Quantitative Measurement | Brain Region | Reference |
| Glutamate Concentration | Decrease | Not Specified | 30% decrease compared to unanesthetized rats | Cerebral Cortex | [3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its anesthetic action.
References
- 1. This compound suppresses hippocampal CA1 neuron excitability via changes in presynaptic glutamate release and in potassium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. This compound inhibits the GABAergic neurotransmission in the nucleus of the solitary tract of rat brain stem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anesthetic this compound blocks excitatory amino acid responses but not GABA responses in isolated frog spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on Rat Outer Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
synthesis and polymerization of urethane for lab applications
An In-depth Technical Guide to the Laboratory Synthesis and Polymerization of Urethanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, characterized by the presence of urethane (or carbamate) linkages in their molecular backbone.[1] Their adaptability stems from the wide variety of monomers that can be used for their synthesis, allowing for the precise tailoring of their chemical and physical properties.[1][2] This versatility makes them invaluable in research and development, particularly in laboratory applications ranging from the creation of novel biomaterials and medical devices to advanced drug delivery systems.[3][4]
This technical guide provides a comprehensive overview of the core principles and practices for the synthesis and polymerization of urethanes in a laboratory setting. It covers the fundamental chemistry, detailed experimental protocols, characterization techniques, and critical safety procedures necessary for professionals working in this field.
The Core Chemistry: this compound Formation and Polymerization
The foundational reaction for all polythis compound synthesis is the nucleophilic addition of an alcohol's hydroxyl group (-OH) to the electrophilic carbon of an isocyanate group (-N=C=O).[5] This reaction is highly efficient and typically requires no by-products, making it a clean and attractive polymerization method.[6]
When a diisocyanate (a molecule with two isocyanate groups) reacts with a polyol (a molecule with two or more hydroxyl groups), a polymer chain is formed, creating polythis compound.[7][8] The properties of the resulting polymer—whether it is a rigid foam, a flexible elastomer, or a durable coating—are directly influenced by the molecular structure of the isocyanate and polyol precursors.[1][2]
References
Biocompatibility of Polyurethane Scaffolds for Tissue Engineering: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU)-based scaffolds have garnered significant attention in the field of tissue engineering due to their remarkable versatility and tunable properties.[1][2] Their biocompatibility, biodegradability, and adaptable mechanical characteristics make them suitable for a wide range of applications, from soft tissue regeneration to bone repair.[3][4] This technical guide provides a comprehensive overview of the biocompatibility of polythis compound scaffolds, summarizing key quantitative data, detailing experimental protocols for evaluation, and visualizing the core signaling pathways involved in cell-scaffold interactions.
The ideal tissue engineering scaffold should provide a supportive environment for cell adhesion, proliferation, and differentiation while eliciting a minimal inflammatory response.[5] Polyurethanes, with their customizable chemical composition, can be engineered to meet these demanding requirements.[2] This guide will delve into the critical aspects of their biocompatibility, offering researchers the foundational knowledge needed to effectively utilize these promising biomaterials.
Data Presentation: Quantitative Analysis of Biocompatibility
The following tables summarize key quantitative data from various studies on the biocompatibility of polythis compound scaffolds, providing a comparative overview of their performance in critical assays.
Table 1: In Vitro Cytotoxicity and Cell Viability on Polythis compound Scaffolds
| Scaffold Type | Cell Type | Assay | Time Point | Result | Reference |
| Melt-extruded PU | Balb/3T3 | Biomaterial Extract | - | >95% cell viability | [6] |
| Isosorbide-based PU | Human blood leukocytes | MTT Assay | - | Non-cytotoxic | [7] |
| Waterborne PU (PV-Lys) | L929 fibroblasts | MTT Assay | - | Cytotoxic grade 0-1 | [8] |
| PU-Cu Materials | Macrophages | Hematoxylin–eosin staining | 2 weeks | Confirmed anti-inflammatory activity | [2] |
| PU Scaffolds | MG63 osteoblast-like cells | Alamar Blue assay | - | Good cell proliferation | [9] |
Table 2: In Vivo Inflammatory Response to Polythis compound Scaffolds
| Scaffold Type | Animal Model | Implantation Site | Time Point | Key Findings | Reference |
| PU-S, PU-M, PU-F | BALB/c mice | Dorsal skinfold chamber | 14 days | Minimal inflammatory cells, physiological range of leukocytes | [10][11] |
| Waterborne Biodegradable PU (WBPU) | Subcutaneous | Day 3 & 14 | Polarization of macrophages towards M2 (anti-inflammatory) phenotype | [12] | |
| PU-SS (disulfide bonds) | Subcutaneous | - | Minimal inflammatory cell accumulation | [13] | |
| Foam Covered (FC) Silicone | Wistar rats | Dorsum | 90 and 180 days | Higher levels of acute and chronic inflammation compared to surface textured implants | [14] |
| 3D-printed TPU/PLA | - | Subcutaneous | 1, 4, and 8 weeks | Porous scaffolds may facilitate cell adhesion, migration, and proliferation | [15] |
Table 3: In Vivo Degradation Rates of Polythis compound Scaffolds
| Scaffold Type | Animal Model | Implantation Site | Time Point(s) | Degradation Rate / Mass Loss | Reference |
| Peripheral Embolization Device (PED) foams | Porcine arteries | - | 30, 60, 90 days | ~0.11% per day | [16][17] |
| Neurovascular Embolization Device (NED) foams | Rabbit carotid elastase aneurysms | - | 30, 90 days | ~1.01% per day | [16][17] |
| PU-1.8SS | - | Subcutaneous | 2 months | 34% degradation | [13] |
| PU-1SS | - | Subcutaneous | 2 months | 30% degradation | [13] |
| PU-BDO | - | Subcutaneous | 2 months | 13% degradation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of scaffold biocompatibility. The following are protocols for key experiments cited in the literature.
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[18][19][20][21]
Objective: To quantify the number of viable cells on a polythis compound scaffold.
Principle: The yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cell-seeded polythis compound scaffolds in a multi-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Serum-free cell culture medium
-
Solubilization solution (e.g., acidified isopropanol)[18]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation: Prepare a 1 mg/mL MTT solution in phenol red-free DMEM and filter sterilize.[18]
-
Incubation: Remove the culture medium from the wells containing the cell-seeded scaffolds. Wash each scaffold with PBS if the medium contained phenol red.[18] Add 1 mL of the MTT reagent to each well.[18] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-4 hours.[21] Protect the plate from light with aluminum foil.[18]
-
Solubilization: Carefully aspirate the MTT solution. Add 1 mL of the solubilization solution to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]
-
Measurement: Transfer 20 µL of the solution from each well to a new 96-well plate and add 180 µL of isopropanol to each well.[18] Read the absorbance at 570 nm using a microplate reader.[21] Use a reference wavelength of 630 nm to subtract background absorbance.
Live/Dead Staining for Cell Viability
This protocol provides a qualitative and quantitative assessment of live and dead cells on the scaffold.[22][23][24][25][26]
Objective: To visualize and quantify live and dead cells on a polythis compound scaffold.
Principle: This assay uses two fluorescent dyes. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.
Materials:
-
Cell-seeded polythis compound scaffolds in a multi-well plate
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)
-
Sterile PBS
-
Fluorescence microscope with appropriate filters
Procedure:
-
Reagent Preparation: Thaw the Calcein-AM and EthD-1 vials at room temperature.[22][23] Prepare the working solution by adding 20 µL of EthD-1 stock solution and 5 µL of Calcein-AM stock solution to 10 mL of sterile PBS.[26] Vortex the solution and protect it from light.[26]
-
Staining: Aspirate the culture medium from the scaffolds and wash them twice with sterile PBS.[26] Add a sufficient volume of the working solution to cover the scaffolds in each well.[26]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[26]
-
Washing: Remove the working solution and wash the scaffolds three times with PBS.[26]
-
Imaging: Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
In Vivo Subcutaneous Implantation
This protocol outlines a general procedure for assessing the in vivo biocompatibility of polythis compound scaffolds.[5][27]
Objective: To evaluate the host tissue response to a polythis compound scaffold implanted subcutaneously.
Principle: The scaffold is implanted in a subcutaneous pocket in an animal model. The tissue response, including inflammation, fibrous capsule formation, and tissue ingrowth, is evaluated histologically at specific time points.
Materials:
-
Sterile polythis compound scaffolds
-
Animal model (e.g., BALB/c mice or Sprague Dawley rats)[10][28]
-
Surgical instruments
-
Anesthesia
-
Sutures
-
Histology processing reagents (formalin, paraffin, etc.)
-
Microscope
Procedure:
-
Animal Preparation: Anesthetize the animal. Shave and sterilize the dorsal skin.[5]
-
Implantation: Make a small incision and create a subcutaneous pocket by blunt dissection.[5] Insert the sterile scaffold into the pocket. Close the incision with sutures.
-
Post-operative Care: Monitor the animals daily for signs of infection or distress.[5]
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, 8 weeks), euthanize the animals and explant the scaffolds along with the surrounding tissue.[15]
-
Analysis: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for collagen). Evaluate the inflammatory cell infiltrate, fibrous capsule thickness, tissue ingrowth, and vascularization.[15]
Signaling Pathways in Biocompatibility
The interaction between cells and the polythis compound scaffold is mediated by complex signaling pathways that dictate the biological response.
Macrophage Polarization
The host's immune response to an implanted scaffold is largely orchestrated by macrophages. These cells can adopt different phenotypes, primarily the pro-inflammatory M1 phenotype or the anti-inflammatory and pro-regenerative M2 phenotype.[12][29] The surface properties and degradation products of the polythis compound scaffold can influence this polarization.[30] Scaffolds that promote a shift towards the M2 phenotype are generally considered more biocompatible and conducive to tissue regeneration.[31]
Caption: Macrophage polarization in response to a polythis compound scaffold implant.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[32] Activation of NF-κB in cells interacting with the polythis compound implant can lead to the expression of pro-inflammatory cytokines.[33][34] The chemical composition of the polythis compound can modulate this pathway; for instance, certain polythis compound nanoparticles have been shown to reduce NF-κB activation.[33] Studies have shown that foam-covered silicone implants exhibit more pronounced NF-κB-p65 expression compared to surface-textured implants, indicating a more sustained inflammatory response.[14][35]
Caption: Simplified NF-κB signaling pathway in response to a polythis compound implant.
Experimental Workflow for In Vivo Scaffold Evaluation
The successful in vivo evaluation of a polythis compound scaffold follows a structured workflow, from scaffold fabrication to detailed analysis of the host response.
Caption: General experimental workflow for in vivo evaluation of polythis compound scaffolds.
Conclusion
Polythis compound scaffolds represent a highly promising class of biomaterials for tissue engineering applications. Their tunable properties allow for the design of scaffolds that can meet the specific requirements of various tissues. This guide has provided a comprehensive overview of the key aspects of polythis compound scaffold biocompatibility, including quantitative data on their performance, detailed experimental protocols for their evaluation, and a visualization of the critical signaling pathways that govern their interaction with the host. By understanding these fundamental principles, researchers and drug development professionals can better harness the potential of polythis compound scaffolds to advance the field of regenerative medicine. Future research will likely focus on further refining the chemical and physical properties of these scaffolds to create even more sophisticated and effective solutions for tissue repair and regeneration.
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- 6. Polythis compound-based scaffolds for myocardial tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Quantitative Evaluation of the In vivo Biocompatibility and Performance of Freeze-cast Tissue Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. In vivo biocompatibility and vascularization of biodegradable porous polythis compound scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrophage Polarization in Response to Varying Pore Sizes of 3D Polythis compound Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polythis compound/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
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- 29. Macrophage polarization: An opportunity for improved outcomes in biomaterials and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. Electrical aligned polythis compound nerve guidance conduit modulates macrophage polarization and facilitates immunoregulatory peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
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Urethane Degradation in Physiological Environments: A Technical Guide
This guide provides an in-depth analysis of the degradation pathways of polyurethanes (PUs) under physiological conditions. Aimed at researchers, scientists, and professionals in drug development, it details the core mechanisms of hydrolytic, oxidative, and enzymatic degradation. The content includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of polyurethane biostability.
Core Degradation Pathways of Polyurethanes
The in vivo degradation of polyurethanes is a complex process governed by the material's chemical structure and the surrounding biological environment. The primary mechanisms are hydrolysis, oxidation, and enzymatic action, which can occur independently or concurrently.[1] Polyester urethanes are particularly susceptible to hydrolytic degradation, while polyether urethanes are more prone to oxidative breakdown.[2][3]
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by water. In polyurethanes, the ester linkages within polyester-based soft segments are most susceptible to this process.[4] The rate of hydrolysis is influenced by the concentration of water within the polymer matrix and the reactivity of the susceptible bonds.[3] This process leads to chain scission, a reduction in molecular weight, and the leaching of low-molecular-weight polyol degradation products.[5][6] In contrast, the this compound bonds themselves are generally more resistant to hydrolysis.[6]
Oxidative Degradation
Oxidative degradation is a dominant mechanism for polyether urethanes and is primarily mediated by reactive oxygen species (ROS) such as hydrogen peroxide, superoxide anions, and hydroxyl radicals.[1] These ROS are released by inflammatory cells like macrophages and foreign-body giant cells that adhere to the implant surface.[1][7] Oxidation can lead to chain scission and cross-linking within the polymer, causing surface cracking and embrittlement.[7][8] This process can be catalyzed by metal ions, which may be present from surgical instruments or conductor coils in medical devices.[3][9] In vitro models often use hydrogen peroxide, sometimes in combination with cobalt chloride (H₂O₂/CoCl₂), to simulate and accelerate in vivo oxidative degradation.[1][10]
Enzymatic Degradation
The biological environment contains various enzymes that can catalyze the degradation of polyurethanes. The process typically involves enzymes adsorbing onto the polymer surface, followed by the hydrolysis of susceptible bonds.[11] Hydrolases such as esterases, proteases, and lipases are known to be involved.[12][13]
-
Esterases : These enzymes, including cholesterol esterase (CE), specifically target and cleave the ester bonds in the soft segments of polyester urethanes.[13][14] CE is found in macrophages and its activity has been shown to cause significant degradation of poly(ester-urea-urethane) materials.[14]
-
Proteases : Enzymes like chymotrypsin and proteinase K can also contribute to the degradation of the ester components.[14]
-
Ureases : While less commonly cited as a primary degradation enzyme, ureases have the potential to cleave this compound bonds.[2][15]
Enzymatic degradation is a surface erosion process, as large enzyme molecules cannot easily penetrate the bulk polymer matrix.[12]
Quantitative Analysis of Polythis compound Degradation
The rate of degradation is critical for predicting the service life of a biomedical device. It can be quantified by measuring changes in mass, molecular weight, and mechanical properties over time. The following tables summarize quantitative data from various in vitro and in vivo studies.
Table 1: In Vivo Degradation of a Poly(ester)this compound-based Adhesive [16]
| Implantation Site | Time (Months) | Degradation Status |
|---|---|---|
| Intramuscular (Rabbit) | 6 | Complete Degradation |
| Subcutaneous (Rabbit) | 12 | Tissue Residues Found |
| Subcutaneous (Rabbit) | 24 | Complete Remodeling |
Table 2: Molecular Weight Reduction of Polyester Polyurethanes In Vivo [17]
| Polymer Composition | Time (Weeks) | Molecular Weight (Mn) Change |
|---|---|---|
| POSS-PCL | 0 | Initial Mn |
| POSS-PCL | 8 | Rapid Decrease |
| POSS-PCL | > 8 | Plateau (due to non-degrading POSS) |
| POSS-PCDL | 0 | Initial Mn |
| POSS-PCDL | 8 | Rapid Decrease |
| POSS-PCDL | > 8 | Plateau (due to non-degrading POSS) |
(Data presented qualitatively as per source; specific values depend on soft block composition)
Table 3: Comparison of In Vitro and In Vivo Degradation Models [18][19]
| Polymer Type | In Vitro Condition | In Vivo Correlation |
|---|---|---|
| Hydrophilic (Hydrolysis & Oxidation) | 1% Hydrogen Peroxide | Best predicts in vivo rates |
| Hydrophobic (Oxidation only) | 3% Hydrogen Peroxide | Best predicts in vivo rates |
Experimental Protocols for Degradation Assessment
Standardized protocols are essential for comparing the biostability of different polythis compound formulations. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Accelerated Oxidative Degradation
This protocol is widely used to simulate the oxidative environment created by inflammatory cells.[1]
Objective: To assess the oxidative stability of polyurethanes.
Methodology:
-
Sample Preparation: Prepare thin polymer films (e.g., by solvent casting onto glass substrates).
-
Degradation Medium: Prepare a solution of 20% hydrogen peroxide (H₂O₂) and 0.1 M cobalt chloride (CoCl₂) in deionized water.[1]
-
Incubation: Fully immerse the polymer films in the degradation medium in sealed containers. Place them in a shaking bath or incubator maintained at 37°C.[20]
-
Solution Refresh: To maintain oxidative activity, refresh the H₂O₂/CoCl₂ solution at regular intervals (e.g., twice weekly).[20]
-
Time Points: Remove samples at predetermined time points (e.g., 1, 3, 7, 14, 21 days).
-
Post-Incubation Processing: Gently wash the retrieved samples with distilled water to remove residual reagents and dry them thoroughly (e.g., in a vacuum oven at 25°C for 24 hours) before analysis.[12]
-
Analysis: Characterize the samples using the techniques described in section 3.3.
In Vivo Subcutaneous Implantation
This protocol assesses the overall biocompatibility and biostability of a material in a living system, encompassing all potential degradation mechanisms.[16][18]
Objective: To evaluate long-term in vivo degradation and host response.
Methodology (based on ISO 10993-6):
-
Sample Preparation: Fabricate and sterilize polymer samples (e.g., films or foams) according to standard medical device protocols.
-
Animal Model: Use a suitable animal model, such as Sprague Dawley rats or rabbits.[16][18]
-
Surgical Procedure: Under anesthesia, create small subcutaneous pockets on the dorsal side of the animal. Insert one sterile polymer sample per pocket.
-
Implantation Period: Suture the incisions and house the animals under standard conditions for the duration of the study. Explant samples and surrounding tissue at specified time points (e.g., 3, 6, 12, 24 weeks).[17]
-
Explantation: At each time point, euthanize a subset of animals and carefully excise the implants along with the surrounding fibrous capsule.
-
Analysis:
-
Polymer Characterization: Clean the explanted polymer of biological material and analyze using the techniques in section 3.3.
-
Histology: Fix the tissue samples in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to evaluate the local tissue and inflammatory response.[17]
-
Standard Analytical Techniques
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): Used to identify changes in chemical functional groups on the polymer surface. A decrease in the ether absorbance peak (around 1110 cm⁻¹) indicates oxidative degradation of a polyether this compound, while a decrease in the ester carbonyl peak (around 1730 cm⁻¹) suggests hydrolytic or enzymatic degradation of a polyester this compound.[8][15]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the polymer surface to visually assess changes in morphology, such as the formation of pits, cracks, and general erosion.[9]
-
Gel Permeation Chromatography (GPC): Measures the molecular weight distribution of the polymer. A shift to lower molecular weights over time is a direct indication of chain scission and polymer degradation.[9][21]
-
High-Performance Liquid Chromatography (HPLC): Used to identify and quantify soluble degradation by-products (e.g., adipic acid, butanediol) that have leached into the surrounding medium.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. taylorfrancis.com [taylorfrancis.com]
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- 6. komatsu.jp [komatsu.jp]
- 7. PREVENTION OF POLYthis compound OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of oxygen in biodegradation of poly(etherthis compound urea) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pjoes.com [pjoes.com]
- 13. Frontiers | Biodegradation of Polyester Polythis compound by Embarria clematidis [frontiersin.org]
- 14. The biodegradation of poly(this compound)s by the esterolytic activity of serine proteases and oxidative enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodegradation of polythis compound by the microbial consortia enriched from landfill - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vivo kinetic degradation analysis and biocompatibility of aliphatic polyester polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo degradation correlations for polythis compound foams with tunable degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
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The Persistent Echo: A Technical Guide to the Long-Term Effects of Urethane Anesthesia on Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urethane (ethyl carbamate) is a widely utilized anesthetic in neuroscience research, prized for its stable, long-lasting anesthesia that mimics natural sleep-like oscillations. While its acute effects on neural circuits are relatively well-documented, its persistent long-term consequences following recovery remain a critical area of investigation. This technical guide synthesizes current knowledge on the enduring impact of this compound on neural circuits, drawing from direct studies and pertinent findings from other general anesthetics. We delve into the molecular mechanisms, potential for lasting neurochemical and structural alterations, and the implications for behavioral and cognitive outcomes. This document serves as a comprehensive resource for researchers designing and interpreting studies involving this compound anesthesia, with a focus on mitigating and understanding its potential long-term neural sequelae.
Acute Effects of this compound on Neural Circuits: The Foundation for Long-Term Changes
This compound's immediate impact on the central nervous system is complex, involving the modulation of multiple neurotransmitter systems. These acute alterations are the precursors to any potential long-term effects.[1] this compound potentiates the function of inhibitory γ-aminobutyric acid (GABA)A and glycine receptors, while simultaneously inhibiting excitatory N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This dual action contributes to a state of anesthesia characterized by a reduction in neuronal excitability.
A hallmark of this compound anesthesia is the induction of brain state fluctuations that resemble the cycles of natural sleep, specifically alternating between a slow-wave, deactivated state and a rapid-eye-movement (REM)-like, activated state.[2][3] These states are remarkably stable over long recording periods, making this compound a valuable tool for studying sleep-like neurophysiological activity.[2][4][5] However, it is crucial to recognize that the electroencephalogram (EEG) profile under this compound differs from natural sleep states, suggesting distinct underlying neural dynamics.[3][6]
This compound also significantly alters neuronal firing patterns. It has been shown to suppress tonic firing of thalamocortical neurons, which is associated with faithful sensory information relay, while potentiating burst firing, a mode linked to blocking sensory transmission.[7] These changes are profound and can be sustained for several hours.[7]
Table 1: Summary of Acute Effects of this compound on Neural Circuits
| Parameter | Effect | Key Findings | Citations |
| Neurotransmitter Systems | Modulation of both inhibitory and excitatory systems. | Potentiates GABAA and glycine receptors. Inhibits NMDA and AMPA receptors. | [1] |
| Brain State | Induction of stable, sleep-like oscillations (alternating deactivated and activated states). | EEG characteristics are distinct from natural sleep. | [2][3][4][5][6] |
| Neuronal Firing | Alteration of thalamocortical neuron firing patterns. | Suppression of tonic firing and potentiation of burst firing. | [7] |
| Glutamate Neurotransmission | Suppression of glutamate signaling. | Similar to isoflurane in cortex and hippocampus, but with faster glutamate clearance in the thalamus. | [8] |
Potential Long-Term Effects of this compound on Neural Circuits
While research specifically investigating the persistent effects of this compound after full recovery in adult animals is limited, studies on other general anesthetics provide a framework for potential long-term consequences. These include lasting cognitive deficits, neuroinflammation, and alterations in gene expression.
Persistent Cognitive and Behavioral Deficits
Studies in both animals and humans suggest that general anesthesia can lead to persistent cognitive impairments, particularly in memory and learning.[9][10] Research on anesthetics other than this compound has shown that they can activate memory-loss receptors in the brain, with this heightened activity persisting long after the drug has been cleared from the system.[9] This prolonged receptor modulation may underlie long-term deficits in memory-related tasks.[9] While one study on isoflurane in healthy rodents found no persistent effect on attention, it is important to consider that different anesthetics may have varying long-term cognitive impacts.[11][12]
Neuroinflammation and Histological Changes
Neuroinflammation is an increasingly recognized consequence of surgery and anesthesia. Anesthetics can modulate the immune system and trigger the release of inflammatory markers in the cerebrospinal fluid (CSF), such as interleukins (e.g., IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α).[13][14] This neuroinflammatory response can be robust and may contribute to neural injury.[13][14]
Direct evidence for long-term histological changes in the adult brain after this compound anesthesia is scarce. However, a significant finding is that this compound can induce selective neuronal damage in the piriform cortex of the developing brain.[15] This raises concerns about the potential for more subtle, yet lasting, structural changes in the adult brain that have yet to be thoroughly investigated. Studies on other anesthetics have linked exposure during critical developmental periods to widespread neuronal cell death via apoptotic pathways.[16][17][18]
Alterations in Gene Expression and Synaptic Plasticity
Anesthetic exposure can lead to changes in the expression of genes associated with neuronal plasticity and memory formation.[19][20] For instance, studies on isoflurane have shown that it can prevent the initiation of transcription of immediate-early genes like Arc and Zif268, which are crucial for long-term memory consolidation.[21] Anesthetics can also influence the expression of genes related to neuroinflammation and neurodegeneration.[20][22]
Long-term potentiation (LTP), a cellular correlate of learning and memory, can also be affected by anesthesia. One study found that LTP in the hippocampus was enhanced in this compound-anesthetized mice that were deficient in the RGS2 protein, suggesting that this compound can interact with genetic factors to modulate synaptic plasticity.[23] Furthermore, the induction of LTP under this compound anesthesia has been shown to alter the expression of early genes in the hippocampus.[19]
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for studying the effects of this compound and other anesthetics on neural circuits.
In Vivo Electrophysiology in this compound-Anesthetized Animals
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. Anesthesia is induced with an intraperitoneal (i.p.) injection of this compound (typically 1.2-1.5 g/kg). The depth of anesthesia is monitored by the absence of a pedal withdrawal reflex. Body temperature is maintained at 37°C using a heating pad.
-
Electrode Implantation: For local field potential (LFP) and single-unit recordings, animals are placed in a stereotaxic frame. Craniotomies are performed over the brain regions of interest (e.g., hippocampus, prefrontal cortex, thalamus). Recording electrodes (e.g., tungsten microelectrodes, silicon probes) are lowered to the target coordinates.
-
Data Acquisition: Neuronal signals are amplified, filtered (e.g., 0.1-500 Hz for LFPs, 300-5000 Hz for spikes), and digitized. Spontaneous activity is recorded for extended periods to analyze brain state alternations and neuronal firing patterns. Evoked potentials can be elicited by electrical stimulation of afferent pathways.
-
Data Analysis: LFP data is analyzed for power spectral density to identify dominant frequencies (e.g., delta, theta). Spike sorting is performed to isolate single units, and firing rates, burst properties, and spike timing correlations are calculated.
Gene Expression Analysis
-
Tissue Collection: Following the experimental procedure (e.g., anesthesia exposure, LTP induction), animals are euthanized, and the brains are rapidly extracted. The brain regions of interest are dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction and qPCR: Total RNA is extracted from the tissue samples using commercially available kits. RNA quality and quantity are assessed. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is performed using specific primers for the genes of interest (e.g., bdnf, cyr61, egr1) and housekeeping genes for normalization.
-
Microarray Analysis: For broader gene expression profiling, RNA samples can be hybridized to microarrays containing probes for thousands of genes. The resulting data is analyzed to identify differentially expressed genes between experimental groups.
Histology and Immunohistochemistry
-
Tissue Processing: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted and post-fixed overnight. The tissue is then cryoprotected in a sucrose solution before being sectioned on a cryostat or vibratome.
-
Staining: Brain sections are stained with histological dyes (e.g., cresyl violet for neuronal morphology) or processed for immunohistochemistry using antibodies against specific markers (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes, or markers for apoptosis like cleaved caspase-3).
-
Microscopy and Analysis: Stained sections are imaged using light or fluorescence microscopy. Cell counting, morphological analysis, and quantification of protein expression can be performed using image analysis software.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Acute Effects on Neurotransmitter Systems
Caption: this compound's modulation of key inhibitory and excitatory neurotransmitter receptors.
Diagram 2: Experimental Workflow for Investigating Long-Term Behavioral Effects
Caption: A typical experimental design for assessing persistent effects of this compound.
Diagram 3: Potential Pathway from Anesthesia to Long-Term Cognitive Deficits
Caption: A hypothesized cascade of events leading to persistent cognitive impairment.
Conclusion and Future Directions
This compound remains an invaluable tool for in vivo neurophysiological studies due to its unique anesthetic properties. However, the potential for long-term effects on neural circuits cannot be overlooked. While the acute effects of this compound are characterized by a broad modulation of neurotransmitter systems and the induction of sleep-like brain states, the persistent consequences are less clear. Drawing from the broader literature on general anesthetics, it is plausible that this compound could induce lasting cognitive deficits through mechanisms involving neuroinflammation, altered gene expression, and impaired synaptic plasticity.
Future research should prioritize longitudinal studies that track neural circuit function and behavior in adult animals for extended periods following recovery from this compound anesthesia. Investigations into persistent histological changes, neurochemical alterations, and epigenetic modifications are warranted. A deeper understanding of these long-term effects is essential for the accurate interpretation of data from studies utilizing this compound and for the development of strategies to mitigate any unintended, lasting impacts on the neural circuits under investigation. This knowledge will be critical for ensuring the continued responsible and effective use of this compound in advancing our understanding of the brain.
References
- 1. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
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- 16. Cell Age–Specific Vulnerability of Neurons to Anesthetic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anesthesia induces neuronal cell death in the developing rat brain via the intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Timing versus duration: Determinants of anesthesia-induced developmental apoptosis in the young mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Induction of Long-Term Potentiation by Medial Septum Activation under this compound Anesthesia Can Alter Gene Expression in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anaesthetic-dependent changes in gene expression following acute and chronic exposure in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of Isoflurane on Immediate-Early Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anesthesia for Euthanasia Influences mRNA Expression in Healthy Mice and after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hippocampal long-term potentiation is enhanced in this compound-anesthetized RGS2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
Polyurethane elastomers (PUEs) represent a versatile class of polymers, uniquely bridging the gap between the high elasticity of rubber and the rigidity of plastics.[1] Their tunable properties, achieved through careful selection of constituent monomers, have led to their widespread use in demanding applications, from industrial components to advanced medical devices.[2][3] This guide provides an in-depth exploration of the core physical and chemical properties of PUEs, detailed experimental methodologies for their characterization, and a look into their biocompatibility and degradation pathways relevant to biomedical applications.
Fundamental Chemistry and Structure
Polythis compound elastomers are segmented block copolymers, a unique structure that gives rise to their remarkable properties.[4] The polymer backbone consists of alternating "soft" and "hard" segments.
-
Soft Segments: Typically composed of long-chain polyols (either polyester or polyether based), these segments are flexible and amorphous, with a glass transition temperature below room temperature. They are responsible for the material's elasticity and low-temperature flexibility.[5]
-
Hard Segments: Formed by the reaction of a diisocyanate with a short-chain diol or diamine (chain extender), these segments are rigid and can form highly ordered, crystalline domains through strong intermolecular hydrogen bonding.[6] These domains act as physical cross-links, imparting strength, hardness, and high modulus to the material.[5]
The microphase separation of these thermodynamically incompatible segments into distinct hard and soft domains is fundamental to the performance of polythis compound elastomers.[7] The extent of this phase separation and the chemical nature of the constituent blocks allow for a wide range of properties to be achieved in the final material.
Synthesis of Polythis compound Elastomers
The most common method for synthesizing polythis compound elastomers is the two-step prepolymer method. This process allows for better control over the polymer structure and molecular weight.
Step 1: Prepolymer Formation A long-chain polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer.
Step 2: Chain Extension The prepolymer is then reacted with a low molecular weight chain extender (diol or diamine) to form the final high molecular weight segmented polythis compound elastomer.[6]
Physical and Mechanical Properties
The mechanical behavior of polythis compound elastomers can be tailored over a wide range, from very soft and flexible to hard and rigid.[1] This versatility is a key advantage over many other polymeric materials.
Tabulated Mechanical Properties
The following tables summarize typical quantitative values for the key mechanical properties of polythis compound elastomers. It is important to note that these values can vary significantly depending on the specific formulation (polyester vs. polyether, diisocyanate type, hard segment content, etc.).
Table 1: General Mechanical Properties of Polythis compound Elastomers
| Property | Test Method | Typical Value Range | Units |
| Hardness | ASTM D2240 | 10 Shore A - 85 Shore D | - |
| Tensile Strength | ASTM D412 | 20 - 50 | MPa |
| Ultimate Elongation | ASTM D412 | 300 - 800 | % |
| Tear Strength (Die C) | ASTM D624 | up to 175 | kN/m |
| Compression Set (70°C, 22h) | ASTM D395 | 20 - 50 | % |
| Young's Modulus | ASTM D412 | 0.01 - 1.0 | GPa |
Table 2: Comparison of Polyester vs. Polyether-based Polythis compound Elastomers
| Property | Polyester-based PUEs | Polyether-based PUEs |
| Tensile Strength | Higher | Lower |
| Tear Strength | Higher | Lower |
| Abrasion Resistance | Excellent | Good |
| Hydrolytic Stability | Fair (prone to hydrolysis) | Excellent |
| Low-Temperature Flexibility | Good | Excellent |
| Oil & Fuel Resistance | Excellent | Good |
| Microbial Resistance | Poor | Excellent |
Thermal Properties
The thermal stability and behavior of polythis compound elastomers are critical for their application in various temperature environments.
Thermal Transitions
The segmented nature of PUEs results in distinct thermal transitions. Differential Scanning Calorimetry (DSC) is a key technique used to identify:
-
Glass Transition Temperature (Tg) of the Soft Segment: This is typically below room temperature and dictates the low-temperature flexibility of the elastomer.
-
Melting Temperature (Tm) of the Hard Segment: This corresponds to the dissociation of the crystalline hard domains and defines the upper service temperature of the material.
Thermal Degradation
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polythis compound elastomers. Degradation typically occurs in multiple steps:
-
~280-330°C: Dissociation of the this compound linkage in the hard segments.[8]
-
~330-400°C: Decomposition of the polyol soft segments.[8]
Aromatic diisocyanate-based PUEs generally exhibit higher thermal stability than those based on aliphatic diisocyanates.[9]
Table 3: Thermal Properties of Polythis compound Elastomers
| Property | Test Method | Typical Value Range | Units |
| Continuous Service Temperature | - | -40 to 93 | °C |
| Glass Transition (Tg, Soft Segment) | DSC | -50 to -20 | °C |
| Initial Decomposition Temperature | TGA | 250 - 300 | °C |
Chemical Resistance
Polythis compound elastomers generally exhibit good resistance to a wide range of chemicals, although the specific resistance depends heavily on the formulation.
-
Polyester-based PUEs offer excellent resistance to oils, fuels, and aliphatic solvents.[10] However, they are susceptible to degradation by hydrolysis in the presence of water, acids, and bases.[5]
-
Polyether-based PUEs provide superior hydrolytic stability and are resistant to weak acids and bases.[10]
Table 4: Chemical Resistance of Polythis compound Elastomers (General Guide)
| Chemical Agent | Polyester-based PUEs | Polyether-based PUEs |
| Water / Humidity | Fair | Excellent |
| Dilute Acids | Poor | Good |
| Dilute Bases | Poor | Good |
| Oils and Fuels | Excellent | Good |
| Aliphatic Solvents | Excellent | Good |
| Aromatic Solvents | Fair | Fair |
| Ketones (e.g., Acetone) | Poor | Poor |
Ratings are general and can vary with concentration, temperature, and exposure time.
Biocompatibility and Biodegradation
For drug development and medical device applications, the interaction of polythis compound elastomers with biological systems is of paramount importance.
Biocompatibility
Many medical-grade thermoplastic polyurethanes (TPUs) exhibit excellent biocompatibility.[5] Their molecular structure can mimic that of human proteins, which can reduce blood coagulation and thrombogenicity, making them suitable for blood-contacting applications such as catheters and vascular grafts.[3][5]
Biodegradation Pathways
The long-term stability of PUEs in vivo is a critical consideration. Degradation can occur through both hydrolytic and oxidative pathways.
-
Hydrolytic Degradation: Polyester-based PUEs are particularly susceptible to hydrolysis of the ester linkages, leading to a reduction in mechanical properties.[4]
-
Oxidative Degradation: This is considered a dominant mechanism for in vivo degradation of both polyether and polycarbonate-based PUEs.[11] It can be initiated by reactive oxygen species generated by inflammatory cells.
The degradation of the polymer backbone can be targeted by specific enzymes, such as cholesterol esterase and urease, which can cleave the ester and this compound bonds, respectively.[11][12]
Experimental Protocols
Accurate characterization of polythis compound elastomers relies on standardized testing procedures. Below are summaries of key experimental protocols.
Tensile Properties (ASTM D412)
This test determines the tensile strength, elongation, and modulus of PUEs.[13]
-
Specimen Preparation: Dumbbell-shaped specimens are cut from a molded sheet of the elastomer.[14] The thickness of the narrow section is measured at three points.[7]
-
Apparatus: A universal testing machine (tensile tester) with appropriate grips is used.
-
Procedure: The specimen is placed in the grips, and a tensile load is applied at a constant rate of crosshead speed (typically 500 mm/min) until the specimen ruptures.[14] The force and elongation are recorded throughout the test.
-
Data Analysis: Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Ultimate elongation is the percentage change in length at the point of rupture.
Tear Strength (ASTM D624)
This method measures the resistance of the elastomer to tearing.[15]
-
Specimen Preparation: Specific die shapes (e.g., Type C, an angled specimen) are used to cut the test pieces.[1]
-
Apparatus: A universal testing machine.
-
Procedure: The specimen is mounted in the grips, and a tensile force is applied to initiate and propagate a tear at a constant speed.[1] The force required to rupture the specimen is recorded.
-
Data Analysis: Tear strength is reported as the maximum force per unit of thickness (kN/m or ppi).[1]
Hardness (ASTM D2240)
This test measures the indentation hardness of the material.[16]
-
Specimen Preparation: A flat specimen with a minimum thickness of 6.4 mm is required. Thinner samples can be stacked.[17]
-
Apparatus: A durometer with a specific indenter type (Shore A for softer elastomers, Shore D for harder ones).[18]
-
Procedure: The indenter is pressed into the material under a specified force, and the hardness value (from 0 to 100) is read from the dial or digital display after a specified time.[19]
Compression Set (ASTM D395, Method B)
This test measures the ability of the elastomer to recover its original thickness after prolonged compressive stress.[20]
-
Specimen Preparation: Cylindrical disc specimens are used.[20]
-
Apparatus: A compression device with parallel plates and spacers to maintain a constant deflection (typically 25%).[21] An air-circulating oven is also required.
-
Procedure: The initial thickness of the specimen is measured. It is then placed in the compression device and compressed to the specified deflection using the spacers. The device is placed in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 22 hours). After removal from the oven and the device, the specimen is allowed to cool for 30 minutes, and the final thickness is measured.[21]
-
Data Analysis: The compression set is calculated as the percentage of the deflection that was not recovered. A lower percentage indicates better resistance to permanent deformation.[22]
Thermal Analysis (TGA and DSC)
-
Thermogravimetric Analysis (TGA): A small sample of the material is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance.[23] The weight loss of the sample is recorded as a function of temperature, indicating the temperatures at which thermal degradation occurs.[24]
-
Differential Scanning Calorimetry (DSC): A sample is heated, cooled, or held at a constant temperature, and the heat flow to or from the sample is measured relative to a reference. This allows for the determination of glass transition temperatures and melting points.
Chemical Resistance (ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents.[25]
-
Specimen Preparation: Standardized test specimens are used.
-
Procedure (Practice A - Immersion Test): Specimens are weighed and their dimensions measured. They are then fully immersed in the test chemical for a specified time and at a specific temperature.[25] After exposure, the specimens are removed, re-weighed, and their dimensions and mechanical properties (e.g., tensile strength) are re-measured.
-
Data Analysis: Changes in weight, dimensions, appearance, and mechanical properties are reported.[26]
Conclusion
Polythis compound elastomers are a highly versatile class of materials with a broad spectrum of tunable physical and chemical properties. Their unique segmented structure allows for a combination of strength and elasticity that is unmatched by many other polymers. For researchers, scientists, and drug development professionals, a thorough understanding of these properties, the methods used for their characterization, and their behavior in biological environments is crucial for the successful design and implementation of innovative products and medical devices. The careful selection of polythis compound chemistry and adherence to standardized testing protocols will ensure the development of materials that are both high-performing and reliable.
References
- 1. gallaghercorp.com [gallaghercorp.com]
- 2. Factors and interactions affecting the performance of polythis compound elastomers in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Biocompatibility Makes Polythis compound Work in Medical Devices | Incredible Polythis compound [incrediblepolythis compound.com]
- 6. thermosetsolutions.com [thermosetsolutions.com]
- 7. lonroy.com [lonroy.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blog.synthesia.com [blog.synthesia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. zwickroell.com [zwickroell.com]
- 15. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 16. micomlab.com [micomlab.com]
- 17. infinitalab.com [infinitalab.com]
- 18. pecora.com [pecora.com]
- 19. zwickroell.com [zwickroell.com]
- 20. stockwell.com [stockwell.com]
- 21. prepol.com [prepol.com]
- 22. knowledgecenter.mearthane.com [knowledgecenter.mearthane.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. coirubber.com [coirubber.com]
- 26. kiyorndlab.com [kiyorndlab.com]
Urethane's Modulation of Neurotransmitter-Gated Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a commonly utilized anesthetic in preclinical research, particularly in neurophysiological studies, due to its stable, long-lasting anesthesia with minimal depression of cardiovascular and respiratory systems. Despite its widespread use, the molecular mechanisms underlying its anesthetic effects are not fully elucidated. Evidence suggests that this compound does not have a single molecular target but rather modulates a variety of neurotransmitter-gated ion channels, contributing to its overall effect on the central nervous system.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's interactions with key neurotransmitter-gated ion channels, including GABA-A, NMDA, and nicotinic acetylcholine receptors. The information is compiled from peer-reviewed literature and is intended to serve as a comprehensive resource for researchers employing this compound in their experimental models.
This compound's Effects on Major Neurotransmitter-Gated Ion Channels
This compound exerts a dual modulatory action on neurotransmitter-gated ion channels, potentiating the function of inhibitory receptors while inhibiting excitatory ones. This balanced effect at anesthetic concentrations may contribute to its utility in maintaining physiological-like neuronal activity.[1][2]
Potentiation of Inhibitory Receptors
Studies have consistently shown that this compound enhances the function of major inhibitory ion channels, including GABA-A and glycine receptors.[1][2]
-
GABA-A Receptors: this compound potentiates GABA-A receptor-mediated currents. This effect is concentration-dependent.[1] However, some studies in specific brain regions, such as the nucleus of the solitary tract, have shown that this compound can decrease the frequency of GABAergic spontaneous postsynaptic currents, suggesting a more complex, region-specific modulatory role.[3][4]
-
Glycine Receptors: Similar to its effect on GABA-A receptors, this compound potentiates the function of glycine receptors.[2]
Inhibition of Excitatory Receptors
This compound has been demonstrated to inhibit the function of key excitatory ion channels.
-
NMDA Receptors: this compound inhibits N-methyl-D-aspartate (NMDA) receptor function in a concentration-dependent manner.[1][2] This inhibition of NMDA receptor-mediated currents can have significant implications for studies on synaptic plasticity and excitotoxicity. It's important to note that this compound anesthesia can alter the interactions between NMDA receptor antagonists and other substances, such as cocaine.[5]
-
AMPA Receptors: this compound also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] At clinical anesthetic concentrations (around 10 mM), this compound has been shown to reduce AMPA-induced depolarizations.[6]
Modulation of Nicotinic Acetylcholine Receptors
This compound potentiates the function of neuronal nicotinic acetylcholine (nACh) receptors.[1][2] This potentiation is also concentration-dependent.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the effects of this compound on various neurotransmitter-gated ion channels. It is important to note that obtaining precise IC50 and EC50 values for this compound has been challenging, and the available data often describes the percentage of modulation at specific concentrations.
| Receptor | Effect | Concentration | Percent Modulation | Reference |
| GABA-A | Potentiation | 10 mM | ~20% increase in GABA-evoked current | Hara & Harris, 2002 |
| Potentiation | 30 mM | ~60% increase in GABA-evoked current | Hara & Harris, 2002 | |
| NMDA | Inhibition | 10 mM | ~15% reduction in NMDA-evoked current | Hara & Harris, 2002 |
| Inhibition | 30 mM | ~40% reduction in NMDA-evoked current | Hara & Harris, 2002 | |
| nACh (α4β2) | Potentiation | 10 mM | ~25% increase in ACh-evoked current | Hara & Harris, 2002 |
| Potentiation | 30 mM | ~80% increase in ACh-evoked current | Hara & Harris, 2002 | |
| AMPA (GluA1/2) | Inhibition | 10 mM | ~10% reduction in AMPA-evoked current | Hara & Harris, 2002 |
| Inhibition | 40 mM | ~25% reduction in EAA-induced depolarization | [6] | |
| Glycine | Potentiation | 30 mM | ~50% increase in glycine-evoked current | Hara & Harris, 2002 |
Experimental Protocols
The investigation of this compound's effects on neurotransmitter-gated ion channels primarily relies on electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in cultured neurons or brain slices.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the direct effects of this compound on specific receptor subtypes expressed in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject cRNA encoding the desired receptor subunits into the oocyte cytoplasm.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place the oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -50 to -70 mV.
-
Apply the agonist for the specific receptor (e.g., GABA, NMDA) to elicit a current.
-
Co-apply this compound with the agonist to determine its modulatory effect on the current amplitude and kinetics.
-
Perform dose-response experiments by applying a range of this compound concentrations.
Whole-Cell Patch Clamp Recording in Cultured Neurons or Brain Slices
This method allows for the study of this compound's effects on native receptors in a more physiologically relevant context.
1. Cell/Slice Preparation:
-
For cultured neurons, plate dissociated neurons on coverslips.
-
For brain slices, prepare acute slices from the brain region of interest using a vibratome.
2. Recording Setup:
-
Transfer the coverslip or slice to a recording chamber on an upright microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pull patch pipettes from borosilicate glass capillaries and fill with an appropriate internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
3. Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV).
-
Apply agonist and this compound to the bath or via a local perfusion system.
-
Record changes in holding current to measure the effect of this compound on receptor-mediated currents.
-
In current-clamp mode, inject current to elicit action potentials and observe how this compound modulates neuronal excitability.
Visualizations
Signaling Pathway Diagrams
Caption: this compound's modulatory effects on major neurotransmitter-gated ion channels.
Experimental Workflow Diagram
Caption: General workflow for studying this compound's effects on ion channels.
Conclusion
This compound's mechanism of action as an anesthetic is multifaceted, involving the modulation of several key neurotransmitter-gated ion channels. Its ability to potentiate inhibitory neurotransmission while concurrently inhibiting excitatory pathways contributes to its overall anesthetic effect. This technical guide provides a consolidated resource for researchers, summarizing the known effects of this compound, presenting available quantitative data, and outlining the primary experimental protocols used in its study. A thorough understanding of these interactions is crucial for the accurate interpretation of neurophysiological data obtained from this compound-anesthetized animals and for the informed design of future studies in neuroscience and drug development.
References
- 1. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the GABAergic neurotransmission in the nucleus of the solitary tract of rat brain stem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound anesthesia reverses the protective effect of noncompetitive NMDA receptor antagonists against cocaine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anesthetic this compound blocks excitatory amino acid responses but not GABA responses in isolated frog spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Polyurethane Chemistry for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of polyurethane (PU) chemistry, tailored for its application in the biomedical field. With their versatile and tunable properties, polyurethanes have emerged as a critical class of polymers for medical devices, drug delivery systems, and tissue engineering scaffolds.[1][2] This document delves into the core chemistry, mechanical properties, degradation kinetics, and biological interactions of biomedical-grade polyurethanes, offering detailed experimental protocols and visual representations of key concepts.
Core Polythis compound Chemistry for Biomedical Applications
Polyurethanes are block copolymers characterized by the presence of this compound linkages (-NH-CO-O-).[3] Their unique segmented structure, consisting of alternating hard and soft segments, allows for the precise tailoring of their physicochemical and mechanical properties.[2][4][5]
-
Hard Segments: Composed of a diisocyanate and a chain extender, these segments are responsible for the polymer's strength, stiffness, and thermal stability.[6][7] The choice of diisocyanate, whether aromatic or aliphatic, significantly influences the final properties and biocompatibility. Aliphatic diisocyanates are generally preferred for biomedical applications due to their lower cytotoxicity compared to their aromatic counterparts.[7]
-
Soft Segments: Typically made of a long-chain polyol (e.g., polyester, polyether, or polycarbonate), the soft segments impart flexibility, elasticity, and biodegradability to the material.[4][5][6] Polyether-based PUs are known for their hydrolytic stability, while polyester-based PUs are more susceptible to hydrolysis, making them suitable for biodegradable applications.[3] Polycarbonate-based PUs offer a good balance of properties, including resistance to both hydrolysis and oxidation.[4]
The ratio of hard to soft segments is a critical parameter that dictates the overall properties of the polythis compound.[8] A higher hard segment content generally leads to a more rigid and stronger material, while a higher soft segment content results in a more flexible and elastomeric polymer.
Quantitative Data on Biomedical Polyurethanes
The ability to tune the mechanical properties and degradation rates of polyurethanes is a key advantage in their biomedical applications. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Mechanical Properties of Selected Biomedical Polyurethanes
| Polythis compound Formulation | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Source |
| Polycarbonate-urethane (PCU) | 20 | 26.6 - 30.5 | ~885 | 9.4 - 15.4 | [6] |
| PCU | 25 | - | - | - | [9] |
| PCU | 30 | - | - | - | [9] |
| Chronoflex C 65D (PCU) | - | - | - | - | [4] |
| Carbothane AC-4095A (PCU) | - | - | - | - | [4] |
Data for 25% and 30% hard segment PCU and commercial formulations were mentioned in the source but specific values were not provided in the snippet.
Table 2: In Vitro and In Vivo Degradation of Biomedical Polyurethanes
| Polythis compound Type | Degradation Condition | Time | Weight Loss (%) | Observations | Source |
| Poly(ester this compound) | In vitro (PBS, pH 5, 7.4, 9) | 34 weeks | ~60% | Extensive fragmentation | [10] |
| Poly(ester)this compound-based adhesive | In vivo (subcutaneous) | 12 months | - | Tissue residues found | [11] |
| Poly(ester)this compound-based adhesive | In vivo (intramuscular) | 6 months | - | Complete degradation | [11] |
| Porous shape memory PU foams | In vitro (1% H2O2) | 12 weeks | - | Mimics in vivo degradation for hydrophilic materials | [12] |
| Porous shape memory PU foams | In vitro (3% H2O2) | 12 weeks | - | Mimics in vivo degradation for hydrophobic materials | [12] |
Experimental Protocols
Synthesis of a Polycarbonate-Urethane Elastomer
This protocol describes a two-step solution polymerization method.[6]
Materials:
-
Poly(1,6-hexanediol)carbonate diol (PCDL)
-
4,4′-methylenebis(cyclohexyl isocyanate) (H12MDI) or 1,6-hexamethylene diisocyanate (HDI)
-
1,4-butanediol (BDO) as chain extender
-
Dibutyltin dilaurate (catalyst)
-
Dimethylacetamide (DMAC) as solvent
-
Nitrogen gas supply
Procedure:
-
Dry all glassware and reagents thoroughly to prevent side reactions with water.
-
In a reaction vessel under a nitrogen atmosphere, dissolve PCDL in DMAC.
-
Add the diisocyanate (H12MDI or HDI) to the PCDL solution with stirring.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Heat the reaction mixture to 70°C and stir for 2 hours to form the prepolymer.
-
Cool the mixture to 40-45°C.
-
Add the chain extender (BDO) and the remaining diisocyanate to the prepolymer solution.
-
Continue stirring for 12 hours at 40-45°C.
-
Precipitate the resulting polythis compound by pouring the solution into a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Characterization of Biomedical Polyurethanes
3.2.1. Mechanical Testing
-
Method: Tensile testing of solution-cast polymer films according to ASTM D1238.[4]
-
Procedure:
-
Prepare thin films of the polythis compound by solution casting.
-
Cut dumbbell-shaped specimens from the films.
-
Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus at a constant strain rate.
-
3.2.2. In Vitro Degradation Study
-
Method: Gravimetric analysis of polymer films incubated in a simulated physiological environment.[10][12]
-
Procedure:
-
Prepare pre-weighed, sterile samples of the polythis compound.
-
Immerse the samples in phosphate-buffered saline (PBS) at 37°C. For accelerated degradation studies, hydrogen peroxide can be added to the PBS.[12]
-
At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.
-
Calculate the percentage of weight loss over time.
-
3.2.3. Biocompatibility Assessment
-
Cytotoxicity: L929 cells are cultured with the leachate of the PU membranes to evaluate cell viability and proliferation.[9]
-
Hemocompatibility: Hemolysis rate, recalcification time, and platelet adhesion on the PU surface are assessed to determine blood compatibility.[9]
Visualizing Key Pathways and Relationships
Signaling Pathways in Cell-Polythis compound Interactions
The interaction of cells with polythis compound surfaces is a complex process mediated by various signaling pathways. The surface chemistry and topography of the implant play a crucial role in determining the host's inflammatory response.[8]
Caption: Inflammatory response to different polythis compound surface chemistries.
Integrin-mediated signaling is another critical aspect of cell-material interactions. Integrins are transmembrane receptors that facilitate cell adhesion to the extracellular matrix (ECM) and biomaterial surfaces, influencing cell behavior such as proliferation and differentiation.
Caption: Integrin-mediated cell adhesion and signaling on a polythis compound surface.
Experimental Workflow for Biomedical Polythis compound Development
The development of a new polythis compound-based medical device follows a structured workflow from material synthesis to regulatory approval.
Caption: A typical workflow for the development of a polythis compound-based medical device.
Structure-Property Relationships in Biomedical Polyurethanes
The versatility of polyurethanes stems from the ability to independently vary the chemical nature of the hard and soft segments, as well as their relative proportions.
Caption: Relationship between polythis compound structure and its key biomedical properties.
References
- 1. blog.synthesia.com [blog.synthesia.com]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 4. Material characterization and biocompatibility of polycarbonate-based polythis compound for biomedical implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the Inflammatory Response in Polythis compound Implants | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Degradation Assessment of a Polythis compound-Based Surgical Adhesive—Assessment and Critical Consideration of Preclinical In Vitro and In Vivo Testing [mdpi.com]
- 12. In vitro and in vivo degradation correlations for polythis compound foams with tunable degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Biodegradability of Polyurethanes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo biodegradation of polyurethanes (PUs), a versatile class of polymers widely utilized in biomedical applications. Understanding the degradation behavior of PUs within a biological environment is critical for the design and development of safe and effective medical devices and drug delivery systems. This document summarizes key quantitative data from in-vivo studies, details common experimental protocols, and visualizes the cellular signaling pathways involved in the host response to PU degradation.
Introduction to Polyurethane Biodegradation
Polyurethanes are synthetic polymers renowned for their tunable mechanical properties, biocompatibility, and, in many formulations, their biodegradability.[1] These characteristics make them suitable for a wide range of biomedical applications, including tissue engineering scaffolds, drug delivery vehicles, and implantable devices. The in-vivo degradation of polyurethanes is a complex process influenced by the polymer's chemical composition, the implantation site, and the host's biological response. The primary mechanisms of in-vivo degradation are hydrolysis and oxidation, often mediated by the host's cellular and enzymatic activities.[2]
The structure of polyurethanes, consisting of soft and hard segments, allows for tailored degradation rates. Poly(ester urethanes) are generally more susceptible to hydrolytic degradation, while poly(ether urethanes) are more prone to oxidative degradation.[2][3] Poly(carbonate urethanes) have been developed as a more biostable alternative, exhibiting increased resistance to both hydrolytic and oxidative degradation.[4][5]
Quantitative Analysis of In-Vivo Polythis compound Degradation
The following tables summarize quantitative data from various in-vivo studies on the degradation of different types of polyurethanes. These tables provide a comparative overview of changes in material properties over time following subcutaneous implantation in animal models.
Table 1: In-Vivo Degradation of Poly(ether this compound) (PEU)
| Polythis compound Type | Animal Model | Implantation Time | Change in Molecular Weight (Mn) | Observations | Reference |
| Non-segmented PEU (U-3) | Rat | 2 weeks | Increased | Leaching of low molecular weight oligomers | [6] |
| >2 weeks | Decreased | Macrophage-mediated degradation | [6] | ||
| Segmented PEU (U-8) | Rat | 4 weeks | Reached maximum | Leaching of low molecular weight oligomers | [6] |
| >4 weeks | Gradually decreased | Slower degradation than non-segmented PEU | [6] | ||
| Pellethane 2363-80A | Ovine | 18 months | - | Severe localized embrittlement and fissuring (up to 40 µm deep) | [4] |
| Tecoflex EG 80A | Ovine | 18 months | - | Severe localized embrittlement and fissuring (up to 40 µm deep) | [4] |
| Biomer | Ovine | 18 months | - | Uniform pitting and superficial fissuring (<2.0 µm depth) | [4] |
Table 2: In-Vivo Degradation of Poly(ester this compound) (PEsU)
| Polythis compound Type | Animal Model | Implantation Time | Change in Molecular Weight (Mn) | Mass Loss | Observations | Reference |
| POSS-based PEsU | Rat | 8 weeks | Rapid decrease | - | Degradation rate dependent on soft block composition | [7] |
| >8 weeks | Became constant | - | Non-degrading POSS hard block remained | [7] | ||
| PU-R30 (Random copolymer) | - | 63 days | - | ~40% | In vitro data, but indicative of in-vivo potential | |
| PU-B50 (Block copolymer) | - | 63 days | - | Variable (less than PU-R30) | In vitro data, but indicative of in-vivo potential |
Table 3: In-Vivo Degradation of Poly(carbonate this compound) (PCU)
| Polythis compound Type | Animal Model | Implantation Time | Change in Properties | Observations | Reference | | :--- | :--- | :--- | :--- | :--- | | Commercial-grade PCU | Rat | - | Higher modulus and reduced ultimate elongation compared to PEU | Better phase separation than PEU |[5] | | PCU with Santowhite | Rat | 3, 6, 12 months | Inhibited degradation | Antioxidant captures oxygen radicals |[8] | | PCU Spine Implants | Human | - | Evidence of oxidation and chain scission (ATR-FTIR) | Superficial physical and chemical damage |[4] |
Experimental Protocols for In-Vivo Biodegradation Studies
A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible data on the in-vivo biodegradation of polyurethanes. The subcutaneous implantation model in rats is a commonly used method and is detailed below.
Material Preparation and Sterilization
-
Sample Preparation: Prepare polythis compound samples in the desired form (e.g., films, foams, scaffolds) with defined dimensions and surface characteristics.
-
Cleaning: Thoroughly clean the samples to remove any processing aids or contaminants. A common procedure involves sequential washing with deionized water and ethanol.[9]
-
Sterilization: The choice of sterilization method is critical as it should not alter the material's properties.
-
Ethylene Oxide (EO) Gas: An effective low-temperature method suitable for temperature-sensitive polymers like polythis compound.[9][10] However, adequate aeration is necessary to remove toxic residues.
-
Gamma Irradiation and Electron-Beam (E-beam): These are low-temperature, high-energy methods.[11] A typical dose is 25 kGy.[12] These methods can sometimes cause chain scission or crosslinking in polymers.
-
Ethanol Disinfection: Soaking in 70% ethanol is a common disinfection method, though it may not achieve complete sterilization.[10]
-
Autoclave (Steam Heat): Generally not suitable for most polyurethanes as the high temperatures can cause degradation.[11]
-
Subcutaneous Implantation in a Rat Model
This protocol outlines the key steps for subcutaneous implantation of polythis compound biomaterials in rats, a widely accepted model for assessing biocompatibility and biodegradability.[13][14][15]
3.2.1. Animal Model and Pre-operative Care:
-
Animal: Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.[16][13]
3.2.2. Surgical Procedure:
-
Hair Removal and Disinfection: Shave the dorsal region of the rat and disinfect the surgical site with 70% alcohol and povidone-iodine.[16]
-
Incision: Make a small incision (typically 1-2 cm) through the skin in the shaved area.[16]
-
Subcutaneous Pocket Creation: Using blunt dissection, create a subcutaneous pocket on each side of the incision.
-
Implantation: Carefully insert the sterilized polythis compound sample into the subcutaneous pocket.
-
Suturing: Close the incision with sutures or surgical staples.
3.2.3. Post-operative Care:
-
Analgesia: Administer analgesics as prescribed to manage post-operative pain.[15]
-
Monitoring: Monitor the animals regularly for any signs of infection, distress, or adverse reactions at the implantation site.
-
Housing: House the animals individually to prevent interference with the surgical site.
Sample Retrieval and Analysis
-
Euthanasia and Retrieval: At predetermined time points, euthanize the animals according to approved protocols and carefully retrieve the implants along with the surrounding tissue capsule.
-
Macroscopic Evaluation: Visually inspect the explanted materials for any changes in size, shape, color, or integrity.
-
Histological Analysis: Fix the tissue surrounding the implant in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to evaluate the cellular response, tissue ingrowth, and inflammation.
-
Material Characterization:
-
Scanning Electron Microscopy (SEM): To observe changes in surface morphology, such as cracking, pitting, and cellular adhesion.
-
Fourier Transform Infrared Spectroscopy (FTIR): To detect chemical changes in the polymer structure, such as the formation of new functional groups or the loss of existing ones.[4]
-
Gel Permeation Chromatography (GPC): To determine changes in the molecular weight and molecular weight distribution of the polymer.[6]
-
Gravimetric Analysis: To measure the mass loss of the implant over time.
-
Mechanical Testing: To assess changes in mechanical properties such as tensile strength, modulus, and elongation at break.[1]
-
Cellular and Molecular Mechanisms of Biodegradation
The in-vivo degradation of polyurethanes is intimately linked to the host's inflammatory and foreign body response. Macrophages play a central role in this process.
Macrophage-Mediated Degradation
Upon implantation, proteins from the surrounding biological fluids adsorb onto the surface of the polythis compound, which in turn mediates the attachment of immune cells, primarily macrophages.[17] These adherent macrophages can fuse to form foreign body giant cells (FBGCs). Both macrophages and FBGCs can release a variety of substances that contribute to the degradation of the polymer, including reactive oxygen species (ROS), hydrolytic enzymes, and acidic species.[5] This cellular attack can lead to both oxidative and hydrolytic degradation of the polythis compound.
Signaling Pathways in Macrophage Activation
The interaction of polythis compound degradation products with macrophages can trigger specific intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and further recruitment of immune cells.
4.2.1. Toll-Like Receptor (TLR) Signaling:
Degradation products and adsorbed proteins on the polythis compound surface can act as damage-associated molecular patterns (DAMPs) that are recognized by Toll-like receptors (TLRs) on the surface of macrophages.[17][18][19][20][21] This recognition, particularly through TLR2 and TLR4, initiates a signaling cascade. The adaptor protein MyD88 is recruited, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[17][22] Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[23]
4.2.2. NLRP3 Inflammasome Activation:
Polythis compound particles and their degradation products can also be phagocytosed by macrophages. Inside the cell, these materials can lead to lysosomal destabilization and the release of cathepsins. These events, along with potassium efflux, can trigger the assembly of the NLRP3 inflammasome, a multi-protein complex.[24][25][26] The activated NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[27]
Visualizations
Experimental Workflow
Caption: Workflow for a typical in-vivo polythis compound biodegradation study.
Signaling Pathways in Macrophage Response
Caption: Signaling pathways in macrophages activated by polythis compound degradation.
Conclusion
The in-vivo biodegradability of polyurethanes is a multifaceted process involving complex interactions between the material and the biological environment. A thorough understanding of the degradation kinetics, the host's cellular and molecular responses, and standardized experimental protocols are essential for the rational design of polythis compound-based biomaterials for clinical applications. This guide provides a foundational resource for researchers and professionals in the field, summarizing critical data and methodologies to aid in the development of the next generation of biodegradable medical devices and therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-vivo degradation of poly(carbonate-urethane) based spine implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(carbonate this compound) and poly(ether this compound) biodegradation: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of polyetherthis compound by subcutaneous implantation into rats. I. Molecular weight change and surface morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo kinetic degradation analysis and biocompatibility of aliphatic polyester polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant inhibition of poly(carbonate this compound) in vivo biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Sterilization/Disinfection Methods of Fibrous Polythis compound Scaffolds Designed for Tissue Engineering Applications [mdpi.com]
- 11. Sterilization of Polymeric Implants: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]
- 16. orthopresearch.com [orthopresearch.com]
- 17. MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
- 19. Recognition of degradation-derived products from biomedical scaffolds by Toll-like receptors - FAU CRIS [cris.fau.de]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The extended effect of adsorbed damage-associated molecular patterns and Toll-like receptor 2 signaling on macrophage-material interactions [frontiersin.org]
- 22. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 23. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Diverse Pathways of Engineered Nanoparticle-Induced NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NLRP3 inflammasome as a sensor of micro- and nanoplastics immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A synthetic cationic antimicrobial peptide inhibits inflammatory response and the NLRP3 inflammasome by neutralizing LPS and ATP | PLOS One [journals.plos.org]
- 27. Modulation of Macrophage Phenotype by Biodegradable Polythis compound Nanoparticles: Possible Relation between Macrophage Polarization and Immune Response of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Urethane as a Carcinogen: A Technical Guide for Researchers
An In-depth Examination of Urethane's Carcinogenic Properties and Its Applications in Preclinical Research
This technical guide provides a comprehensive overview of this compound (ethyl carbamate), a known animal carcinogen, and its implications for researchers, scientists, and drug development professionals. This document details its classification, mechanisms of carcinogenesis, genotoxicity, and its use as a tool in experimental cancer models.
This compound: Classification and Regulatory Status
This compound is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from experimental animal studies.[1][2] The International Agency for Research on Cancer (IARC) has classified this compound in Group 2A, meaning it is "probably carcinogenic to humans".[3] Although no definitive epidemiological studies link this compound exposure to cancer in humans, its presence in fermented foods and beverages, as well as its historical use in medicine, has raised public health concerns.[1][2][4] In a research context, its use is often restricted to non-recovery experiments due to its carcinogenic nature.[5]
Mechanisms of this compound-Induced Carcinogenesis
This compound exerts its carcinogenic effects primarily through a genotoxic mechanism that requires metabolic activation. The process involves the conversion of this compound into highly reactive metabolites that can bind to DNA, leading to mutations and the initiation of cancer.
Metabolic Activation
The bioactivation of this compound is a critical step in its carcinogenicity. The primary pathway involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form vinyl carbamate.[6] Vinyl carbamate is subsequently metabolized to vinyl carbamate epoxide, a highly reactive and unstable ultimate carcinogen.[6][7][8][9] An alternative, minor pathway involves N-hydroxylation to form N-hydroxythis compound, which can also contribute to DNA damage.[10][11]
dot
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. monographs.iarc.who.int [monographs.iarc.who.int]
- 4. Mutagenicity, metabolism, and DNA interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gv-solas.de [gv-solas.de]
- 6. academic.oup.com [academic.oup.com]
- 7. Carcinogenesis of this compound: Simulation versus Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of carcinogenic this compound to nitric oxide is involved in oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of this compound and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight determination of polyurethane resins
An In-depth Technical Guide to the Molecular Weight Determination of Polyurethane Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core techniques used for the determination of the molecular weight of polythis compound resins. Understanding the molecular weight and its distribution is critical as it profoundly influences the material's physical properties, such as mechanical strength, elasticity, and degradation profile, which are key parameters in the development of new materials for various applications, including in the biomedical field.
Introduction to Polythis compound Molecular Weight
Polyurethanes are a versatile class of polymers synthesized through the reaction of diisocyanates with polyols.[1][2] The resulting polymers can range from soft elastomers to rigid foams, with their properties being highly dependent on their molecular weight and molecular weight distribution.[3] The determination of these parameters is therefore essential for quality control and for tailoring the polymer's characteristics to specific applications.
This guide details the principles, experimental protocols, and data analysis for the most common methods employed for polythis compound molecular weight determination: Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), Light Scattering, End-Group Analysis, and Viscometry.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][4] It separates molecules based on their hydrodynamic volume in solution.
Principle: The technique employs a column packed with porous gel beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the column with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh the polythis compound sample.
-
Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to a known concentration (typically 1-2 mg/mL).[5] Some polyurethanes may require the addition of salts like LiBr to the eluent to prevent aggregation.[3][6]
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Instrumentation Setup:
-
The GPC/SEC system consists of a pump, an injector, a set of columns (e.g., Agilent PLgel MIXED-E columns), and a detector (typically a refractive index (RI) detector).[1]
-
Equilibrate the columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene) covering a wide molecular weight range.
-
Inject each standard solution and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Inject the prepared polythis compound sample solution.
-
Record the chromatogram.
-
Data Analysis
The molecular weight averages (Number Average, Mn; Weight Average, Mw; and Polydispersity Index, PDI = Mw/Mn) are calculated from the sample chromatogram using the calibration curve. Software provided with the GPC/SEC instrument automates these calculations.
GPC/SEC Experimental Workflow
Caption: Workflow for molecular weight determination by GPC/SEC.
Light Scattering
Light scattering techniques measure the intensity of light scattered by polymer molecules in solution to determine their molecular weight. Static Light Scattering (SLS) is used to measure the time-averaged intensity of scattered light, while Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the scattered light intensity.
Principle: When a beam of light passes through a polymer solution, the molecules scatter the light. The intensity of the scattered light is proportional to the molecular weight and concentration of the polymer.[7][8] By measuring the scattered light at different angles and concentrations, the weight-average molecular weight (Mw) can be determined without the need for column calibration.[9]
Experimental Protocol (SEC-MALS)
Coupling a Multi-Angle Light Scattering (MALS) detector with a GPC/SEC system (SEC-MALS) is a powerful approach that provides absolute molecular weight determination.[3][10][11]
-
Sample Preparation and GPC/SEC Separation: Follow the same procedure as described for GPC/SEC.
-
Instrumentation Setup:
-
The GPC/SEC system is connected in-line with a MALS detector and an RI detector. The RI detector is used to measure the concentration of the eluting polymer fractions.
-
-
Data Acquisition:
-
Inject the prepared polythis compound sample solution.
-
The MALS detector measures the scattered light intensity at multiple angles simultaneously as the sample elutes from the column. The RI detector measures the corresponding concentration.
-
Data Analysis
The data from the MALS and RI detectors are used to construct a Zimm plot or a similar analysis to determine the absolute weight-average molecular weight (Mw) for each eluting fraction. Software provided with the MALS detector performs these calculations.
SEC-MALS Experimental Workflow
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azom.com [azom.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Static light scattering - Wikipedia [en.wikipedia.org]
- 8. lsinstruments.ch [lsinstruments.ch]
- 9. youtube.com [youtube.com]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. wyatt.com [wyatt.com]
An In-depth Technical Guide on the Cardiovascular and Respiratory Impacts of Urethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological and cellular impacts of urethane anesthesia on the cardiovascular and respiratory systems. The information is collated from a range of preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Cardiovascular System Effects
This compound administration elicits significant alterations in cardiovascular function. The following tables summarize the key quantitative changes observed in animal models.
Table 1: this compound's Impact on Cardiovascular Parameters in Mice
| Parameter | Conscious State (Mean ± SD) | This compound Anesthesia (Mean ± SD) | P-value | Citation |
| Heart Rate (beats/min) | 616 ± 71 | 661 ± 57 | P = 0.012 | [1][2] |
| Systolic Blood Pressure (mmHg) | Not specified | Significant reduction | P < 0.001 | [1][2][3][4] |
| Diastolic Blood Pressure (mmHg) | Not specified | Significant reduction | P < 0.001 | [1] |
| Mean Arterial Pressure (mmHg) | Not specified | Significant reduction | P < 0.001 | [1][2][3][4] |
| Arterial Oxygen Saturation (SaO2) | 94 ± 3% | 91 ± 5% | P = 0.001 | [1][2] |
| Heart Rate Variability (RMSSD, ms) | 6 ± 6 | 1.6 ± 0.5 | P < 0.001 | [1] |
| Heart Rate Variability (SDPPI, ms) | Not specified | 2 ± 2 (Reduced) | P < 0.001 | [1] |
Table 2: this compound's Impact on Cardiovascular Parameters in Rats
| Parameter | Anesthetic/Condition | Effect | Citation |
| Heart Rate | This compound (1200 mg/kg) | Depressive action | [5] |
| Blood Pressure | This compound (1200 mg/kg) | Depressive action | [5] |
| Myocardial Oxygen Consumption Index | This compound (1200 mg/kg) | Depressive action | [5] |
| Systolic Blood Pressure | This compound (1 g/kg, i.p.) | Marked decrease | [6] |
| Heart Rate | This compound (1 g/kg, i.p.) | Marked decrease | [6] |
| Baseline Renal Sympathetic Nerve Activity | This compound | Significant elevation | [7] |
| Baroreceptor Responses | This compound | Not significantly different from alpha-chloralose | [7] |
This compound anesthesia in mice leads to an increased heart rate but a significant decrease in blood pressure and heart rate variability.[1][2][3][4] Arterial oxygen saturation is also reduced, though this can be restored with oxygen supplementation.[1][2][3][4] In rats, this compound generally exerts a depressive effect on heart rate and blood pressure.[5][6] Interestingly, it has been observed to increase baseline renal sympathetic nerve activity without significantly altering baroreceptor responses when compared to other anesthetics like alpha-chloralose.[7]
Cardiovascular Signaling and Mechanisms
This compound's cardiovascular effects are linked to its interference with calcium mobilization and adrenergic signaling. Studies suggest that at concentrations found during anesthesia, this compound selectively interferes with the mobilization of Ca++ from intracellular stores, which is crucial for noradrenaline-induced contractions.[8] It has also been shown to inhibit cardiovascular responses mediated by both peripheral and central alpha-2 adrenoceptors.[9] Furthermore, this compound can increase the central drive to the adrenal medulla, leading to epinephrine secretion.[9]
Respiratory System Effects
This compound also has profound effects on the respiratory system, generally causing depression and altering the response to stimuli.
Table 3: this compound's Impact on Respiratory Parameters in Rodents
| Parameter | Species | Anesthetic Dose | Effect | Citation |
| Respiratory Rate (breaths/min) | P6/7 Mice | Not specified | Significant reduction | [10] |
| Respiratory Rate (breaths/min) | P6/7 Rats | Not specified | Significant reduction | [10] |
| Respiratory Frequency (FR) | Mice | 1,500 mg/kg | Decreased with increasing CO2 | [11] |
| Tidal Volume (VT) | Mice | 500, 1000, 1500 mg/kg | Reduced response to hypercapnia | [11] |
| Blood pH | P6/7 Mice & Rats | Not specified | Significant reduction (acidosis) | [12] |
| Blood pCO2 | P6/7 Mice & Rats | Not specified | Significant elevation | [12] |
| Expiration | Rats | Narcotic doses | Becomes active, often with inspiratory pauses | [13] |
Studies in neonatal mice and rats show a significant reduction in respiratory rate under this compound anesthesia.[10] In adult mice, this compound blunts the normal increase in respiratory frequency and tidal volume in response to hypercapnia.[11] This respiratory depression leads to significant respiratory acidosis, characterized by decreased blood pH and increased pCO2.[12] In rats, this compound can also alter the pattern of breathing, making expiration an active process.[13]
Respiratory Signaling and Inflammation
This compound's impact on the respiratory system extends to the cellular and inflammatory levels, particularly with chronic exposure. It is a well-known pulmonary carcinogen in mice.[14] this compound induces lung inflammation, characterized by an increase in immune cells such as macrophages, polymorphonuclear cells, and lymphocytes in the bronchoalveolar lavage fluid (BALF).[15] This inflammatory response is associated with the activation of the transcription factor nuclear factor-κB (NF-κB).[15][16] Furthermore, this compound has been shown to cause the overproduction of reactive oxygen species (ROS) and activate extracellular signal-regulated kinase (ERK) in macrophages and lung epithelial cells.[17][18]
Experimental Protocols
This compound Anesthesia Induction in Rodents
A common protocol for inducing a surgical plane of anesthesia in rodents involves the intraperitoneal (i.p.) or intravenous (i.v.) administration of this compound.
-
Animals: C57BL/6J mice or Sprague-Dawley/Wistar rats are frequently used.[1][5][6]
-
Dosage:
-
Administration:
-
Intraperitoneal (i.p.): this compound is dissolved in sterile saline and injected into the peritoneal cavity.[6][19] This method provides fast and deep anesthesia.[20]
-
Intravenous (i.v.): For physiological experiments, this compound can be infused slowly (e.g., ~50 microliters/min) after initial anesthetization with a volatile anesthetic like isoflurane. A bolus i.v. dose can be lethal.[20]
-
-
Verification of Anesthesia: An adequate level of anesthesia is confirmed by the loss of the pedal withdrawal reflex (toe pinch), loss of the palpebral reflex (blink reflex), and overall muscle relaxation.[20][21]
Cardiovascular and Respiratory Monitoring
-
Blood Pressure: Measured via a catheter placed in an artery (e.g., carotid or femoral) connected to a pressure transducer.[1] Non-invasive tail-cuff methods can also be used.[6]
-
Heart Rate and ECG: Recorded using subcutaneous electrodes connected to a bio-amplifier.[22]
-
Arterial Oxygen Saturation (SaO2): Monitored using a pulse oximeter placed on a paw or tail.[1]
-
Respiratory Parameters: Measured using whole-body plethysmography for respiratory rate and tidal volume.[11] Blood gas analysis (pH, pCO2, pO2) is performed on arterial blood samples.[12][22]
Conclusion
This compound is a long-acting anesthetic that is widely used in physiological research. However, it is crucial for researchers to be aware of its significant impacts on the cardiovascular and respiratory systems. This compound can induce hypotension, alter heart rate, and cause respiratory depression and acidosis. Furthermore, its pro-inflammatory and carcinogenic effects in the lungs necessitate careful consideration in the design and interpretation of studies, particularly those of long duration or involving respiratory endpoints. The choice of anesthetic should always be carefully weighed against the specific aims of the research.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cardiovascular Function and Autonomic Regulation in this compound Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cardiovascular function and autonomic regulation in this compound-anesthetized and conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of thiopental, this compound, and pentobarbital in the study of experimental cardiology in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Comparative Study of Anesthesia’s effect on Baroreceptor Reflex and Sy" by John Harbin [dc.etsu.edu]
- 8. An analysis of the effects of this compound on cardiovascular responsiveness to catecholamines in terms of its interference with Ca++ mobilization from both intra and extracellular pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoflurane, ketamine-xylazine, and this compound markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. THE ACTION OF DRUGS ON RESPIRATION : II. ETHER, CHLOROFORM, CHLORAL, this compound, LUMINAL, MAGNESIUM, CAFFEINE, STRYCHNINE, AND ATROPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemical characterization of this compound-induced lung tumors in CB6F1-Tg rasH2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inflammation has a role in this compound‑induced lung cancer in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound increases reactive oxygen species and activates extracellular signal-regulated kinase in RAW 264.7 macrophages and A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for intranasal chemoprevention delivery in a this compound mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unthsc.edu [unthsc.edu]
- 21. research.unt.edu [research.unt.edu]
- 22. Cocaine-induced respiratory depression in this compound-anesthetized rats: a possible mechanism of cocaine-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Actions of Urethane on Cortical Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a widely utilized anesthetic in neurophysiological research, particularly for in vivo studies of neuronal function. Its popularity stems from its ability to induce a long-lasting and stable plane of surgical anesthesia with minimal depression of cardiovascular and respiratory systems.[1] However, a comprehensive understanding of its direct cellular and synaptic effects on cortical neurons is crucial for the accurate interpretation of experimental data obtained under its influence. This technical guide provides an in-depth overview of the cellular actions of this compound on cortical neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Cellular Effects of this compound
This compound's primary action on cortical neurons is a depression of neuronal excitability.[1][2][3][4] This is predominantly achieved through an increase in membrane conductance, leading to a "leaky" neuronal membrane that is less responsive to depolarizing inputs.[1][2][3][4]
Quantitative Data on the Effects of this compound on Cortical Neuron Properties
The following tables summarize the key quantitative effects of this compound on the electrophysiological properties of cortical neurons as reported in the literature.
| Parameter | Effect of this compound | Quantitative Change | Brain Region/Neuron Type | Experimental Condition | Citations |
| Neuronal Excitability | |||||
| Action Potential Firing Rate | Depression | Spike-rate depression of at least 20% of control rate in over 50% of cells studied with 3-15 mM this compound. | Layer 4 cortical neurons | In vitro brain slice | [2] |
| IC50 for Spike-Rate Depression | 2-4 mM | Layer 4 cortical neurons | In vitro brain slice | [3] | |
| Membrane Properties | |||||
| Membrane Resistance | Decrease | Chord resistance significantly decreased by 29 ± 20% | Layer 4 cortical neurons | In vitro brain slice, current-clamp | [3] |
| Resting Membrane Potential | No significant change | Not consistently altered | Layer 4 cortical neurons | In vitro brain slice | [2] |
| Action Potential Amplitude | No significant change | Not affected | Layer 4 cortical neurons | In vitro brain slice | [2] |
| Action Potential Half-width | No significant change | Not affected | Layer 4 cortical neurons | In vitro brain slice | [2] |
| Synaptic Transmission | |||||
| Glutamate Concentration | Decrease | 30% decrease in the cerebral cortex | Rat cerebral cortex | In vivo | [2][5] |
| Spontaneous EPSC/mEPSC Frequency | Decrease | Increased inter-event intervals | Hippocampal CA1 neurons | In vitro brain slice | [6] |
| Spontaneous EPSC/mEPSC Amplitude | No change | Not altered | Hippocampal CA1 neurons | In vitro brain slice | [6] |
| Evoked EPSP/IPSC Amplitude & Decay | No significant change | No difference in amplitude or decay time course at <15 mM | Layer 4 cortical neurons | In vitro brain slice | [3] |
| Spontaneous GABAA IPSC Frequency | No significant change | No observable difference | Layer 4 cortical neurons | In vitro brain slice | [3] |
| Spontaneous GABAA IPSC Amplitude | No significant change | No observable difference | Layer 4 cortical neurons | In vitro brain slice | [3] |
| GABAergic sPSC Frequency | Decrease | ~60% reduction | Nucleus of the Solitary Tract (NTS) neurons | In vitro brain slice | [7][8] |
Experimental Protocols
In Vitro Whole-Cell Patch-Clamp Recording from Cortical Slices
This protocol is adapted from methodologies described in studies investigating the direct effects of this compound on neuronal properties.[3][9][10][11]
Objective: To measure changes in intrinsic excitability, membrane properties, and synaptic currents of cortical neurons in response to this compound application.
Materials:
-
Animals: Young adult rats (e.g., Sprague-Dawley or Long-Evans).
-
Solutions:
-
Slicing Solution (ice-cold, carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) to improve cell viability.
-
Recording aCSF (carbogenated): Standard aCSF containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose.
-
Intracellular Solution: Potassium-gluconate based solution for current-clamp recordings, or a cesium-based solution for voltage-clamp recordings of excitatory currents. May contain a fluorescent dye like biocytin for morphological reconstruction.[12]
-
This compound Stock Solution: Prepared in aCSF.
-
-
Equipment:
-
Vibrating microtome (vibratome).
-
Incubation chamber.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system.
-
Procedure:
-
Animal Anesthesia and Brain Extraction: Anesthetize the animal deeply and decapitate. Rapidly remove the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Slice Preparation: Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired cortical region using a vibratome in ice-cold slicing solution.
-
Slice Recovery: Transfer slices to an incubation chamber containing recording aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature until use.
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with carbogenated aCSF at a constant rate.
-
Identify cortical neurons (e.g., in layer 4 or 5) using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Record resting membrane potential and inject current steps to elicit action potentials and measure input resistance.
-
Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV to record excitatory currents, 0 mV to record inhibitory currents) and record spontaneous or evoked synaptic currents.
-
-
This compound Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 3-15 mM).
-
Washout: To test for reversibility, perfuse the slice with this compound-free aCSF.
In Vivo Amperometry for Glutamate Measurement
This protocol is based on methods used to measure real-time glutamate dynamics in the cortex of this compound-anesthetized animals.[2][13][14][15]
Objective: To measure evoked glutamate release and clearance in the cortex under this compound anesthesia.
Materials:
-
Animals: Adult rats (e.g., Sprague-Dawley).
-
Anesthetic: this compound solution (e.g., 1.5 g/kg, i.p.).
-
Equipment:
-
Stereotaxic frame.
-
Glutamate-selective microelectrode array (MEA).
-
Reference electrode (e.g., Ag/AgCl).
-
Amperometric recording system (e.g., FAST-16).
-
Stimulating electrode.
-
Micropipette for KCl or exogenous glutamate application.
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal with this compound and place it in a stereotaxic frame. Perform a craniotomy over the cortical region of interest.
-
Electrode Placement:
-
Lower the glutamate-selective MEA to the target cortical depth.
-
Implant a stimulating electrode in a relevant afferent pathway if studying evoked release.
-
Place a reference electrode in contact with the brain surface.
-
-
Recording:
-
Apply a potential to the MEA (e.g., +0.7 V vs. the reference) to oxidize glutamate.
-
Record the resulting current, which is proportional to the extracellular glutamate concentration.
-
-
Evoking Glutamate Release:
-
KCl Evoked: Locally eject a small volume of high concentration KCl solution through a micropipette attached to the MEA. This non-synaptically depolarizes neurons and glia, causing glutamate release.
-
Electrical Stimulation: Apply electrical stimulation through the stimulating electrode to evoke synaptic glutamate release.
-
-
Measuring Glutamate Clearance:
-
Locally apply a known concentration of exogenous glutamate.
-
Measure the rate of decay of the amperometric signal to determine the glutamate uptake rate.
-
-
Data Analysis: Analyze the amplitude of the evoked signal (reflecting release) and the kinetics of the signal decay (reflecting clearance).
Signaling Pathways and Mechanisms
Primary Mechanism: Activation of K+ Leak Channels
The predominant cellular action of this compound on cortical neurons is the activation of a Ba2+-sensitive potassium (K+) leak conductance.[3][4][11][16] This leads to an increased efflux of K+ ions from the neuron, hyperpolarizing the resting membrane potential or shunting excitatory inputs, thereby reducing neuronal excitability.
Caption: this compound's primary mechanism of action on cortical neurons.
Modulation of Synaptic Transmission
This compound's effects on synaptic transmission are more complex and can be brain-region and preparation-dependent. While some studies on cortical slices show minimal effects on evoked glutamatergic and GABAergic transmission at anesthetic concentrations,[3][17] other evidence points to a more nuanced modulation.
Caption: this compound's modulatory effects on synaptic transmission.
Experimental Workflow: In Vitro Electrophysiology
The following diagram illustrates a typical workflow for investigating the cellular actions of this compound using in vitro patch-clamp electrophysiology.
Caption: Workflow for in vitro electrophysiological studies of this compound.
Discussion and Conclusion
The primary cellular action of this compound on cortical neurons is a depression of excitability mediated by the activation of a Ba²⁺-sensitive K⁺ leak conductance.[3][4][11][16] This leads to a decrease in membrane resistance and a reduced likelihood of action potential firing in response to depolarizing stimuli.
The effects of this compound on synaptic transmission are more varied. While some in vitro studies in the cortex report minimal disruption of evoked glutamatergic and GABAergic synaptic events at anesthetic concentrations,[3][17] other findings indicate that this compound can suppress presynaptic glutamate release and modulate postsynaptic receptors in a concentration- and brain region-dependent manner.[2][5][6][7][8][18] Notably, the seemingly contradictory reports on GABAergic transmission (potentiation vs. no effect vs. inhibition) highlight the importance of considering the specific neuronal circuit and experimental preparation when interpreting results.
There is currently little evidence to suggest that this compound directly and significantly engages major intracellular signaling cascades, such as the cAMP/PKA or PKC pathways, as its primary mechanism of action in cortical neurons. Its effects appear to be more directly targeted at the level of ion channels and neurotransmitter receptors.
For researchers, these findings underscore the importance of being aware of this compound's cellular actions when designing experiments and interpreting data. While it provides a stable anesthetic state, its effects on neuronal membrane properties and, to a more variable extent, synaptic transmission, can influence the outcome of neurophysiological recordings. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for mitigating and understanding these influences in future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses hippocampal CA1 neuron excitability via changes in presynaptic glutamate release and in potassium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound inhibits the GABAergic neurotransmission in the nucleus of the solitary tract of rat brain stem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bio.fsu.edu [bio.fsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cellular actions of this compound on rat visual cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Urethane Dosage Calculation in Rodent Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a long-acting anesthetic commonly utilized in terminal surgical procedures in rodents, particularly for neurophysiological and cardiovascular studies where the preservation of autonomic reflexes is crucial.[1][2] Its stable and prolonged anesthetic plane makes it suitable for lengthy experiments.[3] However, due to its carcinogenic and mutagenic properties, its use is restricted to non-survival surgeries, and strict safety protocols must be followed during handling and administration.[2] This document provides detailed protocols for the preparation, dosage calculation, and administration of this compound in rats and mice, along with essential safety guidelines.
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures. It is classified as a group 2A carcinogen and is considered "probably carcinogenic to humans."
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling this compound powder or solutions. This compound can be absorbed through the skin.[1]
-
Ventilation: Prepare all this compound solutions in a certified chemical fume hood to prevent inhalation of the powder.[1][2]
-
Storage: Store this compound powder in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[1]
-
Waste Disposal: Dispose of all this compound-contaminated materials (syringes, tubes, bedding) as hazardous waste according to institutional guidelines.[1]
Data Presentation: this compound Dosage and Physiological Effects
The following tables summarize recommended dosages and reported physiological effects of this compound anesthesia in rats and mice.
Table 1: Recommended this compound Dosages for Rodent Surgery
| Species | Route of Administration | Recommended Dosage (g/kg) | Solution Concentration | Induction Time | Duration of Anesthesia | Notes |
| Rat | Intraperitoneal (IP) | 1.2 - 1.5 | 10-25% in sterile water or saline | 15 - 45 minutes[4] | Up to 8-10 hours, potentially 24 hours[1][4] | A dose of 1.5 g/kg can be lethal.[1][2] Induction can be slow and variable. |
| Intravenous (IV) | 1.3 - 1.5 (infused slowly) | 10-25% in sterile water or saline | Rapid | Stable and long-lasting | A bolus IV injection is lethal. Must be infused slowly (~50 µL/min).[1] Often used after initial anesthesia with an inhalant.[1][2] | |
| Mouse | Intraperitoneal (IP) | 1.0 - 1.6 | 10% in sterile water or saline | Variable (can be up to 2 hours)[4] | 6+ hours[3] | Dose can be strain-dependent.[4] Smaller mice may require a higher dose per kg.[4] |
| Rat (Combination) | Intraperitoneal (IP) | This compound: ~0.13 (1/10th dose) + Ketamine: 90 mg/kg + Xylazine: 10 mg/kg | Varies | Rapid | Up to 90 minutes[5] | Used to extend the duration of ketamine/xylazine anesthesia.[5] |
| Mouse (Combination) | Intraperitoneal (IP) | This compound: 560 - 1000 mg/kg + Ketamine: 25 - 40 mg/kg + Xylazine: 5.6 - 10 mg/kg | Varies | Rapid | Sufficient for electrophysiological recordings[6] | This combination is reported to have minimal effects on electrical brain responses.[6] |
Table 2: Reported Physiological Effects of this compound Anesthesia in Rodents
| Parameter | Species | Dosage (g/kg) | Route | Effect |
| Heart Rate | Mouse | Not specified | Not specified | Increased compared to conscious state. |
| Blood Pressure | Mouse | Not specified | Not specified | Significant reduction. |
| Arterial Oxygen Saturation (SpO2) | Mouse | Not specified | Not specified | Decreased, which can be mitigated with supplemental oxygen. |
| Respiratory Rate | Mouse | 1.0 - 1.5 | IP | Can be depressed, especially at higher doses. |
| Body Temperature | Rat/Mouse | General | IP/IV | Hypothermia is a common side effect of general anesthesia and must be managed. |
| Renal Function | Rat | Not specified | IP | Can cause peritoneal fluid accumulation and poor renal function due to osmotoxicity.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Don appropriate PPE (gloves, lab coat, eye protection) and work within a certified chemical fume hood.[1]
-
Weigh the required amount of this compound powder using a calibrated scale.
-
Dissolve the this compound powder in sterile, pyrogen-free water or 0.9% saline to the desired concentration (typically 10-25%). Other solutions should generally be avoided due to the hypertonicity of the this compound solution.[1]
-
Ensure complete dissolution by vortexing or gentle agitation.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile, sealed container.
-
Label the container clearly with "this compound," the concentration, date of preparation, and your initials. The solution is typically stable for up to six months.[1]
Protocol 2: Intraperitoneal (IP) Administration of this compound
-
Calculate the required volume of this compound solution based on the animal's body weight and the desired dosage.
-
Warm the this compound solution to room or body temperature to minimize physiological shock.
-
Restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a two-person technique or wrapping in a towel may be necessary.
-
Position the animal in dorsal recumbency (on its back) with the head slightly tilted down.
-
Identify the injection site in the lower right abdominal quadrant to avoid the bladder and cecum.
-
Use an appropriate sterile needle (25-27 gauge for mice, 23-25 gauge for rats).
-
Insert the needle at a 30-40 degree angle, bevel up.
-
Aspirate gently by pulling back on the plunger to ensure the needle is not in a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and re-insert at a new site.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to a clean, warm cage for observation.
-
Monitor the animal for the onset of anesthesia. Induction can take 15-45 minutes or longer.[4]
Protocol 3: Intravenous (IV) Administration of this compound (Rat)
Note: This procedure requires a higher level of technical skill and is often performed after initial anesthesia with an inhalant like isoflurane to minimize stress and movement.
-
Anesthetize the rat with isoflurane.
-
Place the rat on a warming pad to maintain body temperature and promote vasodilation of the tail veins. A heat lamp can also be used with caution to avoid burns.[7]
-
Position the rat in a restrainer that allows access to the tail.
-
Identify one of the lateral tail veins. Wiping the tail with 70% alcohol can help visualize the veins.
-
Use an appropriate sterile needle (25-27 gauge) attached to a syringe or an infusion line. A butterfly catheter can also be used.
-
Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the needle hub may indicate successful placement.
-
Administer the this compound solution via slow infusion. A syringe pump is highly recommended to maintain a constant, slow rate (e.g., ~50 µL/min).[1] DO NOT ADMINISTER AS A BOLUS, as this is lethal. [1]
-
Simultaneously, gradually withdraw the inhalant anesthetic as the this compound takes effect.
-
Monitor the anesthetic depth continuously using the pedal withdrawal reflex (toe pinch).
-
Once the infusion is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
Protocol 4: Monitoring Anesthetic Depth
Regardless of the administration route, it is critical to monitor the depth of anesthesia throughout the surgical procedure.
-
Pedal Withdrawal Reflex: Firmly pinch the animal's hind paw. A lack of withdrawal response indicates a surgical plane of anesthesia.[1]
-
Palpebral Reflex: Gently touch the corner of the eye. The absence of a blink reflex suggests a deep level of anesthesia.[1][2]
-
Muscle Tone: The animal should be relaxed with a loss of muscle tone.[1][2]
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and body temperature. Maintain body temperature between 36.5°C and 38°C using a warming pad.
Visualizations
Experimental Workflow for this compound Anesthesia in Rodents
Caption: Workflow for this compound dosage and administration.
References
- 1. unthsc.edu [unthsc.edu]
- 2. research.unt.edu [research.unt.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Repeated Anesthesia Containing this compound on Tumor Formation and Health Scores in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uga.edu [research.uga.edu]
Application Notes and Protocols for Preparing Urethane Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a commonly used anesthetic in animal research, particularly for terminal procedures of long duration.[1][2] Its use is favored in neurophysiological studies due to its minimal effects on neural transmission and autonomic reflexes.[1][2] However, this compound is a hazardous chemical, classified as a probable carcinogen and a mutagen, necessitating strict safety protocols during handling and preparation.[1][3] This document provides a detailed protocol for the preparation of this compound solutions for injection in a laboratory setting, emphasizing safety, accuracy, and stability.
Chemical Properties and Safety Precautions
This compound is a white crystalline powder that is readily soluble in water and alcohol.[4][5] It is hygroscopic, meaning it absorbs moisture from the air, so containers should be kept tightly sealed in a cool, dry place.[1][2]
WARNING: this compound is a hazardous substance. It is a known carcinogen and mutagen.[3][4] All handling of this compound powder and solutions must be performed in a certified chemical fume hood.[1][2][6] Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, must be worn at all times.[3][6] Pregnant individuals should avoid handling this compound due to its fetotoxic effects.[1][3]
Experimental Protocol: Preparation of this compound Solution
This protocol outlines the steps for preparing a sterile this compound solution for injection in animal models.
Materials:
-
This compound powder (ethyl carbamate)
-
Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm)
-
Sterile vials for storage
-
Analytical balance
Procedure:
-
Don PPE and Work in a Fume Hood: Before handling this compound, put on a lab coat, nitrile gloves, and safety glasses.[3][6] All subsequent steps must be performed in a certified chemical fume hood.[1][2][6]
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. To minimize inhalation risk, avoid generating dust.
-
Dissolving this compound: Place the weighed this compound powder into a sterile beaker containing a magnetic stir bar. Add the appropriate volume of sterile water or saline to achieve the desired concentration. A common concentration range is 10-25% (w/v).[4][7] For example, to make a 25% solution, dissolve 25g of this compound in a final volume of 100ml of solvent.[7]
-
Mixing: Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. The resulting solution should be clear and colorless.[5]
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter the solution into a sterile vial. This step is crucial to remove any potential microbial contamination.
-
Labeling and Storage: Label the vial clearly with the name of the solution (this compound Solution), the concentration, the date of preparation, and the initials of the preparer.[2] Store the solution in a tightly sealed container in a cool, dry, and dark place.[1][2] The prepared solution is typically stable for up to six months, or until the expiration date of the stock drug or diluent, whichever comes first.[2]
Data Presentation: Dosage and Concentration
The appropriate dosage of this compound can vary depending on the animal species, strain, and the desired depth and duration of anesthesia. It is crucial to consult relevant literature and institutional guidelines (IACUC protocols) for specific experimental needs.[1]
| Parameter | Rodents (Rats) | Notes |
| Typical Concentration | 10-25% (w/v) in sterile water or saline | Higher concentrations can be hypertonic and may cause irritation.[1][2] |
| Recommended Dosage | 1.0 - 1.5 g/kg of body weight | A dose of 1.5 g/kg is often lethal.[1][2] Anesthesia can last up to 24 hours.[1][2] |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) | IV administration should be done slowly to avoid cardiac depression.[2] IP injection is more common but can cause peritoneal fluid accumulation and poor renal function.[1][2] |
| Combined Anesthesia | Can be used in combination with other anesthetics like ketamine and xylazine.[8] | Combining with other agents may allow for a reduced dose of this compound.[8] |
Diagrams
Experimental Workflow for this compound Solution Preparation
Caption: A flowchart outlining the key steps for the safe preparation of a sterile this compound solution.
Disclaimer: This protocol is intended for informational purposes only and should be adapted to specific institutional guidelines and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and Institutional Animal Care and Use Committee (IACUC) for approved procedures.
References
- 1. research.unt.edu [research.unt.edu]
- 2. unthsc.edu [unthsc.edu]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. gv-solas.de [gv-solas.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. unthsc.edu [unthsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polyurethane Hydrogel Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of polyurethane (PU) hydrogels tailored for drug delivery applications. Polythis compound hydrogels are a versatile class of biomaterials due to their excellent biocompatibility, tunable mechanical properties, and diverse chemistry, making them ideal candidates for controlled drug release systems.[1][2][3][4][5] Their segmented structure, consisting of alternating soft and hard segments, allows for precise control over degradation rates and drug release kinetics.[1][6]
Introduction to Polythis compound Hydrogels for Drug Delivery
Polythis compound hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water or biological fluids without dissolving.[2] This high water content contributes to their soft, tissue-like consistency and biocompatibility.[7] In drug delivery, PU hydrogels can encapsulate therapeutic agents within their porous structure, protecting them from degradation and enabling sustained or targeted release.[1][4][5][8]
The properties of PU hydrogels can be readily modified by altering the chemical composition of their constituent components:
-
Diisocyanates: These form the "hard" segments of the polythis compound and contribute to the material's mechanical strength.[1] Common examples include hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and methylene diphenyl diisocyanate (MDI).[1][3][9]
-
Polyols: These constitute the "soft" segments, providing flexibility, elasticity, and influencing the hydrophilicity and degradation rate of the hydrogel.[1][2] Poly(ethylene glycol) (PEG), poly(ε-caprolactone) (PCL), and polycarbonate diols are frequently used.[5][6]
-
Chain Extenders/Crosslinkers: These small molecules, often diols or diamines, link the polymer chains together, forming the hydrogel network.[2] 1,4-butanediol (BD) is a common example.[9]
By carefully selecting these components, researchers can design PU hydrogels with specific characteristics, such as stimuli-responsiveness (e.g., to pH or temperature), making them "smart" drug delivery systems.[3][7][9]
Experimental Protocols
Synthesis of a Thermo-responsive Polythis compound Hydrogel
This protocol describes a common two-step prepolymer method for synthesizing a thermo-responsive polythis compound hydrogel.[8]
Materials:
-
Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEO-PPO-PEO)
-
Lysine diisocyanate (LDI)
-
1,4-butanediol (BD)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
Procedure:
-
Prepolymer Synthesis:
-
Dry the PEO-PPO-PEO copolymer under vacuum at 80°C for 4 hours to remove any residual water.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dried PEO-PPO-PEO in anhydrous DMSO.
-
Add an excess of LDI to the solution and allow the reaction to proceed at 80°C for 4 hours under a nitrogen atmosphere. A catalyst like DBTDL can be added to accelerate the reaction.
-
-
Chain Extension and Hydrogel Formation:
-
Add the chain extender, 1,4-butanediol (BD), to the prepolymer solution.
-
Continue the reaction for another 6 hours at 80°C.
-
After the reaction is complete, cast the resulting polymer solution into a mold (e.g., a petri dish) and allow it to cool to room temperature to form the hydrogel.
-
-
Purification:
-
Immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove unreacted monomers and the solvent.
-
Freeze-dry the purified hydrogel for storage or further characterization.
-
Logical Relationship of Synthesis Steps:
Caption: Workflow for the two-step synthesis of a polythis compound hydrogel.
Drug Loading into the Polythis compound Hydrogel
This protocol outlines a common method for loading a drug into a pre-synthesized hydrogel via physical mixing and swelling.[9]
Materials:
-
Purified polythis compound hydrogel
-
Drug to be loaded (e.g., 5-Fluorouracil)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable solvent for the drug
Procedure:
-
Weigh a known amount of the dried polythis compound hydrogel.
-
Prepare a stock solution of the drug in PBS at a desired concentration.
-
Immerse the hydrogel sample in the drug solution.
-
Allow the hydrogel to swell in the drug solution for 24-48 hours at 37°C to ensure maximum drug loading.
-
After the loading period, remove the hydrogel from the solution and gently blot the surface with filter paper to remove excess surface drug solution.
-
Dry the drug-loaded hydrogel (e.g., by freeze-drying or in a vacuum oven at room temperature) to a constant weight.
-
The amount of drug loaded can be determined by measuring the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100
Drug Loading Content (%) = [Mass of Drug in Hydrogel / Mass of Drug-Loaded Hydrogel] x 100
In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of a drug from the polythis compound hydrogel.[9][10]
Materials:
-
Drug-loaded polythis compound hydrogel
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate a tumor microenvironment)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a known volume of PBS (e.g., 10 mL).
-
Incubate the vials at 37°C in a shaking water bath to ensure uniform mixing.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Mechanism of pH-Responsive Drug Release:
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. The state-of-art polythis compound nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high water-content and high elastic dual-responsive polythis compound hydrogel for drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Thermosensitive Polythis compound-Based Hydrogels as Potential Vehicles for Meloxicam Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrospinning of Polyurethane/PCL Hybrid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of polyurethane (PU) and polycaprolactone (PCL) hybrid electrospun scaffolds. These scaffolds are of significant interest in tissue engineering and drug delivery due to their tunable mechanical properties, biocompatibility, and biodegradability.
Introduction
Electrospinning is a versatile technique used to produce nano- to micro-scale fibrous scaffolds that mimic the native extracellular matrix (ECM). The combination of the elastic and resilient properties of polythis compound with the biodegradability and biocompatibility of polycaprolactone allows for the creation of hybrid scaffolds with tailored characteristics suitable for a wide range of biomedical applications, including skin tissue engineering, wound healing, and controlled drug release.[1][2][3] By carefully controlling the electrospinning parameters and the ratio of PU to PCL, scaffolds with desired fiber morphology, porosity, mechanical strength, and degradation rates can be fabricated.
Data Presentation: Scaffold Properties
The physical and mechanical properties of electrospun PU/PCL scaffolds are highly dependent on the polymer blend ratio and electrospinning process parameters. The following tables summarize typical quantitative data for PU/PCL hybrid scaffolds.
| Polymer Ratio (PU:PCL) | Average Fiber Diameter (nm) | Porosity (%) | Water Contact Angle (°) |
| 100:0 | 700 ± 70 | 85 ± 5 | 110 ± 5 |
| 75:25 | 650 ± 60 | 88 ± 4 | 95 ± 6 |
| 50:50 | 580 ± 50 | 90 ± 3 | 80 ± 5 |
| 25:75 | 520 ± 40 | 92 ± 3 | 70 ± 4 |
| 0:100 | 810 ± 80 | 82 ± 6 | 132 ± 5[4] |
Table 1: Physical properties of electrospun PU/PCL hybrid scaffolds. Data is compiled from multiple sources and represents typical values.
| Polymer Ratio (PU:PCL) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 100:0 | 6.8 ± 1.0 | 3.5 ± 0.5 | 250 ± 30 |
| 75:25 | 8.5 ± 1.2 | 4.2 ± 0.6 | 230 ± 25 |
| 50:50 | 10.2 ± 1.5 | 5.8 ± 0.7 | 200 ± 20 |
| 25:75 | 12.1 ± 1.4 | 7.5 ± 0.9 | 180 ± 15 |
| 0:100 | 7.3 ± 0.6 | 8.2 ± 0.7 | 150 ± 10 |
Table 2: Mechanical properties of electrospun PU/PCL hybrid scaffolds. Data is compiled from multiple sources and represents typical values.[5][6]
Experimental Protocols
Protocol for Electrospinning of PU/PCL Hybrid Scaffolds
This protocol outlines the fabrication of a 50:50 PU/PCL hybrid scaffold. Parameters can be adjusted to achieve desired fiber characteristics.
Materials:
-
Polythis compound (PU), medical grade
-
Polycaprolactone (PCL), Mn 80,000
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
10 mL syringe with a 20-gauge needle
-
Syringe pump
-
High-voltage power supply
-
Grounded collector (e.g., rotating mandrel or flat plate)
Procedure:
-
Prepare a 12% (w/v) polymer solution by dissolving 0.6 g of PU and 0.6 g of PCL in a 1:1 (v/v) mixture of DMF and THF to a final volume of 10 mL.
-
Stir the solution on a magnetic stirrer overnight at room temperature to ensure complete dissolution and homogeneity.[7]
-
Load the polymer solution into a 10 mL syringe fitted with a 20-gauge needle.
-
Mount the syringe on a syringe pump.
-
Position the needle tip approximately 15 cm from the grounded collector.[5]
-
Set the syringe pump to a flow rate of 1.0 mL/h.[5]
-
Apply a voltage of 15-20 kV between the needle tip and the collector.[5][7]
-
Initiate the electrospinning process and collect the fibers on the collector for the desired duration to achieve the required scaffold thickness.
-
After electrospinning, carefully remove the scaffold from the collector and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
Protocol for Scaffold Characterization
3.2.1. Scanning Electron Microscopy (SEM)
-
Cut a small piece of the electrospun scaffold and mount it on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Observe the scaffold morphology under an SEM at an accelerating voltage of 10-15 kV.
-
Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from at least 50 different fibers across multiple images.
3.2.2. Porosity Measurement (Liquid Intrusion Method)
-
Cut a scaffold sample of known weight (W) and dimensions (to calculate volume, V_scaffold).
-
Immerse the scaffold in a known volume of a wetting liquid (e.g., ethanol) in a graduated cylinder.
-
Place the cylinder in a vacuum desiccator to ensure complete intrusion of the liquid into the pores.
-
Record the total volume of the liquid and the immersed scaffold (V_total).
-
The volume of the polymer matrix (V_polymer) can be calculated as W / ρ_polymer, where ρ_polymer is the density of the PU/PCL blend.
-
The porosity is calculated using the formula: Porosity (%) = [(V_scaffold - V_polymer) / V_scaffold] x 100.
3.2.3. Mechanical Testing
-
Cut the electrospun mat into dumbbell-shaped specimens according to ASTM D638 standards.
-
Measure the thickness of each specimen at three different points and calculate the average.
-
Perform tensile testing using a universal testing machine equipped with a load cell appropriate for the expected forces.
-
Set the crosshead speed to 10 mm/min.
-
Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.
3.2.4. Water Contact Angle Measurement
-
Place a small, flat piece of the scaffold on a clean glass slide.
-
Use a contact angle goniometer to dispense a 5 µL droplet of deionized water onto the scaffold surface.
-
Capture an image of the droplet within 10 seconds of deposition.
-
Measure the angle between the scaffold surface and the tangent of the water droplet.
-
Repeat the measurement at least five times on different areas of the scaffold and calculate the average.
Protocol for In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytocompatibility of the electrospun scaffolds.
Materials:
-
Sterilized electrospun scaffolds (e.g., by UV irradiation for 2 hours).
-
Fibroblast or other relevant cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plate.
Procedure:
-
Place sterile scaffold discs into the wells of a 96-well plate.
-
Seed cells onto the scaffolds and control wells (tissue culture plastic) at a density of 1 x 10^4 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 1, 3, and 7 days.
-
At each time point, remove the culture medium and wash the scaffolds with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control cells grown on tissue culture plastic.
Protocol for In Vitro Drug Release Study
This protocol is for a scaffold loaded with a model drug, such as ibuprofen.
Materials:
-
Drug-loaded electrospun scaffold of a known weight and drug concentration.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Shaking incubator or water bath.
-
UV-Vis spectrophotometer.
Procedure:
-
Place a known weight of the drug-loaded scaffold into a vial containing a known volume of PBS (e.g., 10 mg scaffold in 10 mL PBS).
-
Incubate the vial at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), withdraw a 1 mL aliquot of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time. An example of a drug release profile for ibuprofen from a PCL scaffold showed a burst release of approximately 66% on the first day, followed by a sustained release reaching about 86% after 62 days. Another study with Ginkgo biloba extract in a PCL/gelatin scaffold showed a sustained release of 73.37% over 10 days.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Elastic Mineralized 3D Electrospun PCL Nanofibrous Scaffold for Drug Release and Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of tri-layered electrospun polycaprolactone mats with improved sustained drug release profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Porous Polyurethane Scaffolds for Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) scaffolds have emerged as promising biomaterials for tissue engineering and regenerative medicine due to their biocompatibility, biodegradability, and tunable mechanical properties. Their porous structure is critical for facilitating cell infiltration, nutrient transport, and tissue ingrowth. This document provides detailed application notes and protocols for the fabrication of porous polythis compound scaffolds using common techniques: salt leaching, gas foaming, and electrospinning.
Fabrication Techniques: An Overview
Several methods exist for creating porous polythis compound scaffolds, each offering distinct advantages and control over the final scaffold architecture. The choice of fabrication technique depends on the specific requirements of the tissue to be regenerated, including desired pore size, porosity, interconnectivity, and mechanical properties.
Key Fabrication Methods:
-
Solvent Casting and Particulate Leaching (SCPL): A straightforward method involving the casting of a polymer solution mixed with a porogen (e.g., salt particles), followed by the removal of the porogen to create a porous structure.
-
Gas Foaming: This technique utilizes a blowing agent to create pores within the polymer matrix. The reaction of the agent, often water with isocyanate groups in the polythis compound, produces carbon dioxide gas, which forms the porous network.
-
Electrospinning: A versatile technique that uses an electric field to draw fine polymer fibers from a solution, resulting in a non-woven scaffold that mimics the architecture of the natural extracellular matrix (ECM).
Application Note 1: Salt Leaching for Controlled Porosity
The salt leaching method is a widely used, simple, and effective technique to fabricate scaffolds with a high degree of porosity and controllable pore size.
Quantitative Data Summary
| Fabrication Parameter | Parameter Range | Resultant Scaffold Property | Property Value |
| Polymer Concentration | 15% - 25% (w/v) | Porosity | 75% - 90% |
| Compressive Modulus | 0.5 - 1.5 MPa | ||
| Salt (NaCl) to Polymer Ratio | 3:1 - 9:1 (w/w) | Porosity | 60% - 90% |
| Compressive Modulus | 0.2 - 1.0 MPa[1] | ||
| Salt Particle Size | 100 - 500 µm | Pore Size | 80 - 450 µm |
Experimental Protocol: Solvent Casting and Particulate Leaching
Materials:
-
Biodegradable Polythis compound (PU)
-
Solvent (e.g., Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Porogen: Sodium Chloride (NaCl) particles, sieved to the desired size range
-
Deionized water
-
Ethanol
Procedure:
-
Polymer Solution Preparation: Dissolve the polythis compound in the chosen solvent to achieve the desired concentration (e.g., 20% w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Porogen Addition: Add the sieved NaCl particles to the polymer solution. The salt-to-polymer ratio will determine the scaffold's porosity. A common ratio is 8:1 (w/w) for high porosity.
-
Casting: Thoroughly mix the polymer/salt slurry and cast it into a mold of the desired shape and size (e.g., a Teflon dish).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for 24-48 hours. A thin film of polymer will form around the salt particles.
-
Porogen Leaching: Immerse the scaffold in a large volume of deionized water to leach out the salt. Change the water periodically over 2-3 days to ensure complete removal of the salt.
-
Washing and Drying: Wash the scaffold with ethanol to remove any residual solvent and then with deionized water. Finally, freeze-dry (lyophilize) the scaffold for 24 hours to remove all water and obtain a dry, porous structure.
Workflow Diagram
Caption: Workflow for Salt Leaching Fabrication.
Application Note 2: Gas Foaming for Interconnected Pores
Gas foaming is a solvent-free method that produces scaffolds with a high degree of pore interconnectivity, which is advantageous for cell migration and nutrient diffusion.
Quantitative Data Summary
| Fabrication Parameter | Parameter Range | Resultant Scaffold Property | Property Value |
| Water Content (blowing agent) | 1% - 5% (w/w of polyol) | Porosity | > 90% |
| Pore Size | 100 - 1000 µm | ||
| Gas Saturation Pressure (CO2) | 5 - 20 MPa | Pore Size | 5 - 200 µm[2] |
| Depressurization Rate | Slow vs. Rapid | Pore Size | Larger pores with slower rates |
Experimental Protocol: Gas Foaming
Materials:
-
Polythis compound pre-polymer (Diisocyanate and Polyol components)
-
Blowing agent: Deionized water
-
Surfactant (e.g., Pluronic F-127) (optional, to stabilize pores)
-
Catalyst (e.g., stannous octoate)
Procedure:
-
Component Mixing: In a disposable container, thoroughly mix the polyol component with the desired amount of deionized water and surfactant (if used).
-
Catalyst Addition: Add the catalyst to the polyol mixture and mix vigorously.
-
Isocyanate Addition: Add the diisocyanate component to the mixture and stir rapidly for a short period (e.g., 10-30 seconds). The isocyanate-to-polyol ratio is a critical parameter that affects the mechanical properties of the scaffold.
-
Foaming and Curing: Immediately pour the reacting mixture into a mold. The reaction between water and isocyanate will generate CO2 gas, causing the mixture to foam and expand, filling the mold. Allow the scaffold to cure at room temperature or in an oven at a slightly elevated temperature (e.g., 40-60°C) for several hours to ensure the completion of the polymerization reaction.
-
Post-Curing and Sterilization: After curing, the scaffold can be removed from the mold and, if necessary, cut to the desired dimensions. Sterilize the scaffold using an appropriate method such as ethylene oxide or gamma irradiation before use in cell culture.
Workflow Diagram
Caption: Workflow for Gas Foaming Fabrication.
Application Note 3: Electrospinning for ECM-Mimicking Scaffolds
Electrospinning produces nanofibrous scaffolds that closely resemble the native extracellular matrix, providing topographical cues that can influence cell behavior and tissue development.
Quantitative Data Summary
| Fabrication Parameter | Parameter Range | Resultant Scaffold Property | Property Value |
| Polymer Solution Concentration | 8% - 20% (w/v) | Fiber Diameter | 0.3 - 1.0 µm[3][4] |
| Applied Voltage | 10 - 25 kV | Fiber Diameter | Inverse relationship (initially) |
| Flow Rate | 0.5 - 2.0 mL/h | Fiber Diameter | 0.3 - 0.7 µm[4][5] |
| Collector Distance | 15 - 25 cm | Fiber Diameter | Decreases with distance |
Experimental Protocol: Electrospinning
Materials:
-
Polythis compound
-
Solvent system (e.g., a mixture of DMF and THF, or acetic acid)
-
Syringe with a blunt-tipped needle
-
Syringe pump
-
High-voltage power supply
-
Grounded collector (e.g., a flat plate or a rotating mandrel)
Procedure:
-
Polymer Solution Preparation: Dissolve the polythis compound in the solvent system to the desired concentration. The solution viscosity is a critical parameter for successful electrospinning.
-
Electrospinning Setup: Load the polymer solution into the syringe and mount it on the syringe pump. Attach the positive lead of the high-voltage power supply to the needle and the ground lead to the collector.
-
Initiation of Electrospinning: Set the desired flow rate on the syringe pump and apply a high voltage. As the polymer solution is ejected from the needle, a Taylor cone will form, and a charged jet of polymer will be drawn towards the collector.
-
Fiber Deposition: The solvent evaporates from the polymer jet as it travels to the collector, resulting in the deposition of solid, fine fibers on the collector surface. The process can be continued until a scaffold of the desired thickness is obtained.
-
Scaffold Removal and Drying: Carefully remove the electrospun mat from the collector. Dry the scaffold under vacuum to remove any residual solvent.
Workflow Diagram
Caption: Workflow for Electrospinning Fabrication.
Signaling Pathways in Polythis compound Scaffold-Mediated Tissue Regeneration
The interaction of cells with polythis compound scaffolds initiates a cascade of signaling events that are crucial for tissue regeneration. These can be broadly categorized into responses to the physical microenvironment, degradation products, and incorporated bioactive molecules.
Integrin-Mediated Mechanotransduction
The physical properties of the scaffold, such as stiffness and topography, are sensed by cells through integrin receptors. This interaction triggers downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation.
Caption: Integrin-mediated signaling on PU scaffolds.
Growth Factor Signaling
Polythis compound scaffolds can be loaded with growth factors such as Platelet-Derived Growth Factor (PDGF), Hepatocyte Growth Factor (HGF), or Insulin-like Growth Factor-1 (IGF-1) to enhance tissue regeneration.[6][7] These growth factors are released from the scaffold and bind to their respective receptors on the cell surface, activating downstream pathways that promote cell survival, proliferation, and migration.
Caption: Growth factor signaling from PU scaffolds.
Macrophage Response to Degradation Products
The degradation of polythis compound scaffolds releases byproducts that can influence the behavior of immune cells, particularly macrophages. The chemical nature of these degradation products can modulate macrophage polarization towards a pro-regenerative (M2) phenotype, which is beneficial for tissue repair. This process is often mediated by signaling pathways such as NF-κB.
Caption: Macrophage response to PU degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]
- 4. Effect of electrospinning parameters on the morphology of polythis compound nanofibers and their shape memory behaviors | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. researchgate.net [researchgate.net]
- 6. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 7. Hepatocyte growth factor improves bone regeneration via the bone morphogenetic protein‑2‑mediated NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urethane Anesthesia in In Vivo Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of urethane as an anesthetic agent for in vivo electrophysiological recordings in animal models, particularly rodents. This compound is favored for many neurophysiological studies due to its long-lasting and stable plane of anesthesia, with minimal depression of synaptic transmission and preservation of autonomic reflexes.[1] However, its carcinogenic nature necessitates careful handling and use only in terminal experiments.[2][3][4]
Data Presentation: Physiological Parameters under this compound Anesthesia
The following tables summarize key quantitative data on the effects of this compound anesthesia on vital signs and neuronal activity in rodents. These values can serve as a baseline for experimental design and monitoring.
Table 1: Recommended this compound Dosage and Administration
| Parameter | Recommendation | Species | Notes |
| Dosage | 1.2 - 1.6 g/kg | Rodents (Rats, Mice) | Dose can vary depending on the strain.[5] Start with a lower dose and supplement if necessary. |
| Administration Route | Intraperitoneal (IP) | Rodents | Common and convenient. Can be split into two doses with a 15-minute interval to improve safety.[3] |
| Intravenous (IV) | Rats | Provides a more stable plane of anesthesia.[2] Must be infused slowly after initial induction with a volatile anesthetic like isoflurane to avoid lethality.[2] | |
| Solution Preparation | 200 mg/mL in 0.9% NaCl | Rats | A common concentration for IP injection.[3] |
Table 2: Effects of this compound on Physiological and Electrophysiological Parameters in Rats
| Parameter | Value/Effect | Conditions | Citation |
| Duration of Anesthesia | Up to 24 hours | Single dose | |
| Heart Rate (Deactivated State) | ~7.42 Hz | This compound anesthesia | [6] |
| Heart Rate (Activated State) | ~7.60 Hz | This compound anesthesia | [6] |
| Breathing Rate (Deactivated State) | ~1.67 Hz | This compound anesthesia | [6] |
| Effect on Evoked Response Potentials (ERPs) | Increased latency | Compared to other anesthetics | [1] |
| Effect on Spontaneous Firing Rate | Decreased | With increasing depth of anesthesia | [1] |
| Effect on Burst Firing | Increased burst duration and spikes per burst | With increasing depth of anesthesia | [1] |
Experimental Protocols
Protocol 1: this compound Anesthesia Induction via Intraperitoneal (IP) Injection
Materials:
-
This compound (Ethyl carbamate)
-
Sterile 0.9% NaCl (saline) solution
-
Syringes and needles for injection
-
Heating pad
-
Eye ointment
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal accurately to determine the correct dosage. It is recommended to fast the animal for 7-12 hours prior to anesthesia to improve consistency.[5]
-
This compound Solution Preparation: Prepare a 20% w/v solution of this compound in sterile 0.9% saline (200 mg/mL).[3] Ensure the this compound is fully dissolved. Caution: this compound is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE).[2][3]
-
Administration: Administer the this compound solution intraperitoneally at a dose of 1.3-1.5 g/kg.[2] To enhance safety, the total dose can be split into two half-doses administered 15 minutes apart.[3]
-
Monitoring Anesthetic Depth: Regularly check the depth of anesthesia using the pedal withdrawal reflex (toe pinch).[3] The absence of a withdrawal reflex indicates a surgical plane of anesthesia.
-
Supplemental Doses: If the anesthesia is not sufficiently deep after the initial dose, a supplemental dose of 0.15 g/kg can be administered.[3]
-
Animal Care during Anesthesia:
Protocol 2: this compound Anesthesia Induction via Intravenous (IV) Infusion
Materials:
-
This compound (Ethyl carbamate)
-
Sterile 0.9% NaCl (saline) solution
-
Isoflurane and vaporizer
-
Infusion pump
-
Intravenous catheter
-
Heating pad
-
Eye ointment
Procedure:
-
Initial Anesthesia: Induce anesthesia with a volatile anesthetic such as isoflurane (e.g., 4% for induction, 2-2.5% for maintenance).[6]
-
Catheterization: Once the animal is anesthetized, insert an intravenous catheter into a suitable vein (e.g., jugular or femoral vein).
-
This compound Infusion: Prepare a this compound solution (e.g., 0.67 g/mL).[6] Begin a slow intravenous infusion of this compound. A very slow infusion rate (e.g., ~50 microliters/min) is crucial as a bolus IV dose can be lethal.[2]
-
Withdrawal of Volatile Anesthetic: As the this compound infusion proceeds and the desired anesthetic depth is achieved, gradually withdraw the isoflurane.[2]
-
Monitoring and Maintenance: Continuously monitor the animal's vital signs as described in Protocol 1. The long-acting nature of this compound means that supplementation is often not required.[2]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway affected by this compound and a typical experimental workflow for in vivo electrophysiology under this compound anesthesia.
Caption: Simplified signaling pathway of this compound's effect on neuronal activity.
References
- 1. Understanding the Effects of Anesthesia on Cortical Electrophysiological Recordings: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unthsc.edu [unthsc.edu]
- 3. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biodegradable Polyurethanes for Medical Implants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biodegradable polyurethanes (PUs) have emerged as a versatile class of polymers for a wide range of biomedical applications, including medical implants and tissue engineering scaffolds.[1][2][3] Their tunable mechanical properties, biocompatibility, and controlled degradation rates make them highly attractive for devices that provide temporary support while allowing for tissue regeneration.[1][2][3][4] The synthesis of these materials typically involves the reaction of a diisocyanate with a polyol and a chain extender, allowing for a high degree of control over the final properties of the polymer.[3][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in vitro evaluation of biodegradable polyurethanes for medical implant applications.
Synthesis of Biodegradable Polyurethanes
Biodegradable polyurethanes are commonly synthesized via a two-step solution polymerization method.[6][7][8] This approach allows for better control over the polymer structure compared to a one-step process.[6] The first step involves the formation of a prepolymer by reacting a diisocyanate with a biodegradable polyol. In the second step, a chain extender is added to increase the molecular weight of the polymer.[6]
Key Components:
-
Diisocyanates: Aliphatic diisocyanates, such as 1,6-hexamethylene diisocyanate (HDI), are often preferred over aromatic diisocyanates (e.g., MDI, TDI) for biomedical applications due to the lower toxicity of their degradation byproducts.[6]
-
Polyols: Biodegradable polyester polyols, such as poly(ε-caprolactone) (PCL) diol, are commonly used as the soft segment, which imparts flexibility and dictates the degradation profile of the polyurethane.[6][8]
-
Chain Extenders: Diols or diamines, such as 1,4-butanediol (BDO) or ethylenediamine (EDA), are used to link the prepolymer chains, forming the hard segments that contribute to the mechanical strength of the material.[7][8]
Experimental Protocol: Two-Step Synthesis of PCL-based Polythis compound
This protocol describes the synthesis of a biodegradable polythis compound using polycaprolactone (PCL) diol, 1,6-hexamethylene diisocyanate (HDI), and 1,4-butanediol (BDO) as a chain extender.
Materials:
-
Poly(ε-caprolactone) diol (PCL-diol, MW 2000 Da)
-
1,6-hexamethylene diisocyanate (HDI)
-
1,4-butanediol (BDO)
-
Stannous octoate (Sn(Oct)₂) catalyst
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Prepolymer Synthesis (Step 1):
-
Dry the PCL-diol in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Set up the reaction vessel under a continuous flow of dry nitrogen.
-
Add the dried PCL-diol to the reaction vessel and dissolve it in anhydrous DMAc to achieve a 50% (w/v) solution.
-
Heat the solution to 80°C with continuous stirring.
-
Add HDI to the reactor in a 2:1 molar ratio with respect to the PCL-diol.
-
Add a catalytic amount of stannous octoate (e.g., 0.1 wt% of the total reactants).
-
Allow the reaction to proceed at 80°C for 3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.[7]
-
-
Chain Extension (Step 2):
-
In a separate flask, prepare a solution of the chain extender (BDO) in anhydrous DMAc. The molar amount of the chain extender should be approximately equal to the molar excess of HDI used in the first step.
-
Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.
-
Continue the reaction at 80°C for an additional 3-5 hours until a significant increase in viscosity is observed.
-
-
Polymer Precipitation and Purification:
-
Once the reaction is complete, precipitate the synthesized polythis compound by pouring the viscous solution into a non-solvent, such as cold methanol or deionized water, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with the non-solvent to remove unreacted monomers and catalyst residues.
-
Dry the purified polythis compound in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization of Biodegradable Polyurethanes
The synthesized polyurethanes should be thoroughly characterized to determine their physicochemical and mechanical properties.
| Property | Method | Typical Results for PCL-based PU |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mn: 50,000 - 100,000 Da; PDI: 1.5 - 2.5 |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for N-H (~3300 cm⁻¹), C=O (this compound, ~1730 cm⁻¹), and C-O-C (~1160 cm⁻¹) |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Tg (soft segment): ~ -60°C; Tm (soft segment): ~ 50-60°C |
| Mechanical Properties | Tensile Testing | Tensile Strength: 10 - 30 MPa; Elongation at Break: 300 - 800%[8] |
In Vitro Degradation Studies
The degradation rate of the polythis compound is a critical parameter for its application in medical implants. In vitro degradation studies can be performed to simulate the physiological environment.
Experimental Protocol: In Vitro Hydrolytic Degradation
Materials:
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Polythis compound film samples of known weight and dimensions
-
Incubator at 37°C
Procedure:
-
Prepare rectangular film samples of the synthesized polythis compound.
-
Accurately weigh each sample (W₀).
-
Place each sample in a separate vial containing a sufficient volume of PBS to ensure complete immersion.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the samples from the PBS.
-
Gently rinse the samples with deionized water to remove any salt residues.
-
Dry the samples in a vacuum oven at 40°C until a constant weight is achieved (Wₜ).
-
Calculate the percentage of weight loss at each time point using the following formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100
| Time (weeks) | Weight Loss (%) of PCL-based PU |
| 4 | < 1 |
| 12 | 1 - 3 |
| 24 | 3 - 7[8] |
| 36 | 5 - 10[8] |
Biocompatibility Assessment
The biocompatibility of the synthesized polythis compound is crucial for its safe use in medical implants. In vitro cytotoxicity assays are a primary screening tool.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][9]
Materials:
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Polythis compound film samples sterilized with 70% ethanol and UV irradiation
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Place sterilized polythis compound film samples (cut to fit the well size) on top of the cell monolayer in the experimental wells. Include a negative control (cells only) and a positive control (e.g., cells treated with a cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the culture medium and the polymer films. Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: After 4 hours, remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control: Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) * 100
| Time (hours) | Cell Viability (%) on PCL-based PU |
| 24 | > 90% |
| 48 | > 85% |
| 72 | > 80%[7] |
Visualizations
Experimental Workflow for Polythis compound Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of biodegradable polyurethanes.
Signaling Pathways in Macrophage Response to Polythis compound Implants
Caption: Macrophage signaling in response to polythis compound implants.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bezwadabiomedical.com [bezwadabiomedical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Urethane Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (IP) administration of urethane for anesthesia in mice, a common practice in various research settings, including physiology, pharmacology, and neuroscience. This document outlines the necessary protocols, dosage recommendations, and physiological effects to ensure humane and effective experimental procedures.
Overview of this compound Anesthesia
This compound (ethyl carbamate) is a long-acting anesthetic frequently used for terminal procedures in laboratory animals, particularly for electrophysiological recordings and other experiments requiring stable, long-lasting anesthesia with minimal depression of cardiovascular and respiratory functions.[1][2] Its mechanism of action involves the potentiation of inhibitory neurotransmitter systems and the inhibition of excitatory ones.[3][4][5]
Quantitative Data: this compound Dosage and Anesthetic Timelines
The following table summarizes typical dosages and corresponding anesthetic timelines for intraperitoneal this compound administration in mice. It is important to note that the optimal dose can vary depending on the mouse strain, age, and health status. Therefore, it is crucial to monitor each animal closely.[6]
| Dose (g/kg) | Induction Time (approx.) | Duration of Surgical Anesthesia (approx.) | Recovery | Primary Use |
| 1.0 - 1.5 | 15 - 45 minutes | 4 - 6 hours | Not applicable (terminal) | Long-duration terminal surgeries, electrophysiology[6] |
| 1.25 (initial) + 0.75 + 0.5 (supplemental) | 12 ± 6 minutes | Extended duration | Not applicable (terminal) | Achieving and maintaining a surgical plane of anesthesia[1] |
| 1.9 (initial) + 0.95 (supplemental) | Not specified | > 4 - 5 hours | Not applicable (terminal) | Electrophysiological recordings in the auditory cortex[7] |
| 1.2 (in combination with xylazine) | ~2.5 hours (before first maintenance dose) | 4 - 6 hours | Not applicable (terminal) | Vestibular sensory evoked potential (VsEP) studies[8] |
| 0.13 (low dose with ketamine/xylazine) | 4.25 ± 0.87 minutes | ~90 minutes | 180 - 280 minutes | Extended duration surgical procedures with recovery[9][10] |
Experimental Protocols
Materials
-
This compound (ethyl carbamate)
-
Sterile 0.9% saline or sterile water for injection
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Heating pad to maintain body temperature
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution
-
This compound is typically prepared as a 10-20% w/v solution in sterile 0.9% saline. For example, to make a 10% solution, dissolve 1 g of this compound in 10 mL of saline.
-
Ensure the this compound is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Clearly label the vial with the concentration, date of preparation, and "this compound - Anesthetic/Carcinogen".
Intraperitoneal Injection Protocol
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. The "three-fingers" restraint method is recommended.[11]
-
Injection Site Identification: Position the mouse in dorsal recumbency with the head tilted slightly downward. The injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[11][12][13]
-
Aseptic Technique: Disinfect the injection site with 70% ethanol.[11][12]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[11]
-
Aspiration: Gently pull back the plunger to ensure no fluid (e.g., urine or blood) is aspirated. If fluid is drawn, discard the syringe and prepare a new one.[12][13]
-
Injection: Slowly and steadily inject the calculated volume of this compound solution.
-
Post-injection Monitoring: Place the mouse in a clean, warm cage and monitor closely for the induction of anesthesia. Use a heating pad to prevent hypothermia. Anesthesia depth should be assessed by checking for the loss of the pedal withdrawal reflex (toe pinch).[2][14]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an acute terminal experiment in a mouse using intraperitoneal this compound anesthesia.
Caption: Workflow for this compound Anesthesia in Mice.
Signaling Pathway of this compound Anesthesia
This compound's anesthetic effects are not attributed to a single receptor but rather to its modest and widespread influence on multiple neurotransmitter systems.[3][4][5] The diagram below provides a simplified representation of this compound's modulatory actions on key ion channels in the central nervous system.
Caption: this compound's Modulation of Neurotransmitter Receptors.
References
- 1. Cardiovascular Function and Autonomic Regulation in this compound Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unt.edu [research.unt.edu]
- 3. Protocol for intranasal chemoprevention delivery in a this compound mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | The Impact of Anesthetic State on Spike-Sorting Success in the Cortex: A Comparison of Ketamine and this compound Anesthesia [frontiersin.org]
- 8. Effects of Ketamine Compared with this compound Anesthesia on Vestibular Sensory Evoked Potentials and Systemic Physiology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. unthsc.edu [unthsc.edu]
Application Notes and Protocols for Urethane in Terminal Small Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of urethane as an anesthetic agent for terminal surgical procedures in small laboratory animals, particularly rats and mice. This document outlines the properties of this compound, its mechanism of action, detailed experimental protocols, and critical safety considerations.
Introduction to this compound Anesthesia
This compound (ethyl carbamate) is a long-acting anesthetic commonly employed in animal research for terminal procedures.[1][2] Its primary advantage lies in its ability to provide a stable, surgical plane of anesthesia for extended durations, often lasting several hours, without the need for repeated administration.[2][3] This characteristic is particularly beneficial for complex physiological studies, such as electrophysiological recordings, where stable and preserved neural and autonomic reflexes are essential.[1][2]
This compound exerts its anesthetic effects through a broad-spectrum interaction with several neurotransmitter-gated ion channels.[4][5][6] It potentiates the function of inhibitory γ-aminobutyric acid (GABA) and glycine receptors while inhibiting the excitatory N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5][6] This dual action on both inhibitory and excitatory systems contributes to its stable anesthetic effect.
However, it is crucial to note that this compound is a known carcinogen and mutagen.[1][2] Therefore, its use is strictly limited to terminal experiments, and appropriate safety precautions must be implemented to protect laboratory personnel.
Data Summary: Physiological Effects of this compound Anesthesia
The following tables summarize the quantitative data on the physiological effects of this compound anesthesia in rats and mice. It is important to note that these values can vary depending on the specific strain, age, and health status of the animal, as well as the experimental conditions.
Table 1: this compound Anesthesia Parameters in Rats
| Parameter | Route of Administration | Dose (g/kg) | Induction Time | Duration of Anesthesia | Key Physiological Effects |
| Anesthesia | Intraperitoneal (IP) | 1.3 - 1.5 | ~15-30 minutes | Up to 24 hours | Minimal respiratory depression at standard doses. Can cause a decrease in blood pressure.[7] Heart rate may be elevated due to increased plasma epinephrine.[7] |
| Anesthesia | Intravenous (IV) | 1.35 (infused slowly) | Rapid | Stable for 6-8 hours or more | Provides a more stable surgical plane of anesthesia compared to IP.[2][3] A bolus IV dose can be lethal.[2] |
| Combined Anesthesia | Intraperitoneal (IP) | 0.13 (with Ketamine/Xylazine) | Rapid and smooth | Up to 90 minutes | Minimal effects on physiological parameters with uneventful recovery.[8][9] |
Table 2: this compound Anesthesia Parameters in Mice
| Parameter | Route of Administration | Dose (g/kg) | Induction Time | Duration of Anesthesia | Key Physiological Effects |
| Anesthesia | Intraperitoneal (IP) | 1.0 - 1.5 | Variable (can be over an hour) | Long-lasting | Can significantly impact arterial blood pressure, leading to a reduction.[10][11][12][13] Heart rate may increase.[10][11][12][13] Oxygen saturation can decrease, and supplementation may be necessary.[10][12][13] |
| Anesthesia | Subcutaneous (s.c.) | 1.2 | Not specified | Not specified | Delays voiding pressure threshold and decreases micturition volume.[14] |
| Combined Anesthesia | Intraperitoneal (IP) | 1.2 (with Xylazine) | Not specified | Effective for ~2.5 hours | Provides longer anesthesia and more stable respiratory and cardiovascular function compared to ketamine-xylazine.[15] |
Experimental Protocols
Protocol 1: this compound Anesthesia in Rats (Intraperitoneal Administration)
Materials:
-
This compound (ethyl carbamate), pharmaceutical grade
-
Sterile, non-pyrogenic water or 0.9% sterile saline for injection
-
Sterile syringes and needles (23-25 gauge)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Preparation of this compound Solution:
-
In a certified chemical fume hood, prepare a 10-20% (w/v) this compound solution by dissolving this compound powder in sterile water or saline.[1] For a 1.5 g/5 ml solution, dissolve 1.5 g of this compound in a final volume of 5 ml of sterile water.[1][2]
-
Ensure the solution is fully dissolved and clear. The solution should be prepared fresh, although it can be stored for up to six months if properly labeled with the concentration, preparation date, and expiration date.[2]
-
-
Animal Preparation:
-
Administration:
-
Administer the calculated volume of the this compound solution via intraperitoneal (IP) injection.
-
-
Monitoring Anesthetic Depth:
-
Regularly monitor the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).[2] The palpebral reflex (blink reflex) should also be absent.[2]
-
Monitor respiratory rate and effort. The normal respiratory rate for a rat is 70-110 breaths per minute.[16]
-
Monitor heart rate if possible. The normal heart rate for a rat is 260-500 beats per minute.[16]
-
Protocol 2: this compound Anesthesia in Mice (Intraperitoneal Administration)
Materials:
-
This compound (ethyl carbamate), pharmaceutical grade
-
Sterile, non-pyrogenic water or 0.9% sterile saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Heating pad
-
Ophthalmic ointment
-
Oxygen supplementation equipment (optional but recommended)
Procedure:
-
Preparation of this compound Solution:
-
Following the same safety precautions as for rats, prepare a 10% (w/v) this compound solution in a certified chemical fume hood.
-
-
Animal Preparation:
-
Accurately weigh the mouse. The typical dose range is 1.0-1.5 g/kg.
-
Maintain the mouse on a heating pad and apply ophthalmic ointment to its eyes.
-
-
Administration:
-
Administer the this compound solution via IP injection. To avoid chemical peritonitis, it is recommended to administer the dose in two separate injections, 15-30 minutes apart.
-
-
Monitoring Anesthetic Depth and Physiological Parameters:
-
Monitor for the loss of the pedal withdrawal reflex to confirm a surgical plane of anesthesia.
-
Closely monitor respiratory rate and effort.
-
Due to the reported effects of this compound on blood pressure and oxygen saturation in mice, continuous monitoring of these parameters is highly recommended.[10][11][12][13]
-
Oxygen supplementation may be necessary to maintain adequate oxygen saturation.[10][12][13]
-
Visualizations
Caption: this compound's Mechanism of Action on Neurotransmitter Receptors.
Caption: Experimental Workflow for this compound Anesthesia in Small Animals.
Safety Precautions and Considerations
-
Carcinogenicity: this compound is a known carcinogen and should only be used for terminal procedures.[1][2]
-
Personnel Safety: All handling of this compound powder and solutions must be conducted in a certified chemical fume hood.[1][2] Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. This compound can be absorbed through the skin.[2]
-
Waste Disposal: All materials contaminated with this compound, including unused solutions, empty vials, and animal carcasses, must be disposed of as hazardous waste according to institutional guidelines.
-
Animal Welfare: Continuous monitoring of the animal's physiological state is crucial to ensure adequate anesthesia and prevent suffering. Maintaining body temperature is essential to prevent hypothermia.
-
Experimental Design: Researchers should be aware that this compound can influence various physiological systems, which may have implications for their experimental results.[7][10][11][12][13] The choice of anesthetic should always be carefully considered and justified in the experimental protocol.
References
- 1. research.unt.edu [research.unt.edu]
- 2. unthsc.edu [unthsc.edu]
- 3. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cardiovascular Function and Autonomic Regulation in this compound Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular function and autonomic regulation in this compound-anesthetized and conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Effects of Ketamine Compared with this compound Anesthesia on Vestibular Sensory Evoked Potentials and Systemic Physiology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Polyurethane Scaffold Fabrication via Solvent Casting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of porous polyurethane (PU) scaffolds using the solvent casting and particulate leaching (SCPL) method. This technique is widely utilized in tissue engineering and for creating drug delivery systems due to its simplicity, cost-effectiveness, and the ability to control scaffold porosity and pore size.
Introduction
The solvent casting and particulate leaching (SCPL) technique is a conventional and straightforward method for creating three-dimensional (3D) porous scaffolds from a variety of polymers, including polythis compound.[1] The process involves dissolving the polymer in a suitable organic solvent, incorporating a porogen (typically salt or sugar particles) of a specific size, casting the mixture into a mold, and allowing the solvent to evaporate.[1][2] Subsequently, the porogen is leached out by immersing the scaffold in a solvent (usually water) that dissolves the porogen but not the polymer, leaving behind a porous structure.[1][3]
The key advantages of this method include the ability to control pore size by selecting porogen particles of a defined size range and to tailor the overall porosity by adjusting the polymer-to-porogen ratio.[1][4] However, challenges can include limited pore interconnectivity and the potential for residual solvent, which can be cytotoxic.[4] Modifications to the standard SCPL method, such as combining it with centrifugation or freeze-drying, have been developed to enhance pore uniformity and interconnectivity.[5][6]
Experimental Protocols
This section details the materials and step-by-step procedures for fabricating polythis compound scaffolds using the conventional solvent casting and particulate leaching method.
Materials and Equipment
-
Polymer: Biodegradable Polythis compound (PU)
-
Solvent: Tetrahydrofuran (THF)[5], Dimethylformamide (DMF)[6][7], Dioxane[8], or a mixture of DMF and THF[7]
-
Porogen: Sodium chloride (NaCl)[5][9][10] or a mixture of Sodium chloride (NaCl) and Sodium bicarbonate (NaHCO3)[5][10]
-
Leaching Medium: Deionized water
-
Glass beakers and vials
-
Magnetic stirrer and stir bar
-
Molds (e.g., silicone, Teflon)[7]
-
Sieves for porogen particle sizing
-
Vacuum oven or fume hood
-
Centrifuge (for modified protocol)
Standard Solvent Casting and Particulate Leaching (SCPL) Protocol
-
Polymer Solution Preparation:
-
Addition of Porogen:
-
Sieve the porogen (e.g., NaCl) to obtain particles of the desired size range.
-
Add the porogen to the polymer solution at a predetermined polymer-to-porogen mass ratio (e.g., 1:6).[5] A common porogen composition is a mixture of 65 wt% NaCl and 35 wt% NaHCO3.[5]
-
Stir the mixture until a homogeneous slurry is achieved.
-
-
Casting:
-
Pour the polymer-porogen slurry into a mold of the desired shape and size.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate completely in a fume hood or a vacuum oven at room temperature for 24-48 hours. This results in a solid polymer-porogen composite.
-
-
Porogen Leaching:
-
Immerse the dried composite in deionized water.
-
Change the water frequently (e.g., every hour for the first few days, then every 8 hours) to ensure complete removal of the porogen.[11] This process can take several days.
-
-
Drying:
-
Once the porogen is completely leached out, freeze-dry or air-dry the porous scaffold to remove all the water.
-
Modified SCPL Protocol with Centrifugation
To improve pore distribution and interconnectivity, a centrifugation step can be incorporated.[5][10]
-
Follow steps 1 and 2 of the standard protocol.
-
Centrifugation:
-
Proceed with steps 4, 5, and 6 of the standard protocol.
Data Presentation
The properties of polythis compound scaffolds fabricated using the solvent casting method can be tailored by varying the fabrication parameters. The following tables summarize quantitative data from various studies.
| Parameter | Value | Reference |
| Polymer Concentration | 19 wt/vol% PU in THF | [5] |
| 20 g PMMA / 100 ml THF | [7] | |
| 12 g PU / 100 ml DMF + THF | [7] | |
| 20% (w/v) PU in Dioxane | [8] | |
| Porogen | NaCl and NaHCO3 | [5][10] |
| NaCl | [9] | |
| Polymer:Porogen Ratio | 1:6 (mass ratio) | [5] |
| 1:4 | [9] | |
| Solvent | Tetrahydrofuran (THF) | [5] |
| DMF and THF mixture | [7] | |
| Dioxane | [8] |
| Property | Conventional SCPL | Enhanced SCPL (with Centrifugation) | Reference |
| Porosity | ~81% | 88% to 90% | [5] |
| 82.1 vol% to 91.3 vol% | - | [9] | |
| Pore Size | 96 µm to 460 µm | 96 µm to 460 µm | [5] |
| Compressive Strength | 0.90 MPa | 0.17 MPa to 0.66 MPa | [5][10] |
| Elastic Modulus | - | 29 kPa to 1283 kPa | [9] |
Visualizations
The following diagrams illustrate the workflow of the solvent casting and particulate leaching method for polythis compound scaffold fabrication.
Caption: Conventional Solvent Casting and Particulate Leaching Workflow.
Caption: Enhanced SCPL Workflow with Centrifugation Step.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication techniques involved in developing the composite scaffolds PCL/HA nanoparticles for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of highly porous, biodegradable polythis compound scaffolds for soft tissue applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jps.usm.my [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimo.it [iris.unimo.it]
- 8. Manufacturing of biodegradable polythis compound scaffolds based on polycaprolactone using a phase separation method: physical properties and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unimore.it [iris.unimore.it]
- 10. Effect of Modified Solvent Casting/Particulate Leaching (SCPL) Technique on the Properties of Bioactive Glass Reinforced Polythis compound Scaffold for Biomedical Applications - Journal of Physical Science [jps.usm.my]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Salt Leaching and Freeze-Drying for Advanced Scaffold Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of porous scaffolds using a combination of salt leaching and freeze-drying techniques. This hybrid approach offers a versatile and effective method to create three-dimensional (3D) scaffolds with controlled porosity and interconnected pore structures, which are crucial for applications in tissue engineering and drug delivery.
Introduction
The combination of salt leaching and freeze-drying is a powerful strategy for creating highly porous and interconnected scaffolds from a variety of biomaterials. This method leverages the advantages of both techniques: salt leaching allows for the creation of a primary macroporous network, while freeze-drying (lyophilization) introduces a secondary network of smaller pores and solidifies the scaffold structure without the need for harsh organic solvents. This results in scaffolds with tunable mechanical properties and architectures that can mimic the extracellular matrix (ECM), providing an ideal environment for cell seeding, proliferation, and tissue regeneration.
The process generally involves dissolving a polymer in a suitable solvent, incorporating a porogen (typically salt particles of a specific size), casting the mixture into a mold, freezing the composite, and then sublimating the solvent and leaching out the salt. The final scaffold's characteristics, such as porosity, pore size, and mechanical strength, can be tailored by adjusting various parameters, including the polymer concentration, salt-to-polymer ratio, and the size of the salt particles.
Key Advantages of the Combined Method
-
High Porosity and Interconnectivity: The salt particles create a network of interconnected macropores, while the freeze-drying process can introduce micropores within the pore walls, enhancing nutrient and waste transport.[1][2][3]
-
Tunable Pore Size: The size of the macropores is primarily determined by the size of the salt crystals used, allowing for precise control over the scaffold architecture.[2][4]
-
Versatility of Materials: This technique is compatible with a wide range of natural and synthetic polymers, including polythis compound, gelatin, chitosan, and silk.[1][5][6][7][8]
-
Avoidance of High Temperatures and Harsh Solvents: Freeze-drying is a low-temperature process, making it suitable for incorporating sensitive bioactive molecules like growth factors or drugs.[9]
Quantitative Data Summary
The following tables summarize the quantitative data on scaffold properties achieved through the combined salt leaching and freeze-drying method, as reported in the literature.
| Polymer System | Porogen (Salt) & Size | Porosity (%) | Pore Size (µm) | Compressive Modulus (kPa) | Reference |
| Polythis compound | Sucrose | 72 - 87 | Not Specified | 40 - 400 | [1][3] |
| Gelatin/Chitosan | Sodium Chloride (150-420 µm) | 91 - 97 | 94 - 190 | 72 - 215 (Tensile Strength) | [10] |
| Gelatin | Sodium Chloride | Not Specified | ~350 | Not Specified | [5] |
| PLGA | Not Specified | ~95 | Not Specified | Not Specified | [9] |
| Gelatin/Chitosan | Sodium Chloride (150-420 µm) | ~91-97 | 94-190 | Not Specified | [11] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for fabricating porous scaffolds using the combined salt leaching and freeze-drying method. Researchers should optimize the specific parameters based on the chosen polymer and the desired scaffold characteristics.
Materials and Equipment
-
Polymer: (e.g., Polythis compound, Gelatin, Chitosan, PCL)
-
Solvent: (e.g., Dioxane, Acetic Acid, Water)
-
Porogen: Sodium Chloride (NaCl) or Sucrose crystals of a defined size range
-
Sieves for particle size selection
-
Molds (e.g., Silicone, Teflon)
-
Stirring plate and magnetic stirrer
-
Freeze-dryer (Lyophilizer)
-
Vacuum oven
-
Deionized water
Protocol Steps
-
Porogen Preparation:
-
Sieve the salt (e.g., NaCl) to obtain particles of the desired size range (e.g., 150-420 µm). This step is critical for controlling the final pore size of the scaffold.[12]
-
-
Polymer Solution Preparation:
-
Dissolve the chosen polymer in a suitable solvent at a specific concentration. The concentration will influence the viscosity of the solution and the mechanical properties of the final scaffold. Gentle heating and stirring may be required to achieve a homogeneous solution.
-
-
Mixing Polymer and Porogen:
-
Add the sieved salt particles to the polymer solution. The salt-to-polymer ratio is a key parameter for controlling the overall porosity.
-
Stir the mixture thoroughly to ensure a uniform distribution of the salt particles within the polymer solution. The mixture will form a paste or slurry.
-
-
Casting:
-
Pour the polymer-salt slurry into a mold of the desired shape and size.
-
Gently tap the mold to remove any trapped air bubbles.
-
-
Freezing:
-
Place the mold in a freezer or on the shelf of the freeze-dryer at a controlled temperature (e.g., -20°C, -80°C). The freezing rate can influence the formation of ice crystals and thus the microporosity of the scaffold walls.[13]
-
-
Freeze-Drying (Lyophilization):
-
Transfer the frozen samples to a freeze-dryer.
-
Lyophilize the samples under vacuum for a sufficient period (e.g., 24-48 hours) to ensure complete sublimation of the solvent.
-
-
Salt Leaching:
-
Immerse the dried scaffolds in a large volume of deionized water.
-
Stir the water gently or replace it periodically over several days (e.g., 2-4 days) to ensure complete removal of the salt.[14] The leaching process creates the interconnected macroporous structure.
-
-
Final Drying:
-
After salt leaching, freeze-dry the scaffolds again or dry them in a vacuum oven at a low temperature to remove all the water.
-
The resulting porous scaffold is now ready for characterization and use.
-
Visualizations
Experimental Workflow
Caption: Workflow for scaffold preparation.
Logical Relationships of Parameters and Properties
Caption: Influence of parameters on scaffold properties.
Applications
The scaffolds fabricated by this method have shown great potential in various biomedical applications:
-
Tissue Engineering: The interconnected porous structure facilitates cell infiltration, proliferation, and differentiation, making these scaffolds suitable for the regeneration of various tissues, including bone, cartilage, and skin.[1][6][15]
-
Drug Delivery: The porous matrix can be loaded with therapeutic agents, such as growth factors or antibiotics, for controlled and sustained release at the site of implantation.
-
In Vitro 3D Cell Culture: These scaffolds provide a more physiologically relevant 3D environment for cell culture studies compared to traditional 2D culture systems.
Troubleshooting and Considerations
-
Incomplete Salt Removal: Ensure a sufficient volume of water and adequate leaching time to completely remove the salt. Residual salt can affect cell viability.
-
Scaffold Brittleness: High porosity can sometimes lead to reduced mechanical strength. Adjusting the polymer concentration or using a more robust polymer can mitigate this.
-
Inconsistent Pore Structure: Ensure homogeneous mixing of the polymer and salt to achieve a uniform pore distribution. The freezing process should also be well-controlled.
-
Solvent Selection: The chosen solvent must be able to dissolve the polymer and should be easily sublimated during freeze-drying. It is also crucial to ensure the complete removal of any potentially cytotoxic residual solvent.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of gelatin-containing artificial skin V: fabrication of gelatin scaffolds using a salt-leaching method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-loaded gelatin/chitosan scaffolds fabricated by salt-leaching/lyophilization for skin tissue engineering: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salt-leached silk scaffolds with tunable mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Fabrication and Testing of Multi-Hierarchical Porous Scaffolds Designed for Bone Regeneration via Additive Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Waterborne Polyurethane for Biomedical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of waterborne polyurethane (WPU) intended for a range of biomedical applications, including drug delivery and tissue engineering. WPUs are gaining prominence in the biomedical field due to their excellent biocompatibility, tunable mechanical properties, and environmentally friendly, solvent-free synthesis process.[1][2]
Introduction to Waterborne Polyurethanes in Biomedicine
Waterborne polyurethanes are a class of polymers that use water as the primary solvent or dispersing medium, eliminating the need for volatile organic compounds (VOCs) typically used in conventional polythis compound synthesis.[1] This "green" characteristic makes them particularly attractive for biomedical applications where biocompatibility and minimal toxicity are paramount.[2] The versatility of WPU chemistry allows for the tailoring of their physical and chemical properties to meet the specific demands of applications such as drug delivery systems, tissue engineering scaffolds, and medical device coatings.[1][3][4]
Key advantages of WPUs in biomedical applications include:
-
Biocompatibility: WPUs generally exhibit good compatibility with biological systems, minimizing inflammatory responses and cytotoxicity.[3][4]
-
Tunable Properties: The mechanical strength, elasticity, degradation rate, and hydrophilicity of WPUs can be precisely controlled by altering the monomer composition and synthesis conditions.[3]
-
Eco-Friendly Synthesis: The use of water as a solvent reduces environmental impact and potential toxicity associated with organic solvents.[1]
Synthesis of Waterborne Polythis compound
The synthesis of WPU is typically a two-step process involving the formation of a prepolymer followed by dispersion in water and chain extension.
Synthesis Workflow
The general workflow for WPU synthesis is illustrated below.
Caption: General workflow for the synthesis of waterborne polythis compound.
Experimental Protocol: Prepolymer Mixing Method
This protocol describes a common method for synthesizing an anionic WPU using Dimethylolpropionic acid (DMPA) as the internal emulsifier.
Materials:
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Polyol (e.g., Polycaprolactone diol - PCL)
-
Dimethylolpropionic acid (DMPA)
-
Triethylamine (TEA)
-
Chain extender (e.g., Ethylenediamine - EDA)
-
Acetone (optional, low boiling point solvent)
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add the polyol (e.g., PCL) and DMPA.
-
Heat the mixture to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere with constant stirring until a homogenous melt is formed.[3]
-
Add the diisocyanate (e.g., IPDI) to the flask. The NCO/OH molar ratio is a critical parameter that influences the final properties of the WPU.
-
Continue the reaction at 80 °C for 2-3 hours until the isocyanate (NCO) content reaches the theoretical value, which can be monitored by titration.[3]
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to a lower temperature (e.g., 70 °C).[3]
-
If the viscosity is high, a small amount of a low-boiling-point solvent like acetone can be added to reduce viscosity.[5]
-
Add triethylamine (TEA) to neutralize the carboxylic acid groups of DMPA. The molar ratio of TEA to DMPA is typically 1:1. Stir for 15-30 minutes.[3]
-
Under vigorous stirring (e.g., 1000 rpm), add deionized water to the neutralized prepolymer to form a dispersion.[3]
-
-
Chain Extension:
-
Add the chain extender (e.g., EDA) dropwise to the dispersion. The amount of chain extender is calculated based on the remaining NCO content.
-
Continue stirring for another 1-2 hours to complete the chain extension reaction.[3]
-
-
Solvent Removal (if applicable):
-
If acetone was used, it is removed by distillation under reduced pressure to obtain the final solvent-free WPU dispersion.[5]
-
Characterization of Waterborne Polyurethanes
Thorough characterization is essential to ensure the synthesized WPU possesses the desired properties for the intended biomedical application.
Physicochemical Properties
| Property | Technique | Description | Typical Values for Biomedical WPUs |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Determines the average size and polydispersity index (PDI) of the WPU nanoparticles in the dispersion. | 50 - 200 nm[6] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, indicating the stability of the dispersion. | -30 to -50 mV for anionic WPUs |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | Confirms the formation of this compound linkages and the incorporation of different monomers.[7][8][9] | FTIR: N-H stretching (~3330 cm⁻¹), C=O stretching (~1700 cm⁻¹)[10] |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Evaluates the thermal stability and phase transitions (glass transition temperature, melting temperature) of the WPU. | TGA: Decomposition temperature > 250 °C |
Mechanical Properties of WPU Films/Scaffolds
The mechanical properties are crucial for applications like tissue engineering scaffolds, which need to mimic the native tissue.
| Property | Test Method | Description | Representative Values for WPU Scaffolds |
| Tensile Strength | Uniaxial Tensile Test | Measures the maximum stress a material can withstand while being stretched or pulled. | 10 - 50 MPa[11] |
| Elongation at Break | Uniaxial Tensile Test | Indicates the material's ductility, representing the percentage of elongation before fracture. | 300 - 800%[11] |
| Young's Modulus | Uniaxial Tensile Test / Compression Test | A measure of the material's stiffness. | 5 - 100 MPa[12] |
| Compression Modulus | Uniaxial Compression Test | Determines the stiffness of a material under compressive load, important for load-bearing applications. | 0.1 - 5 MPa[12] |
Biomedical Applications and Relevant Protocols
WPU for Drug Delivery
WPU nanoparticles can encapsulate therapeutic agents for controlled and targeted drug delivery.
Drug Loading (Emulsion Solvent Evaporation Method):
-
Dissolve the synthesized WPU and the hydrophobic drug (e.g., Doxorubicin) in a suitable organic solvent (e.g., acetone).
-
Add this organic phase dropwise to an aqueous solution containing a surfactant under constant stirring to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
The WPU will precipitate, encapsulating the drug to form nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation, wash with deionized water to remove unencapsulated drug, and then lyophilize.
In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded WPU nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[13]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time and analyze the release kinetics using mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[14][15][16]
WPU nanoparticles are often used to deliver chemotherapeutic agents like Doxorubicin (DOX) to cancer cells. DOX primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
Caption: Doxorubicin's mechanism of action in cancer cells.
WPU for Tissue Engineering
Porous WPU scaffolds can provide a supportive environment for cell growth and tissue regeneration.
-
Prepare a stable WPU dispersion with a desired solid content.
-
Pour the dispersion into a mold of the desired shape.
-
Freeze the dispersion at a controlled temperature (e.g., -20 °C or -80 °C). The freezing temperature influences the pore size of the scaffold.
-
Lyophilize the frozen dispersion under vacuum for 24-48 hours to remove the water, resulting in a porous scaffold.
-
The resulting scaffold can be further cross-linked if necessary to improve its mechanical stability.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
-
Cell Seeding: Seed cells (e.g., fibroblasts or endothelial cells) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Scaffold Extraction: Prepare extracts of the WPU scaffold by incubating the sterilized scaffold material in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993 standards.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the scaffold extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[17]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell viability as a percentage relative to the negative control.
Logical Relationships of WPU Properties for Biomedical Success
The successful application of WPU in biomedicine depends on the interplay of its synthesis parameters, physicochemical properties, and biological performance.
Caption: Interrelationship of WPU properties for biomedical applications.
These protocols and notes provide a foundational guide for the synthesis and evaluation of waterborne polyurethanes for various biomedical applications. Researchers are encouraged to optimize these procedures based on their specific materials and target applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of self-healing waterborne polyurethanes containing sulphonate groups - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28416G [pubs.rsc.org]
- 4. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruicoglobal.com [ruicoglobal.com]
- 6. Simple Preparation of a Waterborne Polythis compound Crosslinked Hydrogel Adhesive With Satisfactory Mechanical Properties and Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Mechanical Properties of 3D-Printed Waterborne Polythis compound-Urea and Cellulose Nanocrystal Scaffolds through Crosslinking [addi.ehu.es]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
Application Notes and Protocols for Urethane Administration in Long-Duration Anesthesia in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of urethane for long-duration anesthesia in rats, a common practice in many research settings, particularly for neurophysiological and cardiovascular studies. This compound is favored for its ability to induce a stable, long-lasting surgical plane of anesthesia with minimal depression of cardiovascular and respiratory functions.[1][2] However, due to its carcinogenic nature, it is recommended for terminal procedures only.[3][4]
Key Characteristics of this compound Anesthesia
This compound (ethyl carbamate) provides a prolonged and stable anesthetic state, which can last for up to 24 hours with a single dose, eliminating the need for supplementary doses if the initial anesthesia is adequate.[4][5] This characteristic is particularly advantageous for experiments requiring extended recording periods.[5] Anesthesia induced by this compound is marked by the loss of muscle tone and the absence of the palpebral (blink) reflex.[4][5]
Data Presentation
The following tables summarize key quantitative data related to this compound anesthesia in rats.
Table 1: Recommended Dosages and Anesthetic Duration
| Parameter | Value | Reference |
| Recommended Dose (IP) | 1.25 - 1.5 g/kg | [2] |
| Recommended Dose (IV) | 1.35 g/kg (final dose after slow infusion) | [1] |
| Anesthetic Duration | Up to 24 hours | [4][5] |
| Lethal Dose | 1.5 g/kg (can be lethal) | [4][5] |
Table 2: Anesthetic Induction and Recovery Times (in combination with Ketamine-Xylazine)
| Anesthetic Combination | Induction Time (minutes) | Duration of Surgical Anesthesia (minutes) |
| Ketamine-Xylazine (KX) | ~6 | ~30 |
| This compound-Ketamine-Xylazine (UKX) | 4.25 ± 0.87 | Up to 90 |
Data from a study using a low dose of this compound in combination with ketamine and xylazine.[6]
Table 3: Physiological Parameters Under this compound Anesthesia
| Parameter | State | Value | Reference |
| Respiratory Rate | Deactivated (NREM-like) | ~1.67 Hz | [1] |
| Activated (REM-like) | ~2.0 Hz | [1] | |
| Heart Rate | Deactivated (NREM-like) | ~7.42 Hz | [1] |
| Activated (REM-like) | Elevated compared to deactivated state | [1] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder (ethyl carbamate)
-
Sterile, pyrogen-free distilled water or sterile saline
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage bottle
Protocol:
-
Safety Precautions: this compound is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All preparation steps must be conducted in a certified fume hood.[3][4][5]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: In the fume hood, add the this compound powder to the sterile water or saline in a sterile beaker. A common concentration for a 1.25 g/kg dose is a 25% w/v solution (e.g., 25g of this compound in 100ml of sterile water).[7] Use a magnetic stirrer to facilitate dissolution.
-
Filter Sterilization: Once the this compound is completely dissolved, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.[3]
-
Labeling and Storage: Label the bottle clearly with the name of the solution, concentration, preparation date, and your initials. Store the solution in a cool, dry, and dark place.[4][5] A "maturation" period of at least seven days in a brown glass bottle has been suggested to be essential for the solution's effectiveness.[7]
Intraperitoneal (IP) Administration
Protocol:
-
Animal Preparation: Weigh the rat accurately to calculate the correct dose of the this compound solution.
-
Injection: Restrain the rat securely. The injection should be made into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Dosage: Administer the calculated volume of the this compound solution intraperitoneally. The recommended dose is typically between 1.25 and 1.5 g/kg.[2]
-
Monitoring: Place the animal in a warm, quiet cage and monitor closely for the induction of anesthesia. The onset of anesthesia is typically assessed by the loss of the pedal withdrawal reflex (toe pinch) and the palpebral reflex.[4][5]
Intravenous (IV) Administration
Note: IV administration of this compound provides a more stable plane of anesthesia and avoids the peritoneal irritation associated with IP injection.[5] However, a bolus IV injection of this compound is lethal.[5] Therefore, it must be infused slowly, typically after initial anesthesia with a volatile agent.[5]
Protocol:
-
Initial Anesthesia: Anesthetize the rat with a volatile anesthetic such as isoflurane (e.g., 4% for induction, 2-2.5% for maintenance).[1]
-
Catheterization: Once the rat is anesthetized, place a catheter into a suitable vein, such as the jugular or femoral vein.
-
This compound Infusion: Begin a slow intravenous infusion of the this compound solution. A recommended final dose is around 1.35 g/kg.[1] The infusion rate should be slow, for example, around 50 microliters/min, as the volatile anesthetic is gradually withdrawn.[5]
-
Monitoring Anesthetic Depth: Continuously monitor the depth of anesthesia by checking for the absence of the pedal withdrawal and palpebral reflexes.[4][5] Adjust the infusion rate as necessary to maintain a stable surgical plane of anesthesia.
-
Discontinuation of Volatile Anesthetic: Once a stable level of anesthesia is achieved with this compound, the volatile anesthetic can be discontinued.
Visualizations
Experimental Workflow for this compound Administration
Caption: Experimental workflow for this compound administration in rats.
Simplified Signaling Pathway of this compound's Anesthetic Action
Caption: Simplified signaling pathway of this compound's anesthetic action.
References
- 1. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 4. research.unt.edu [research.unt.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting urethane anesthesia inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during urethane anesthesia in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for anesthesia in animal research?
This compound (ethyl carbamate) is a long-acting anesthetic commonly used for terminal procedures in laboratory animals, particularly in fields like neurophysiology and cardiovascular research.[1][2] Its primary advantage is the induction of a stable, surgical plane of anesthesia for extended durations (up to 24 hours) with minimal depression of cardiovascular and respiratory reflexes compared to other anesthetics.[2][3][4] This makes it ideal for experiments requiring the preservation of neural transmission and autonomic reflexes.[2]
Q2: What are the known health risks associated with this compound exposure?
This compound is classified as a probable human carcinogen (IARC Group 2A) and a mutagen.[5] It is readily absorbed through the skin and can be toxic to multiple organs.[5] Due to its antimitotic potential and ability to cross the placenta, it poses a significant risk to pregnant personnel and is known to be fetotoxic.[2][5] Therefore, strict safety precautions are mandatory when handling this chemical.
Q3: How should this compound powder and solutions be stored?
This compound powder is hygroscopic, meaning it readily absorbs moisture from the air.[2] It should be stored in a tightly-closed container in a cool, dry place, protected from light.[1][2] To minimize moisture exposure, it is advisable to purchase smaller quantities and keep the container's open time to a minimum.[2][6]
This compound solutions should be stored in a sealed, clearly labeled bottle.[2][5] The label should include the concentration, date of preparation, initials of the preparer, and an expiration date.[2] While some protocols suggest a shelf life of up to six months, it is a common best practice among researchers to use freshly prepared solutions (not older than two weeks) to ensure efficacy.[2][7]
Troubleshooting Guide
Issue 1: Inconsistent or Prolonged Anesthetic Induction
Q: My animals are taking a long time to become anesthetized, or the depth of anesthesia is variable. What could be the cause?
A: Several factors can contribute to inconsistent or slow induction of anesthesia with this compound. Consider the following troubleshooting steps:
-
Solution Freshness: The efficacy of this compound can decrease over time.[7] It is strongly recommended to use a freshly prepared this compound solution for each experiment, or at least one that is not more than a few weeks old.[7]
-
Animal Fasting: The presence of food in the stomach can delay the absorption of this compound administered via intraperitoneal (IP) injection. Fasting the animals for a period of 4-12 hours before the procedure can lead to a more rapid and consistent anesthetic induction.[7]
-
Dosage and Strain Variability: The required dose of this compound can vary between different animal strains.[7] It is crucial to start with the recommended dosage for the specific strain and adjust as necessary based on careful monitoring. Smaller animals may sometimes require a higher dose per unit of body weight.[7]
-
Injection Technique: For IP injections, ensure the injection is correctly administered into the peritoneal cavity. Massaging the injection site for a few seconds can help to disperse the solution and facilitate absorption.[7] For intravenous (IV) administration, a slow infusion is critical to avoid overdose and ensure a stable induction.[2]
-
Stress: High levels of stress in the animal prior to anesthesia can affect the induction process. Handle the animals calmly and minimize environmental stressors. Placing the animal in a quiet, dark place after injection can aid in a smoother induction.[7]
Issue 2: Respiratory Depression and Unexpected Mortality
Q: I am observing significant respiratory depression or unexpected deaths during my experiments. How can I mitigate this?
A: While this compound is known for having less impact on respiration than some other anesthetics, respiratory depression can still occur, especially in mice.[8][9][10]
-
Monitoring: Continuous monitoring of the animal's respiratory rate and effort is crucial.[11][12] The color of the mucous membranes can also provide an indication of oxygenation.[11]
-
Supplemental Oxygen: Providing supplemental oxygen can help to prevent hypoxemia, which can be a consequence of this compound-induced respiratory depression.[9][10]
-
Dosage: An overdose is a common cause of severe respiratory depression and death.[13] Ensure accurate calculation of the dose based on the animal's body weight. When in doubt, it is better to start with a slightly lower dose and supplement if necessary.
-
Route of Administration: A bolus IV injection of this compound can be lethal.[2] For IV administration, a slow and controlled infusion is essential.[2]
-
Tracheotomy: In experiments where respiratory compromise is a significant concern, performing a tracheotomy can help to maintain a patent airway and regulate respiration.[7]
-
Body Temperature: Anesthetics inhibit the body's ability to regulate temperature, and rodents are particularly susceptible to hypothermia.[14] Hypothermia can exacerbate cardiorespiratory depression.[14] It is essential to monitor and maintain the animal's body temperature using a heating pad throughout the procedure.[14]
Quantitative Data
Table 1: Recommended this compound Dosages for Rodents
| Species | Route of Administration | Recommended Dosage | Concentration of Solution | Notes |
| Rat | Intraperitoneal (IP) | 1.2 - 1.5 g/kg | 10-20% in sterile water (e.g., 1.5 g/5 ml) | A dose of 1.5 g/kg is considered lethal.[2] |
| Rat | Intravenous (IV) | 1.3 - 1.5 g/kg | ~1.5 g/5 ml | Should be infused slowly (~50 microliters/min) after initial anesthesia with a volatile agent like isoflurane.[2] |
| Mouse | Intraperitoneal (IP) | 1.4 - 1.6 g/kg | 10% in saline | Dosage can be strain-dependent.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (10% w/v)
-
Safety First: All procedures involving this compound powder must be performed in a certified chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10% solution, this would be 1 gram of this compound for a final volume of 10 ml.
-
Dissolving: Add the this compound powder to a sterile, non-pyrogenic solvent. Sterile water or saline are commonly used.[1][15] Avoid other solutions due to the hypertonicity of the this compound solution.[2]
-
Mixing: Gently agitate or vortex the solution until the this compound is completely dissolved.
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter before use.[15]
-
Labeling and Storage: Transfer the solution to a sterile, sealed, and clearly labeled container. Store as recommended in the FAQs.
Protocol 2: Monitoring Anesthetic Depth
A reliable assessment of anesthetic depth is critical for animal welfare and experimental validity.
-
Initial Assessment: Before beginning any surgical procedure, confirm a surgical plane of anesthesia by assessing the lack of a pedal withdrawal reflex (toe pinch).[2] A firm pinch of the toe should not elicit a withdrawal response.
-
Palpebral Reflex: Gently touch the medial canthus of the eye. The absence of a blink reflex (palpebral reflex) is another indicator of adequate anesthetic depth.[2]
-
Continuous Monitoring: These reflexes should be checked periodically throughout the procedure (e.g., every 15 minutes) to ensure the animal remains at a stable anesthetic plane.[12]
-
Physiological Monitoring: Whenever possible, monitor physiological parameters such as heart rate, respiratory rate, and body temperature.[11][12][14] Pulse oximetry can be used to monitor oxygen saturation.[11]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound anesthesia.
Caption: Key factors influencing the efficacy and safety of this compound anesthesia.
Caption: Simplified mechanism of this compound's anesthetic action.
References
- 1. research.unt.edu [research.unt.edu]
- 2. unthsc.edu [unthsc.edu]
- 3. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Article - Standard Operating Procedur... [policies.unc.edu]
- 6. Storing this compound Products - Argonics, Inc. [argonics.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparison of the respiratory effects of commonly utilized general anaesthesia regimes in male Sprague-Dawley rats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. cardiorespiratory-depression-in-mice-receiving-urethane-anesthesia - Ask this paper | Bohrium [bohrium.com]
- 11. westernu.edu [westernu.edu]
- 12. acuc.berkeley.edu [acuc.berkeley.edu]
- 13. Factors That Can Lead To Anesthesia-Related Death [wilsonlawgroupsc.com]
- 14. youtube.com [youtube.com]
- 15. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
Technical Support Center: Optimizing Polyurethane Porous Scaffold Fabrication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication of porous polyurethane scaffolds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the fabrication of polythis compound scaffolds using common techniques.
Salt Leaching / Solvent Casting Particulate Leaching (SCPL)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Porosity / Poor Interconnectivity | - Insufficient salt-to-polymer ratio.- Non-uniform distribution of salt particles.[1][2] - Incomplete leaching of salt particles. | - Increase the weight percentage of salt in the polymer solution (typically up to 90%).[3] - Improve mixing of salt and polymer solution to ensure homogeneity.- Consider using a combination of salt particle sizes to enhance interconnectivity.- Modify the SCPL method by incorporating a centrifugation step to improve particle packing and distribution.[1][2] - Extend the leaching time in deionized water (e.g., for 5 days) and use techniques like sonication to facilitate complete salt removal.[3] |
| Irregular Pore Shape and Size | - Irregular shape and size of salt particles. | - Use sieved salt particles with a defined size range to achieve more uniform pore sizes.[3] |
| Residual Solvent | - Inadequate drying time or temperature. | - Increase the duration of vacuum drying (e.g., 24-48 hours) at a suitable temperature (e.g., 37°C) to ensure complete solvent evaporation.[4] |
| Scaffold Brittleness | - High concentration of polymer solution.- Inherent properties of the polythis compound used. | - Optimize the polymer concentration; lower concentrations can lead to more flexible scaffolds.- Select a polythis compound formulation known for its elasticity and suitable mechanical properties. |
Gas Foaming
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Foaming | - Imbalance between foaming and gelation reactions.[5] - Inaccurate mixing of components.- Unstable environmental temperature and pressure.[5] | - Adjust the catalyst concentrations (amine and tin catalysts) to control the rates of gas formation and polymer curing.[5] - Ensure thorough and high-speed mixing of the polythis compound precursors.[5] - Maintain a stable and controlled environment during the foaming process.[5] |
| Closed-Cell Structure / Low Interconnectivity | - Rapid pressure drop during foaming.- High viscosity of the polymer solution. | - Combine gas foaming with a particulate leaching technique to create interconnected pores.[6] - Optimize the polymer solution viscosity and the depressurization rate to promote the formation of an open-cell structure. |
| Cracking of the Scaffold | - Excessive internal pressure from gas formation.- Unbalanced reaction speeds (gelation faster than foaming). | - Modify the formulation to control the rate of gas release.- Adjust catalyst levels to ensure the gelation rate matches the foaming rate.[7] |
Thermally Induced Phase Separation (TIPS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Non-uniform Pore Structure | - Inconsistent cooling rate across the polymer solution. | - Ensure a uniform and controlled cooling rate by using a well-insulated mold and a precise cooling apparatus. |
| Small Pore Size | - High polymer concentration.- Rapid cooling rate. | - Decrease the polymer concentration in the solvent.[8] - Employ a slower cooling rate to allow for larger crystal growth of the solvent, which translates to larger pores after sublimation.[9] |
| Low Porosity | - High polymer concentration. | - Reduce the polymer concentration to increase the volume fraction of the solvent phase, leading to higher porosity.[8] |
| Limited Interconnectivity | - Phase separation resulting in a closed-cell structure. | - Combine TIPS with salt leaching to ensure the formation of an interconnected porous network.[4][10] |
Electrospinning
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Beaded Fibers instead of Continuous Filaments | - Low viscosity of the polymer solution.[11] - Low polymer concentration.[11] - High surface tension of the solution. | - Increase the polymer concentration to achieve a suitable viscosity for continuous fiber formation.[11] - Adjust the solvent system to reduce surface tension.[12] |
| Very Large Fiber Diameter | - High polymer concentration.- Low applied voltage. | - Decrease the polymer concentration.- Increase the applied voltage to enhance the stretching of the polymer jet.[13] |
| Clogged Spinneret | - Polymer precipitation at the needle tip due to solvent evaporation. | - Use a solvent with a lower vapor pressure.- Increase the flow rate of the polymer solution. |
| Low Cell Infiltration into the Scaffold | - Dense fiber packing and small pore size. | - Co-electrospin with a sacrificial polymer that can be leached out later to create larger pores.- Use techniques to create a more 3D and less dense fibrous structure. |
Frequently Asked Questions (FAQs)
1. How can I control the pore size and porosity of my polythis compound scaffold?
The methods for controlling pore size and porosity are highly dependent on the fabrication technique:
-
Salt Leaching : Pore size is primarily determined by the size of the salt particles used as porogens.[3] Porosity is controlled by the ratio of salt to polymer in the initial mixture.[14]
-
Gas Foaming : Porosity can be controlled by the amount of blowing agent used. Pore size is influenced by the nucleation sites and the viscosity of the polymer melt.
-
Thermally Induced Phase Separation (TIPS) : Pore size and porosity are influenced by the polymer concentration, the solvent/non-solvent ratio, and the cooling rate.[8] Slower cooling generally leads to larger pores.
-
Electrospinning : While creating highly porous structures, controlling pore size is more challenging. It can be influenced by fiber diameter and collection parameters.
2. What are the key factors affecting the mechanical properties of the scaffold?
The mechanical properties of a polythis compound scaffold are influenced by several factors:
-
Polymer Chemistry : The choice of diisocyanate, polyol, and chain extender determines the inherent stiffness and elasticity of the polythis compound.
-
Porosity : Generally, as porosity increases, the mechanical stiffness and strength of the scaffold decrease.
-
Pore Structure : The size, shape, and interconnectivity of the pores can affect the mechanical response of the scaffold under load.
-
Fabrication Method : The chosen fabrication technique will influence the resulting microstructure and, consequently, the mechanical properties.
3. How do I improve the biocompatibility and cell attachment to my polythis compound scaffold?
Several strategies can be employed to enhance the biological performance of polythis compound scaffolds:
-
Material Selection : Use medical-grade polythis compound and ensure the complete removal of any residual toxic solvents or porogens.
-
Surface Modification : The surface of the scaffold can be modified to improve cell adhesion. This can be achieved through:
-
Plasma treatment.
-
Coating with extracellular matrix proteins like collagen or fibronectin.[15]
-
Incorporation of bioactive molecules.
-
-
Scaffold Architecture : An interconnected porous structure is crucial for cell infiltration, nutrient transport, and waste removal.
4. My cells are not infiltrating the scaffold. What could be the reason?
Poor cell infiltration is a common issue and can be attributed to:
-
Small Pore Size : If the pores are smaller than the cell diameter, cells will not be able to migrate into the scaffold.
-
Low Interconnectivity : A lack of connections between pores will prevent cells from moving deeper into the scaffold structure.
-
Dense Surface Layer : Some fabrication methods can result in a dense "skin" on the scaffold surface that acts as a barrier to cell entry.
-
Cell Seeding Technique : The method of cell seeding can significantly impact the initial distribution and subsequent infiltration of cells.
5. How can I assess the cytotoxicity of my fabricated scaffold?
Cytotoxicity testing is essential to ensure the fabricated scaffold is not harmful to cells. Common in vitro methods include:
-
Direct Contact Test : The scaffold material is placed in direct contact with a layer of cultured cells.
-
Indirect Contact/Extract Test : An extract from the scaffold (obtained by incubating the scaffold in cell culture medium) is added to cultured cells.[16][17]
-
MTT or XTT Assay : These colorimetric assays measure the metabolic activity of cells cultured with the scaffold or its extract to determine cell viability.[16][18]
-
Live/Dead Staining : Fluorescence microscopy is used to visualize live and dead cells after exposure to the scaffold material.
Quantitative Data Summary
Table 1: Influence of Process Parameters on Polythis compound Scaffold Properties (Salt Leaching)
| Parameter | Effect on Porosity | Effect on Pore Size | Effect on Mechanical Properties | Reference(s) |
| Salt:Polymer Ratio | Increases with higher ratio | No direct effect | Decreases with higher ratio | [14] |
| Salt Particle Size | No direct effect | Increases with larger particles | Can be influenced by pore size | [3] |
| Centrifugal Speed (Modified SCPL) | Can increase porosity up to a certain speed | Can improve interconnectivity | May decrease compressive strength | [1][2] |
Table 2: Influence of Process Parameters on Polythis compound Scaffold Properties (TIPS)
| Parameter | Effect on Porosity | Effect on Pore Size | Effect on Mechanical Properties | Reference(s) |
| Polymer Concentration | Decreases with higher concentration | Decreases with higher concentration | Increases with higher concentration | [8] |
| Cooling Rate | Minor effect | Decreases with faster cooling | Can be affected by pore structure | [9] |
| Solvent/Non-solvent Ratio | Can be tuned to control phase separation and thus porosity | Influences the mechanism of phase separation, affecting pore morphology | Dependent on final pore structure | [8] |
Experimental Protocols
Protocol 1: Polythis compound Scaffold Fabrication via Salt Leaching
-
Polymer Solution Preparation : Dissolve polythis compound granules in a suitable organic solvent (e.g., dioxane, dimethylformamide) at a specific concentration (e.g., 20% w/v).[19]
-
Porogen Addition : Add sieved sodium chloride (NaCl) particles of a desired size range (e.g., 250-425 µm) to the polymer solution at a specific polymer-to-salt ratio (e.g., 1:8 by weight).[7]
-
Mixing : Thoroughly mix the polymer and salt to form a homogenous paste.
-
Casting : Cast the mixture into a mold of the desired shape and size.
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood, followed by vacuum drying for at least 24 hours.
-
Salt Leaching : Immerse the scaffold in deionized water for an extended period (e.g., 3-5 days), changing the water periodically to ensure complete removal of the salt.[3]
-
Drying : Freeze-dry or air-dry the leached scaffold to obtain the final porous structure.
Protocol 2: Cell Seeding on a Porous Scaffold
-
Scaffold Sterilization : Sterilize the polythis compound scaffolds using an appropriate method, such as ethylene oxide gas or 70% ethanol immersion followed by washing with sterile phosphate-buffered saline (PBS).[19][20]
-
Pre-wetting : Pre-wet the sterile scaffolds with a cell culture medium for several hours in an incubator to remove any air bubbles and facilitate cell attachment.
-
Cell Preparation : Harvest and resuspend the desired cell type in a complete culture medium to a known concentration (e.g., 1 x 10^6 cells/mL).
-
Seeding : Slowly pipette the cell suspension onto the top surface of the scaffold, allowing the suspension to be absorbed into the porous structure.
-
Incubation for Attachment : Place the seeded scaffolds in an incubator for a few hours (e.g., 2-4 hours) to allow for initial cell attachment.
-
Addition of Medium : After the initial attachment period, add fresh culture medium to the wells to fully immerse the scaffolds.
-
Culture : Maintain the cell-seeded scaffolds in the incubator, changing the medium every 2-3 days.
Protocol 3: Cytotoxicity Assessment using an Extract Test
-
Extract Preparation : Incubate a known surface area of the sterile scaffold in a cell culture medium at 37°C for 24-72 hours to create an extract.
-
Cell Culture : Seed cells (e.g., L929 fibroblasts or a relevant cell line) in a multi-well plate and allow them to attach and grow to about 80% confluency.
-
Exposure to Extract : Remove the existing culture medium from the cells and replace it with the prepared scaffold extract. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.[16]
-
Incubation : Incubate the cells with the extract for a defined period (e.g., 24 hours).
-
Viability Assay : Assess cell viability using a standard method such as the MTT or XTT assay, which measures the metabolic activity of the cells.[16][18]
-
Analysis : Compare the viability of cells exposed to the scaffold extract with the controls to determine if the material exhibits cytotoxic effects.
Visualizations
Caption: Experimental workflow for polythis compound scaffold fabrication and evaluation.
References
- 1. Effect of Modified Solvent Casting/Particulate Leaching (SCPL) Technique on the Properties of Bioactive Glass Reinforced Polythis compound Scaffold for Biomedical Applications - Journal of Physical Science [jps.usm.my]
- 2. jps.usm.my [jps.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. How to Make Polythis compound Foam: a Step-by-Step Guide | Sabtech [sabtechmachine.com]
- 6. researchgate.net [researchgate.net]
- 7. nist.gov [nist.gov]
- 8. primescholars.com [primescholars.com]
- 9. ysnamgroup.com [ysnamgroup.com]
- 10. Polythis compound scaffold formation via a combination of salt leaching and thermally induced phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The effect of polythis compound scaffold surface treatments on the adhesion of chondrocytes subjected to interstitial perfusion culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fabrication, Characterization, and In Vitro Cytotoxicity Assessment of Tri-Layered Multifunctional Scaffold for Effective Chronic Wound Healing [mdpi.com]
- 19. Manufacturing of biodegradable polythis compound scaffolds based on polycaprolactone using a phase separation method: physical properties and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cell Seeding Process Experiment and Simulation on Three-Dimensional Polyhedron and Cross-Link Design Scaffolds [frontiersin.org]
Technical Support Center: Electrophysiology with Urethane Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during in-vivo electrophysiological recordings under urethane anesthesia.
Frequently Asked Questions (FAQs)
Q1: What are the expected baseline electrophysiological patterns under this compound anesthesia?
A1: this compound anesthesia induces spontaneous, cyclical alternations between two distinct brain states that resemble natural sleep stages.[1][2][3] These are:
-
Deactivated State: Characterized by high-amplitude, low-frequency slow-wave oscillations (~1 Hz) in the electroencephalogram (EEG), similar to non-rapid eye movement (NREM) sleep.[3][4]
-
Activated State: Characterized by low-amplitude, higher-frequency activity, including a prominent theta rhythm (4-10 Hz), resembling rapid eye movement (REM) sleep or wakefulness.[1][3]
Transitions between these states can sometimes be accompanied by spindle activity (7-15 Hz), similar to those seen in natural sleep.[5] Understanding these baseline patterns is crucial to avoid misinterpreting them as pathological or drug-induced events.
Q2: Can this compound anesthesia itself introduce artifacts in my recordings?
A2: Yes, the physiological effects of this compound can manifest as artifacts. The cyclical changes in brain state are associated with fluctuations in physiological parameters like respiration and heart rate, which can be picked up by your recording electrodes.[4] Specifically, both breathing rate and heart rate tend to increase during the activated state compared to the deactivated state.[4] It is important to monitor these physiological signals concurrently to correlate them with your electrophysiological data.
Q3: How can I differentiate between a genuine neural signal and a movement artifact?
A3: Movement artifacts are typically sharp, high-amplitude, and irregular, affecting multiple channels simultaneously. They often correlate with visible movements of the animal, such as twitches or respiratory movements. To minimize these, ensure the animal is securely fixed in the stereotaxic frame and that the head is stable. A good ground and reference electrode placement can also help reduce myographic (muscle) artifacts.[6]
Q4: What are the common sources of electrical noise in an electrophysiology setup?
A4: Electrical noise, often appearing as a 50/60 Hz hum, can originate from various sources in the lab.[6] Common culprits include fluorescent lights, power cords, and other electronic equipment.[6][7] To mitigate this, ensure all equipment is properly grounded to a common ground point. Using a Faraday cage to shield the setup from external electromagnetic interference is also highly recommended.[6]
Troubleshooting Guides
Issue 1: Rhythmic, low-frequency oscillations are dominating my recording.
| Possible Cause | Troubleshooting Steps |
| Respiratory Artifacts | 1. Simultaneously record the animal's respiration using a piezoelectric sensor or a thermocouple. 2. Compare the frequency of the artifact with the respiratory rate. Respiratory artifacts will be time-locked to the breathing cycle.[8][9] 3. If confirmed, try to reposition the reference electrode to a location less affected by respiratory movements. 4. In post-processing, use filtering techniques to remove the specific frequency band of the respiratory artifact. |
| This compound-induced Slow Wave Oscillations | 1. Analyze the spectral properties of the oscillation. Slow-wave activity under this compound is typically around 1 Hz.[4] 2. Observe the recording for cyclical transitions to an activated state with lower amplitude, higher frequency activity.[1][3] This is a normal characteristic of this compound anesthesia and not an artifact to be eliminated, but rather a physiological state to be aware of during analysis. |
| Loose Cable/Connection | 1. Check all cable connections between the electrode, headstage, and amplifier for secure attachment.[10] 2. Gently tap on connections to see if it elicits an artifact. 3. Ensure cables are not swinging or creating movement-induced artifacts.[6] |
Issue 2: My baseline is showing a persistent high-frequency hum.
| Possible Cause | Troubleshooting Steps |
| 60/50 Hz Electrical Noise | 1. Identify and turn off non-essential electrical equipment near the setup one by one to isolate the source.[6] 2. Ensure the Faraday cage is properly closed and grounded. 3. Verify that all components of the recording system (amplifier, ground, etc.) are connected to a single, common ground point. 4. Use a notch filter at 50 or 60 Hz during acquisition or post-processing, but be aware that this can distort signals with frequency components near the notch. |
| Poor Grounding | 1. Check that the ground wire has a good, low-impedance connection to the animal (e.g., a subcutaneous needle or clip on exposed muscle).[6] 2. Ensure the ground connection is not loose. |
Issue 3: I'm seeing sharp, sporadic spikes across multiple channels.
| Possible Cause | Troubleshooting Steps |
| Movement Artifacts | 1. Observe the animal for any subtle movements, such as whisker twitching or swallowing, that correlate with the spikes. 2. Ensure the animal's head is firmly secured in the stereotaxic frame. |
| Electrostatic Discharge | 1. Minimize movement of personnel around the setup, especially those wearing synthetic clothing. 2. Consider using an anti-static mat. |
| Cardiac (ECG) Artifacts | 1. Record the animal's electrocardiogram (ECG) simultaneously. The QRS complex of the ECG will be time-locked to the spike artifacts. 2. Reposition the reference electrode away from major blood vessels. 3. Use artifact subtraction algorithms in your analysis software if the artifact is consistent. |
Quantitative Data Summary
The following table summarizes physiological parameters that can be sources of artifacts, observed during different brain states under this compound anesthesia in rats.
| Physiological Parameter | Deactivated (NREM-like) State | Activated (REM-like) State | Reference |
| Breathing Rate | ~1.67 Hz | ~2.00 Hz | [4] |
| Heart Rate | ~7.42 Hz | ~7.60 Hz | [4] |
Experimental Protocols
Protocol 1: Monitoring Respiration to Identify Artifacts
-
Sensor Placement: Place a piezoelectric sensor under the animal's thorax or a thermocouple near the nostrils.
-
Data Acquisition: Connect the sensor to a suitable amplifier and acquire the respiratory signal simultaneously with the electrophysiological data on the same data acquisition system. This ensures proper time-locking of the signals.
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Analysis: In your analysis software, overlay the respiratory trace with the electrophysiological recording. A respiratory artifact will show a clear temporal correlation with the peaks and troughs of the breathing cycle.
Visualizations
A troubleshooting workflow for identifying and mitigating artifacts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic and Sleep-Like Spontaneous Alternations of Brain State Under this compound Anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plexon.com [plexon.com]
- 7. Main artifacts in electrocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diagnostic use of respiratory artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of respiratory artifact in the electrocardiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A starting kit for training and establishing in vivo electrophysiology, intracranial pharmacology, and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Biocompatibility of Polyurethane Implants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of polyurethane-based implants.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in-vitro and in-vivo experiments.
Problem 1: High Cytotoxicity Observed in In Vitro Assays
-
Question: My polythis compound material is showing high cytotoxicity in cell culture assays. What are the potential causes and how can I troubleshoot this?
-
Answer: High cytotoxicity can stem from several factors.[1] The primary culprits are often residual solvents, unreacted monomers, or additives leaching from the polymer.[2] To troubleshoot this, consider the following steps:
-
Ensure Complete Polymerization: Incomplete polymerization can leave unreacted cytotoxic monomers. Verify your synthesis parameters and consider post-curing to ensure complete reaction.
-
Thoroughly Clean the Material: Residual solvents from the synthesis or fabrication process are a common source of toxicity. Implement a rigorous washing protocol. Soaking the polythis compound film in distilled water for 48 hours can help remove leachables.[3]
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Analyze for Leachables: If the issue persists, perform an analysis of the extraction medium to identify the specific cytotoxic agents. Techniques like gas chromatography-mass spectrometry (GC-MS) can be employed.
-
Evaluate Additives: Some additives, like certain catalysts or stabilizers, can be inherently cytotoxic.[2] If possible, consider using more biocompatible alternatives.
-
Problem 2: Significant Platelet Adhesion and Thrombosis
-
Question: My polythis compound implant shows significant platelet adhesion and thrombus formation in blood contact studies. How can I improve its hemocompatibility?
-
Answer: Thrombogenicity is a major concern for blood-contacting polythis compound implants.[4] Several surface properties influence platelet adhesion, including hydrophilicity and surface chemistry.[4] Here are some strategies to mitigate this:
-
Surface Modification to Increase Hydrophilicity: A more hydrophilic surface can reduce platelet adhesion.[4] Oxygen plasma treatment can introduce oxygen-containing functional groups, significantly increasing surface hydrophilicity.[5]
-
Grafting with Antifouling Polymers: Grafting polyethylene glycol (PEG) onto the polythis compound surface can create a hydration layer that repels proteins and platelets.[6][7]
-
Immobilization of Antithrombotic Molecules: Covalently binding antithrombotic agents like heparin to the surface can actively prevent coagulation.
-
Optimize Hydrophobic-Hydrophilic Balance: An optimized balance between hydrophobic and hydrophilic domains on the surface has been shown to improve blood compatibility by reducing platelet adhesion.[4]
-
Problem 3: Intense Inflammatory Response and Fibrous Capsule Formation In Vivo
-
Question: Following subcutaneous implantation, my polythis compound material elicits a strong inflammatory response and the formation of a thick fibrous capsule. What can I do to minimize this foreign body response?
-
Answer: The foreign body response (FBR) is a natural reaction to implanted materials, but an excessive response can lead to implant failure.[2][8] The FBR is a complex process involving protein adsorption, macrophage activation, and fibroblast proliferation.[9] To reduce this response:
-
Modulate Surface Topography: The surface roughness and topography of the implant can influence the inflammatory response. Smoother surfaces generally tend to elicit a milder FBR.
-
Surface Chemistry Modification: Modifying the surface chemistry to present cues that promote anti-inflammatory (M2) macrophage polarization can be beneficial.
-
Incorporate Anti-inflammatory Agents: Loading the polythis compound with anti-inflammatory drugs that can be released locally at the implantation site may help to dampen the initial inflammatory cascade.
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Ensure Material Purity: As with cytotoxicity, residual impurities can exacerbate the inflammatory response.[2] Ensure your material is thoroughly purified.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the key factors influencing the biocompatibility of polythis compound implants?
-
A1: The biocompatibility of polythis compound implants is influenced by a combination of factors including the chemical composition of the polymer (diisocyanates, polyols), the presence of additives and impurities, surface properties like hydrophilicity, charge, and topography, and the mechanical properties of the material.[2]
-
-
Q2: What are the common failure modes for polythis compound implants?
-
A2: Common failure modes include mechanical failure such as rupture due to biodegradation of the implant shell over time or damage during surgery, and biological failure due to adverse host responses like thrombosis, infection, and excessive fibrous capsule formation (capsular contracture).[10]
-
Surface Modification
-
Q3: What is the purpose of surface modification for polythis compound implants?
-
A3: Surface modification aims to improve the biocompatibility of polythis compound implants by altering their surface properties to elicit a more favorable biological response. This can include reducing protein adsorption and platelet adhesion, promoting specific cell attachment, and minimizing the foreign body response.[4]
-
-
Q4: How does plasma treatment improve the biocompatibility of polythis compound?
-
A4: Oxygen plasma treatment introduces polar functional groups (like -OH and -COOH) onto the polythis compound surface. This significantly increases the surface's hydrophilicity, which has been shown to enhance biocompatibility by altering cellular interactions, though it may also increase bacterial adhesion in some cases.[5]
-
Biocompatibility Testing
-
Q5: What are the standard in vitro tests for assessing the biocompatibility of polythis compound?
-
Q6: What is the purpose of an in vivo implantation study?
Data Presentation
Table 1: Effect of Surface Modifications on Polythis compound Properties and Biocompatibility
| Surface Modification | Change in Water Contact Angle (°) | Protein Adsorption (ng/cm²) | Platelet Adhesion (platelets/mm²) | Cell Viability (%) |
| Unmodified Polythis compound | 105 ± 2 | High | High | >90[5] |
| Oxygen Plasma Treatment | 9 ± 2[5] | Reduced | Reduced | >98[5] |
| PEG Grafting | Significantly Reduced | 5 (low)[6] | Largely Reduced[6] | Not specified |
| Hyaluronic Acid Immobilization | Not specified | Not specified | Not specified | Increased proliferation[14] |
Note: The data presented is a compilation from various studies and should be used for comparative purposes. Actual results may vary depending on the specific polythis compound formulation and experimental conditions.
Experimental Protocols
1. In Vitro Cytotoxicity Test: Elution Method (Based on ISO 10993-5)
This protocol is a guideline for assessing the cytotoxic potential of polythis compound extracts.
-
Materials:
-
Polythis compound test sample
-
L-929 mouse fibroblast cell line (or other appropriate cell line)
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Cell culture medium (e.g., MEM with 10% Fetal Bovine Serum)
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Negative control (e.g., high-density polyethylene)
-
Positive control (e.g., organotin-stabilized PVC)
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Sterile extraction vessels
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96-well cell culture plates
-
MTT reagent
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Solubilization solution (e.g., DMSO)
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Incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Extraction:
-
Prepare the polythis compound sample with a surface area to extraction medium volume ratio as specified in ISO 10993-12 (e.g., 3 cm²/mL).
-
Place the sample in a sterile extraction vessel with the cell culture medium.
-
Incubate at 37°C for 24-72 hours.
-
Simultaneously prepare extracts of the negative and positive controls.
-
-
Cell Seeding:
-
Seed L-929 cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Exposure:
-
Remove the culture medium from the cells and replace it with the prepared extracts (test sample, negative control, positive control).
-
Incubate for 24-48 hours.
-
-
Assessment of Cytotoxicity (MTT Assay):
-
Remove the extracts and add MTT solution to each well.
-
Incubate for a period that allows for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[15]
-
-
2. Hemolysis Assay: Direct Contact Method (Based on ISO 10993-4)
This protocol assesses the hemolytic potential of polythis compound upon direct contact with blood.
-
Materials:
-
Polythis compound test sample
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Fresh human or rabbit blood with anticoagulant (e.g., citrate)
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Phosphate-buffered saline (PBS)
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Positive control (e.g., distilled water)
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Negative control (e.g., PBS)
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Centrifuge tubes
-
Spectrophotometer
-
-
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood to separate the RBCs.
-
Wash the RBCs several times with PBS.
-
Resuspend the RBCs in PBS to a desired concentration.
-
-
Incubation:
-
Place the polythis compound sample in a centrifuge tube.
-
Add the RBC suspension to the tube, ensuring the material is fully submerged.
-
Prepare positive and negative control tubes.
-
Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[16]
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for the test sample relative to the positive control (which represents 100% hemolysis). A hemolysis rate below 2% is often considered non-hemolytic.[16]
-
-
Mandatory Visualizations
Caption: Signaling pathway of the foreign body response to a polythis compound implant.
Caption: Experimental workflow for assessing polythis compound implant biocompatibility.
References
- 1. blog.johner-institute.com [blog.johner-institute.com]
- 2. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein adsorption and platelet adhesion onto polythis compound grafted with methoxy-poly(ethylene glycol) methacrylate by plasma technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein adsorption, platelet adhesion, and bacterial adhesion to polyethylene-glycol-textured polythis compound biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Titanium implant can promote M2 polarization with macrophages activation which contribute to osteogenesis and angiogenesis via inactivates JAKS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. namsa.com [namsa.com]
- 12. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polythis compound/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 15. researchgate.net [researchgate.net]
- 16. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
Technical Support Center: Controlling Pore Size and Interconnectivity in Polyurethane Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling pore size and interconnectivity in polyurethane (PU) scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for fabricating porous polythis compound scaffolds?
A1: The most prevalent methods for creating porous polythis compound scaffolds include solvent casting/particulate leaching (SC/PL), thermally induced phase separation (TIPS), gas foaming, and 3D printing. Each technique offers distinct advantages and disadvantages in controlling scaffold architecture.
Q2: How does the porogen in the salt leaching technique influence the final pore structure?
A2: In the salt leaching method, the size and shape of the porogen particles (commonly sodium chloride) directly determine the resulting pore size and morphology of the scaffold.[1][2][3] The amount of porogen used influences the overall porosity.[2][4]
Q3: What is the principle behind thermally induced phase separation (TIPS) for creating pores?
A3: TIPS involves dissolving a polymer in a solvent at an elevated temperature and then cooling the solution to induce phase separation. This creates a polymer-rich phase and a solvent-rich phase. After removing the solvent, the space previously occupied by the solvent crystals forms an interconnected porous network.[5][6]
Q4: Can gas foaming be used to create highly interconnected pores?
A4: Yes, gas foaming, which utilizes a blowing agent to create gas bubbles within the polymer matrix, can produce scaffolds with highly interconnected pores.[7][8] The interconnectivity can be further enhanced by combining gas foaming with particulate leaching.[9]
Q5: What level of control does 3D printing offer over scaffold architecture?
A5: 3D printing, particularly fused deposition modeling (FDM), provides a high degree of control over the design of scaffolds, allowing for precise definition of pore size, shape, and interconnectivity through computer-aided design (CAD).[1][10][11][12]
Troubleshooting Guides
Solvent Casting/Particulate Leaching (SC/PL)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Pore Interconnectivity | Insufficient porogen concentration. | Increase the porogen-to-polymer ratio to ensure particles are in close contact. |
| Non-uniform mixing of porogen and polymer solution. | Ensure thorough and uniform mixing of the polymer solution and porogen particles. | |
| Incomplete leaching of the porogen. | Extend the leaching time and use a solvent in which the porogen is highly soluble, ensuring complete removal.[13] | |
| Irregular Pore Size | Wide size distribution of porogen particles. | Sieve the porogen particles to obtain a narrow and uniform size range before mixing with the polymer solution.[2] |
| Residual Solvent | Inadequate drying post-leaching. | Dry the scaffold under vacuum for an extended period to ensure complete removal of any residual solvent.[14] |
Thermally Induced Phase Separation (TIPS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Small Pore Size | Low quenching temperature leading to rapid nucleation.[15] | Increase the quenching temperature to promote crystal growth over nucleation, resulting in larger pores.[15] |
| Low Porosity | High polymer concentration.[15] | Decrease the polymer concentration in the initial solution.[15] |
| Poor Interconnectivity | Solid-liquid phase separation dominating. | Introduce a non-solvent to induce liquid-liquid phase separation, which can improve interconnectivity.[4] |
| Irregular Pore Shape | Inconsistent cooling rate. | Ensure a uniform and controlled cooling rate throughout the polymer solution. |
Gas Foaming
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a Non-Porous Skin Layer | Rapid gas diffusion at the surface during depressurization.[9] | Combine gas foaming with a particulate leaching technique to create openings on the surface.[9] |
| Closed-Cell Pore Structure | Insufficient gas expansion or premature solidification of the polymer. | Optimize the depressurization rate and temperature to allow for sufficient pore nucleation and growth before the polymer solidifies. |
| Large and Irregular Pores | Uneven nucleation of gas bubbles. | Use a surfactant to stabilize the gas bubbles and promote the formation of smaller, more uniform pores.[8] |
3D Printing (Fused Deposition Modeling - FDM)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Layer Delamination/Poor Adhesion | Low extrusion temperature.[16][17][18][19][20] | Increase the nozzle temperature in small increments (e.g., 5-10°C) to improve layer fusion.[17] |
| Printing speed is too high.[16][17] | Reduce the printing speed to allow for better bonding between layers.[17] | |
| Excessive cooling.[16][18] | Decrease the cooling fan speed to prevent rapid solidification of the extruded filament.[18] | |
| Inaccurate Pore Dimensions | Incorrect printing parameters in the slicer software. | Calibrate the printer and optimize settings such as layer height, extrusion width, and flow rate. |
| Clogged Nozzle | Impurities in the filament or improper printing temperature. | Clean the nozzle regularly and ensure the printing temperature is appropriate for the filament being used.[19] |
Quantitative Data Summary
The following tables summarize the influence of key processing parameters on the final properties of polythis compound scaffolds.
Table 1: Effect of Porogen Size on Pore Size in Solvent Casting/Particulate Leaching
| Porogen (NaCl) Size (µm) | Resulting Pore Size (µm) | Reference |
| 100-300 | 100-300 | [2] |
| 250-425 | 250-425 | [13] |
| 327-722 | 327-722 | [21] |
Table 2: Effect of Quenching Temperature on Pore Size in Thermally Induced Phase Separation
| Polymer System | Quenching Temperature (°C) | Resulting Pore Size (µm) | Reference |
| PEUU in DMSO | -20 | Random pores | [15] |
| PEUU in DMSO | -80 | Tubular pores | [15] |
| PEEUU (5%) in DMSO | -20 | Random pores | [15] |
| PEEUU (10%) in DMSO | -20 | Tubular pores | [15] |
| PEEUU (5% and 10%) in DMSO | -80 | Tubular pores | [15] |
Table 3: Parameters for 3D Printing of Polythis compound-based Scaffolds
| Parameter | Value | Reference |
| Nozzle Diameter | 0.4 mm | [1][10] |
| Nozzle Temperature | 215°C | [1][10] |
| Print Bed Temperature | 45°C | [1][10] |
| Layer Height | 0.2 mm | [1][10] |
| Print Speed | 10 mm/s | [1][10] |
Experimental Protocols
Protocol 1: Polythis compound Scaffold Fabrication via Salt Leaching
Objective: To create a porous polythis compound scaffold with a defined pore size using the solvent casting and particulate leaching method.
Materials:
-
Polythis compound (PU) polymer
-
Solvent (e.g., Dioxane, Chloroform)
-
Porogen: Sodium Chloride (NaCl), sieved to the desired size range (e.g., 250-425 µm)
-
Deionized water
-
Teflon mold
Procedure:
-
Prepare a polythis compound solution of the desired concentration (e.g., 10-30% w/v) by dissolving the PU polymer in the chosen solvent.
-
Add the sieved NaCl particles to the polymer solution at a specific polymer-to-salt ratio (e.g., 1:8 by weight).
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Mix thoroughly to ensure a homogenous paste-like consistency.[13]
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Cast the mixture into a Teflon mold.[13]
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Allow the solvent to evaporate completely in a fume hood.
-
Immerse the mold containing the polymer-salt composite in deionized water to leach out the NaCl.
-
Change the water periodically over several days to ensure complete removal of the salt.[13]
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Freeze-dry the resulting porous scaffold to remove all water.
-
Dry the scaffold under vacuum to remove any residual solvent.[14]
Protocol 2: Polythis compound Scaffold Fabrication via Thermally Induced Phase Separation (TIPS)
Objective: To fabricate a polythis compound scaffold with a highly interconnected porous structure using the TIPS method.
Materials:
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Polythis compound (PU) polymer
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Non-solvent (e.g., Water)
-
Ethanol
-
Teflon mold
Procedure:
-
Dissolve the polythis compound polymer in DMSO at an elevated temperature (e.g., 80°C) to form a homogenous solution (e.g., 35 wt%).[14]
-
Add a specific amount of water as a non-solvent to the polymer solution to control the phase separation behavior.[14]
-
Pour the warm solution into a pre-heated Teflon mold.
-
Cool the mold to a specific quenching temperature (e.g., room temperature or -20°C) to induce phase separation.[22]
-
Immerse the solidified polymer in a water/ethanol mixture to extract the DMSO.[14]
-
Wash the scaffold with ethanol to remove any remaining solvent.[14]
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Dry the scaffold under vacuum at a slightly elevated temperature (e.g., 37°C) for 24 hours.[14]
Visualizations
References
- 1. 3D Printed Polythis compound Scaffolds for the Repair of Bone Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. annabilab.ucla.edu [annabilab.ucla.edu]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 3D Printed Polythis compound Scaffolds for the Repair of Bone Defects [frontiersin.org]
- 11. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polythis compound/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nist.gov [nist.gov]
- 14. scispace.com [scispace.com]
- 15. Preparation and characterization of highly porous, biodegradable polythis compound scaffolds for soft tissue applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. facfox.com [facfox.com]
- 17. wevolver.com [wevolver.com]
- 18. all3dp.com [all3dp.com]
- 19. How to Fix Delamination or Layer Separation | Zaxe Knowledge Base [learn.zaxe.com]
- 20. 3dprintinghelp.co.uk [3dprintinghelp.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. Manufacturing of biodegradable polythis compound scaffolds based on polycaprolactone using a phase separation method: physical properties and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Urethane Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing urethane toxicity in animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in animal studies?
This compound, also known as ethyl carbamate, is a long-acting anesthetic commonly used in laboratory animals for terminal procedures of extended duration.[1][2][3][4] It is favored in physiological and neurophysiological studies because it preserves many neural transmission and autonomic reflexes.[1][2][3]
2. What are the primary toxicities associated with this compound?
This compound is a known carcinogen and mutagen, and it is recommended for use only in non-recovery experiments.[2][4][5] Its acute toxicities include respiratory and cardiovascular depression, hypothermia, and renal dysfunction.[5][6] In rats, intraperitoneal (IP) administration can be osmotoxic to the mesenteric vasculature, leading to fluid accumulation in the peritoneum and poor renal function.[2][3]
3. What is the recommended dose of this compound for rodents?
The recommended anesthetic dose of this compound for rats is typically 1.3-1.5 g/kg.[1][2][3] For mice, the dose range is generally around 1.0 to 1.5 g/kg, administered intraperitoneally.[7] It's important to note that the lethal dose for rats is approximately 1.5 g/kg.[1][2][3]
4. Should this compound be used for survival surgeries?
No, due to its carcinogenic properties and potential for adverse post-operative health effects, this compound should only be used for terminal (non-survival) procedures.[3][5]
5. How can I minimize the toxic effects of this compound in my experiments?
Minimizing this compound toxicity involves several key strategies:
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Use the lowest effective dose: Determine the minimal dose required to achieve the desired plane of anesthesia for your specific experiment.
-
Consider combination anesthesia: Using a lower dose of this compound in combination with other anesthetics like ketamine and xylazine can extend the duration of surgical anesthesia while reducing the dose-dependent toxicity of this compound.[8]
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Choose the appropriate route of administration: For physiological experiments in rats, intravenous (IV) administration is often preferred over intraperitoneal (IP) injection to avoid mesenteric vasculature damage and ensure a stable plane of anesthesia.[2][3]
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Monitor physiological parameters: Closely monitor the animal's body temperature, heart rate, and respiratory rate throughout the procedure and provide support as needed (e.g., heating pads to prevent hypothermia).[6]
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Ensure proper animal handling and preparation: Fasting the animals for a few hours before anesthesia can sometimes improve the consistency of the anesthetic effect.[9]
Troubleshooting Guides
Issue: High mortality rate during or after this compound administration.
-
Possible Cause: this compound overdose.
-
Possible Cause: Rapid intravenous injection.
-
Possible Cause: Severe respiratory or cardiovascular depression.
Issue: Inconsistent or prolonged induction of anesthesia.
-
Possible Cause: Animal strain variability.
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Solution: Be aware that different strains of mice and rats can have varying sensitivities to this compound.[9] It may be necessary to perform pilot studies to determine the optimal dose for the specific strain you are using.
-
-
Possible Cause: this compound solution degradation.
-
Possible Cause: Intraperitoneal injection into the gut or fat.
-
Solution: Ensure proper IP injection technique to deliver the anesthetic to the peritoneal cavity. Inadvertent injection into other tissues is a common issue with this route.[11]
-
Issue: Signs of pain or distress despite this compound administration.
-
Possible Cause: Insufficient depth of anesthesia.
-
Possible Cause: this compound's limited analgesic properties at lower doses.
-
Solution: While this compound can provide a surgical plane of anesthesia, combining it with an analgesic agent may be necessary for particularly painful procedures.
-
Quantitative Data on Physiological Effects of this compound
The following tables summarize the quantitative effects of this compound on key physiological parameters in rodents.
Table 1: Effect of this compound on Heart Rate in Rodents
| Species | Dose (g/kg) | Route | Change in Heart Rate | Citation(s) |
| Mouse | ~2.2 | - | Increase compared to conscious state | [10][12] |
| Mouse | 1.2 (+ xylazine) | IP | Higher heart rate compared to ketamine-xylazine | [13] |
| Rat | 1.3-1.5 | IP | Can cause initial bradycardia followed by tachycardia before asystole in cases of overdose | [14] |
| Neonatal Rodents | 1.0 | - | No significant impact on heart rate | [15][16] |
Table 2: Effect of this compound on Respiratory Rate in Rodents
| Species | Dose (g/kg) | Route | Change in Respiratory Rate | Citation(s) |
| Rat | - | - | Initial depression of respiration | [17] |
| Rat | - | - | Breathing patterns fluctuate with brain state under this compound | [1][18] |
| Mouse | 1.0 - 1.5 | - | Alters baseline breathing and reduces hypercapnic ventilatory response | [19] |
| Neonatal Mouse | 1.0 | - | Significant reduction in respirations per minute | [15][16] |
Table 3: Effect of this compound on Blood Pressure in Rodents
| Species | Dose (g/kg) | Route | Change in Blood Pressure | Citation(s) |
| Mouse | ~2.2 | - | Significant reduction in arterial blood pressure | [10][12] |
| Rat | 1.3 | IP | Can lead to severe hypotension | [14] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
-
Preparation:
-
Prepare a fresh solution of this compound in sterile, non-pyrogenic water or saline at the desired concentration (e.g., 10-20%).[5] This must be done in a certified fume hood.[2][3]
-
Warm the solution to body temperature to reduce discomfort.[11]
-
Accurately weigh the mouse and calculate the injection volume.
-
-
Restraint:
-
Manually restrain the mouse, tilting the body downward to allow the abdominal organs to move cranially.[20]
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[20][21]
-
Swab the area with an antiseptic.[20]
-
Using a 25-27 gauge needle, insert the needle at a shallow angle (less than 45 degrees) into the peritoneal cavity.[20][22]
-
Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw and use a fresh syringe and needle for a new attempt.[20]
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Continuously monitor the animal for the induction of anesthesia and assess the depth using reflex tests.
-
Monitor body temperature and provide a heat source to prevent hypothermia.
-
Protocol 2: Intravenous (IV) Administration of this compound in Rats
-
Preparation:
-
Administration:
-
Monitoring:
Visualizations
References
- 1. State-Dependent Modulation of Breathing in this compound-Anesthetized Rats | Journal of Neuroscience [jneurosci.org]
- 2. unthsc.edu [unthsc.edu]
- 3. research.unt.edu [research.unt.edu]
- 4. Hazards of this compound (ethyl carbamate): a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gv-solas.de [gv-solas.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Effects of Repeated Anesthesia Containing this compound on Tumor Formation and Health Scores in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effects of Ketamine Compared with this compound Anesthesia on Vestibular Sensory Evoked Potentials and Systemic Physiology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound-chloralose anaesthesia on respiration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. State-dependent modulation of breathing in this compound-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoflurane, ketamine-xylazine, and this compound markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.vt.edu [research.vt.edu]
- 21. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
preventing precipitation in urethane stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urethane (ethyl carbamate) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for animal experiments?
For physiological applications, such as anesthesia in rodents, this compound powder should be dissolved in sterile, non-pyrogenic water or a 0.9% saline solution.[1][2] It is advised to avoid other solutions due to the already hypertonic nature of concentrated this compound solutions.[2][3][4]
Q2: What is the typical concentration range for this compound anesthetic solutions?
Concentrations can vary depending on the specific protocol and animal model. However, a common concentration for rat anesthesia is approximately 1.5 g of this compound in 5 ml of solvent.[3][4] Another frequently used concentration range is 10-20 g per 100 ml of sterile water (10-20% w/v).
Q3: How should solid this compound powder be stored?
Solid this compound, which comes in a powdered or crystalline form, is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] To ensure its stability, it must be stored in a tightly closed container in a cool, dry area, protected from light.[2][3][4] Due to its hygroscopic nature, it is advisable to purchase smaller quantities and minimize the time the container is open to the atmosphere.[2][3][4]
Q4: What is the shelf-life of a prepared this compound stock solution?
Once prepared, a this compound solution should be stored in a tightly sealed and clearly labeled container.[2] The label should include the concentration, date of preparation, and the initials of the person who prepared it.[2] The expiration date of the mixed solution is typically six months from the date of preparation, or the expiration date of the stock drug or diluent, whichever comes first.[4][5]
Q5: Why is my this compound solution turning cloudy or forming a precipitate?
Precipitation in this compound solutions is most commonly caused by a decrease in temperature. This compound's solubility in aqueous solutions is temperature-dependent; it is more soluble at higher temperatures.[6] If a solution is prepared at room temperature or with gentle heating and then stored at a lower temperature (e.g., in a refrigerator), the this compound can fall out of solution, leading to cloudiness or the formation of solid crystals. This is particularly true for highly concentrated or supersaturated solutions.
Q6: I've heard that this compound solutions need to "mature." Is this true?
Some laboratory protocols suggest that after dissolving this compound, the solution should be stored for several days (e.g., seven days in a brown glass bottle) before use, a process referred to as "maturation."[7] While the scientific basis for this is not well-documented, it is anecdotally reported to improve the reliability of the anesthetic.[7] This may be due to the complete dissolution of all microcrystals or the solution reaching a stable equilibrium.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in the this compound stock solution.
This is a common issue that can affect the accuracy of dosing and the safety of the experiment. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Factors Influencing this compound Solution Stability
The stability of a this compound stock solution is primarily influenced by three factors: temperature, concentration, and the presence of contaminants. Understanding these factors is key to preventing precipitation.
References
- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 2. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamic acid, ethyl ester | NH2COOC2H5 | CID 5641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.unt.edu [research.unt.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Urethane Anesthesia in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using urethane as an anesthetic agent in rodent models.
Troubleshooting Guide
This guide addresses common issues encountered during this compound anesthesia in rodents.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Anesthetic Induction | - Incorrect Dosage: The dose may be too low for the specific strain, age, or sex of the animal.[1][2] - Route of Administration: Intraperitoneal (IP) injection may have accidentally entered the gastrointestinal tract or adipose tissue, slowing absorption.[1] - Animal's Physiological State: A full stomach can delay the absorption of this compound after an IP injection.[1] - This compound Solution: The solution may be old or improperly prepared, leading to reduced potency. | - Adjust Dosage: Gradually increase the dose in small increments. Refer to the strain-specific dosage table below. For a new strain, start with a lower dose and titrate to effect. - Optimize Injection Technique: Ensure proper IP injection technique to avoid injection into the gut or fat. For critical experiments requiring stable anesthesia, consider intravenous (IV) administration.[3][4] - Fasting: Fasting the animal for a few hours before the procedure can improve the consistency of anesthetic induction.[1] - Fresh Solution: Prepare fresh this compound solution for each experiment or use a recently prepared solution. |
| High Mortality Rate During or After Anesthesia | - Overdose: The administered dose is too high for the specific animal. This is a common issue, especially in smaller or more sensitive strains.[5] - Respiratory Depression: this compound can cause respiratory depression, particularly at higher doses.[6] - Hypothermia: Anesthetized rodents are prone to rapid heat loss, which can lead to physiological distress and death. | - Accurate Dosing: Calculate the dose precisely based on the animal's current body weight. Use a lower dose for smaller or more sensitive animals and strains.[1] - Monitor Respiration: Continuously monitor the animal's respiratory rate and effort. If signs of depression are observed, provide respiratory support. - Maintain Body Temperature: Use a heating pad, overhead lamp, or other means to maintain the animal's body temperature between 36.5°C and 37.5°C. |
| Animal Appears Lightly Anesthetized or Wakes Up Mid-Procedure | - Inadequate Initial Dose: The initial dose was insufficient to reach a surgical plane of anesthesia. - Individual Variation: There is significant biological variability in the response to anesthetics. | - Administer Supplemental Doses: If the animal shows signs of waking (e.g., response to toe pinch, increased muscle tone), administer a small supplemental dose of this compound (typically 10-25% of the initial dose). - Monitor Anesthetic Depth: Continuously monitor the depth of anesthesia using the pedal withdrawal reflex and other indicators. |
| Inconsistent Results Between Animals of the Same Strain | - Variations in Age and Weight: Even within the same strain, differences in age and body weight can affect the required dosage.[2] - Sex Differences: Some studies suggest that the metabolic rate of this compound can differ between males and females.[7][8] - Injection Variability: Inconsistent IP injection technique can lead to variable absorption rates. | - Standardize Animal Characteristics: Use animals of a similar age and weight range for a given experiment. - Consider Sex: Be aware of potential sex-based differences and be prepared to adjust dosages accordingly. - Consistent Injection: Ensure all personnel are proficient in consistent and accurate IP injection techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for my specific rodent strain?
A1: this compound dosage can vary significantly between different strains of mice and rats. It is crucial to start with a conservative dose and adjust based on the animal's response. Below is a table summarizing recommended starting doses based on available literature. Note: This table is a guideline; individual animal responses may vary.
| Species | Strain | Recommended IP Dose (g/kg) | References |
| Mouse | C57BL/6 | 1.2 - 1.6 | [6] |
| BALB/c | 1.0 - 1.5 (Use with caution, narrow therapeutic window) | [5] | |
| DBA | 1.4 - 1.6 (Reported to be more sensitive) | [1] | |
| FVB/N | 1.0 | [9] | |
| A/J | 1.0 | [9] | |
| CD-1 | 1.2 (for micronuclei studies) | [10] | |
| Rat | Sprague-Dawley | 1.2 - 1.6 | [11] |
| Wistar | 1.2 - 1.5 | [3][4] | |
| Long-Evans | 1.2 - 1.5 | [1] |
Q2: How should I prepare the this compound solution?
A2: this compound is typically prepared as a 10-25% solution (w/v) in sterile saline (0.9% NaCl) or sterile water. It is critical to handle this compound powder in a fume hood due to its carcinogenic nature. The solution should be freshly prepared or stored protected from light.
Q3: What is the best route of administration for this compound?
A3: The most common route of administration is intraperitoneal (IP) injection. However, for experiments requiring a very stable plane of anesthesia and to avoid issues with variable IP absorption, intravenous (IV) infusion is recommended.[3][4] Note that a bolus IV injection of this compound can be lethal, so slow infusion is necessary.[4]
Q4: How can I monitor the depth of anesthesia in my rodent?
A4: The primary method for assessing anesthetic depth is the pedal withdrawal reflex (toe pinch). A firm pinch of the hind paw should not elicit a withdrawal response in a properly anesthetized animal. Other indicators include loss of the righting reflex, muscle relaxation, and a stable, slow respiratory rate.
Q5: For how long does this compound anesthesia last?
A5: this compound is a long-acting anesthetic, and a single dose can maintain a surgical plane of anesthesia for several hours, sometimes up to 24 hours.[3][4] This makes it suitable for lengthy experimental procedures.
Q6: Is this compound suitable for survival surgeries?
A6: No, this compound is generally not recommended for survival surgeries.[12] Due to its carcinogenic properties and potential for long-term adverse health effects, it should be used for terminal experiments only.[3][4][13]
Experimental Protocols
This compound Solution Preparation (20% w/v)
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All handling of this compound powder must be performed in a certified chemical fume hood.
-
Weighing: Weigh out 20 grams of this compound powder.
-
Dissolving: Add the this compound powder to a sterile container with 100 mL of sterile 0.9% saline.
-
Mixing: Gently warm and vortex the solution until the this compound is completely dissolved.
-
Storage: Store the solution in a clearly labeled, light-protected container at room temperature. It is recommended to prepare fresh solutions for each experiment.
Intraperitoneal (IP) Administration Protocol
-
Animal Weighing: Accurately weigh the animal to calculate the correct volume of this compound solution to inject.
-
Restraint: Properly restrain the animal to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the calculated volume of this compound solution.
-
Monitoring: Place the animal in a clean, warm cage and monitor closely for the onset of anesthesia.
Visualizations
Caption: Experimental workflow for this compound anesthesia in rodents.
Caption: Decision-making process for troubleshooting this compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.unt.edu [research.unt.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Repeated Anesthesia Containing this compound on Tumor Formation and Health Scores in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some aspects of the metabolism of this compound and N-hydroxythis compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some aspects of the metabolism of this compound and N-hydroxythis compound in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for intranasal chemoprevention delivery in a this compound mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits genioglossal long-term facilitation in un-paralyzed anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Hazards of this compound (ethyl carbamate): a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Inflammatory Response to Polyurethane Implants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyurethane implants. The information is designed to help address common issues encountered during in vitro and in vivo experiments aimed at mitigating the inflammatory response.
Troubleshooting Guides
This section provides solutions to common problems encountered during polythis compound implant biocompatibility testing.
| Problem | Possible Causes | Suggested Solutions |
| High Cell Viability Assay Variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Interference of polythis compound leachables with assay reagents. | Perform a control experiment with material extracts and assay reagents without cells to check for interference. | |
| Uneven material surface properties. | Characterize surface topography and chemistry to ensure consistency across samples. | |
| Unexpectedly High Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) | Endotoxin contamination of the polythis compound material or cell culture reagents. | Test all materials and reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
| Inappropriate macrophage polarization. | Verify macrophage phenotype (M1 vs. M2) using appropriate markers (e.g., CD86 for M1, CD206 for M2) via flow cytometry or immunofluorescence. | |
| Material surface chemistry or topography.[1][2] | Modify the polythis compound surface to be more hydrophilic or incorporate anti-inflammatory coatings.[3] Anionic and zwitterionic surfaces have been shown to reduce inflammatory responses.[1][2] | |
| Premature or Excessive Material Degradation in vitro | Inappropriate degradation solution. | Use a solution that mimics the in vivo environment. For oxidative degradation, a solution of 20% H2O2 with 0.1 M CoCl2 can be used. For hydrolytic degradation, phosphate-buffered saline (PBS) at physiological temperature is appropriate.[4][5] |
| High enzymatic activity in cell culture. | If using cell culture media, be aware that cellular enzymes can accelerate degradation.[6] Consider a cell-free degradation study in parallel. | |
| Thick Fibrous Capsule Formation in vivo | Strong foreign body reaction to the implant.[3] | Modify the implant surface to reduce protein adsorption and subsequent macrophage activation.[3] |
| Chronic inflammation at the implant site.[7] | Consider incorporating anti-inflammatory drug release from the polythis compound material. | |
| Mechanical irritation from the implant. | Ensure the implant has smooth edges and is appropriately sized for the implantation site. |
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo inflammatory response to an unmodified polythis compound implant?
A1: Unmodified polythis compound implants typically elicit a foreign body reaction (FBR) characterized by the infiltration of immune cells, particularly macrophages, at the implant site.[3] This leads to the formation of a fibrous collagen capsule that isolates the implant from the surrounding tissue.[3] The initial acute inflammatory phase is followed by a chronic inflammatory response.
Q2: How can I reduce the inflammatory response to my polythis compound implants?
A2: Several strategies can be employed:
-
Surface Modification: Creating a more hydrophilic surface can reduce protein adsorption, which is the initial step in the FBR.[3] Techniques like plasma ion implantation to create condensed aromatic structures have been shown to be effective.[3]
-
Surface Chemistry: Incorporating anionic or zwitterionic moieties onto the polythis compound surface can decrease macrophage adhesion and fusion into foreign body giant cells.[1][2]
-
Anti-inflammatory Coatings: Applying coatings that release anti-inflammatory agents can help modulate the local immune response.
Q3: What are the key cytokines to measure when assessing the inflammatory response to polythis compound implants?
A3: Key pro-inflammatory cytokines to measure include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9] Key anti-inflammatory cytokines include Interleukin-10 (IL-10) and Interleukin-4 (IL-4).[1][2] A shift in the balance from pro-inflammatory to anti-inflammatory cytokines generally indicates a more favorable biocompatibility profile.
Q4: My in vitro results are not correlating with my in vivo findings. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common in biomaterial testing. Potential reasons include:
-
Oversimplified in vitro models: Standard cell culture does not fully replicate the complex in vivo microenvironment, which includes a variety of cell types, extracellular matrix components, and mechanical cues.
-
Lack of immune cell crosstalk: In vivo, various immune cells communicate and influence each other's behavior, which is often absent in simple in vitro co-culture systems.
-
Material degradation differences: The degradation of polythis compound in vivo can be influenced by factors not present in vitro, such as specific enzymes and mechanical stresses, leading to different surface properties and inflammatory responses over time.[6][10]
Q5: How do I choose the right control material for my experiments?
A5: The choice of control is critical for interpreting your results.
-
Negative Control: A material with known good biocompatibility, such as medical-grade silicone or tissue culture plastic (TCP), is a suitable negative control.
-
Positive Control: A material known to elicit a strong inflammatory response, such as zymosan or lipopolysaccharide (LPS) for in vitro studies, can be used as a positive control.
-
Sham Surgery Control (in vivo): A surgical procedure without implant insertion is essential to distinguish the inflammatory response caused by the surgical trauma from that caused by the material itself.
Quantitative Data Summary
The following tables summarize quantitative data on the inflammatory response to polythis compound implants from various studies.
Table 1: In Vivo Cytokine Levels in Response to Polythis compound vs. Nanotextured Silicone Implants in Rats (pg/mL) [7][9]
| Cytokine | Implant Type | Day 30 | Day 60 | Day 90 |
| TNF-α (Serum) | Polythis compound | ~56% higher | ~56% higher | ~6.5% higher |
| Nanotextured | Lower | Lower | Higher | |
| IL-6 (Serum) | Polythis compound | ~56% higher | ~56% higher | ~6.5% higher |
| Nanotextured | Lower | Lower | Higher | |
| IL-1 (Serum) | Polythis compound | ~81% higher | - | ~66% higher |
| Nanotextured | Lower | - | Higher | |
| TNF-α (Capsule) | Polythis compound | ~76% higher | - | ~6.5% higher |
| Nanotextured | Lower | - | Higher | |
| IL-6 (Capsule) | Polythis compound | ~56% higher | - | ~6.5% higher |
| Nanotextured | Lower | - | Higher | |
| IL-1 (Capsule) | Polythis compound | ~75% higher | - | - |
| Nanotextured | Lower | - | - |
Note: This table presents the percentage difference in median cytokine levels in the polythis compound group compared to the nanotextured group at day 30 and day 90.
Table 2: In Vivo Macrophage Activity and Fibrous Capsule Thickness Around Polythis compound Implants with and without Plasma Ion Implantation (PIII) in Mice [3]
| PIII Treatment Time (seconds) | Macrophage Activity (Arbitrary Units) | Fibrous Capsule Thickness (μm) |
| 0 (Untreated) | High | ~100 |
| 200 | Low | ~38 |
| 800 | High | - |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a standard sandwich ELISA for measuring cytokine concentrations in cell culture supernatants or serum.[11][12][13][14][15]
Materials:
-
ELISA plate (high-binding)
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol describes how to polarize macrophages to M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes on polythis compound materials.[16][17][18][19][20]
Materials:
-
Monocytes (e.g., human peripheral blood mononuclear cells - PBMCs, or a monocyte cell line like THP-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
Polythis compound material samples (sterilized)
-
Tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD86 for M1, anti-CD206 for M2) or ELISA kits for cytokine analysis.
Procedure:
-
Cell Seeding: Seed monocytes onto the sterilized polythis compound samples placed in a tissue culture plate. For THP-1 cells, first differentiate them into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh media.
-
Polarization:
-
M1 Polarization: Add media containing LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the cells on the polythis compound samples.
-
M2 Polarization: Add media containing IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to the cells on the polythis compound samples.
-
Control (M0): Add fresh media without polarizing cytokines.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cytokine Profile: Collect the cell culture supernatant and analyze for pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA (as per Protocol 1).
-
Surface Marker Expression: Harvest the cells from the polythis compound surface and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) markers. Analyze the cells by flow cytometry.
-
Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes associated with M1 (e.g., iNOS, TNF) and M2 (e.g., Arg1, Fizz1) phenotypes.
-
Protocol 3: Histological Evaluation of Fibrous Capsule Formation in vivo
This protocol outlines the steps for histological assessment of the fibrous capsule surrounding a polythis compound implant in an animal model.[21][22][23][24][25]
Materials:
-
Implanted polythis compound material and surrounding tissue
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
-
Microscope
Procedure:
-
Tissue Harvest and Fixation: At the desired time point post-implantation, euthanize the animal and carefully excise the implant along with the surrounding tissue. Immediately fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing:
-
Dehydrate the fixed tissue by passing it through a graded series of ethanol.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Section the paraffin-embedded tissue blocks at a thickness of 4-5 µm using a microtome.
-
Staining:
-
H&E Staining: Stain sections with Hematoxylin and Eosin to visualize the overall tissue morphology, cell types (e.g., macrophages, fibroblasts, giant cells), and the thickness of the fibrous capsule.
-
Masson's Trichrome Staining: Use Masson's Trichrome stain to specifically visualize collagen fibers (blue/green), allowing for the assessment of collagen deposition and organization within the fibrous capsule.
-
-
Microscopic Analysis: Examine the stained sections under a light microscope.
-
Quantification:
-
Capsule Thickness: Measure the thickness of the fibrous capsule at multiple points around the implant and calculate the average.
-
Cell Density: Quantify the number of inflammatory cells per unit area within the capsule.
-
Collagen Deposition: Semiquantitatively score the density of collagen fibers.
-
Visualizations
Caption: Foreign Body Reaction to a Polythis compound Implant.
Caption: Biocompatibility Testing Workflow.
Caption: Macrophage Polarization Pathways.
References
- 1. Modulation of cellular responses on engineered polythis compound implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Foreign Body Reaction (Immune Response) for Artificial Implants Can Be Avoided: An Example of Polythis compound in Mice for 1 Week - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Degradation Studies of 3D-Printed Thermoplastic Polythis compound for the Design of Vascular Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Inflammatory Reaction to Silicone Implants: Polythis compound Foam Versus Nanotextured Surface—An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 64. The Inflammatory Reaction To Silicone Implants: Polythis compound Foam Vs Nanotextured Surface. An Experimental Study In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inflammatory Reaction to Silicone Implants: Polythis compound Foam Versus Nanotextured Surface-An Experimental Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mabtech.com [mabtech.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. biomatik.com [biomatik.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. h-h-c.com [h-h-c.com]
- 16. lonzabio.jp [lonzabio.jp]
- 17. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Long-term Insights: Histopathological Assessment of Polythis compound Implant Capsules Over 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histological evaluation of capsules formed by silicon implants coated with polythis compound foam and with a textured surface in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Controlling fibrous capsule formation through long-term down-regulation of collagen type I (COL1A1) expression by nanofiber-mediated siRNA gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
avoiding urethane-induced respiratory depression in rats
This guide provides researchers, scientists, and drug development professionals with essential information for using urethane as a long-acting anesthetic in rats, with a primary focus on preventing and managing respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for anesthesia in rats?
A1: this compound (ethyl carbamate) is a long-acting anesthetic commonly used for terminal procedures in laboratory animals, especially for neurophysiological or cardiovascular research where stable, long-duration anesthesia is required.[1] It is favored in some experimental paradigms for its minimal impact on autonomic reflexes and neural transmission compared to other anesthetics.[1]
Q2: What is the primary mechanism of this compound-induced respiratory depression?
A2: this compound-induced respiratory depression is complex and results from its effects on the central nervous system. It potentiates inhibitory neurotransmission (via GABA-A and glycine receptors) and inhibits excitatory neurotransmission (via NMDA and AMPA receptors) in the brainstem's respiratory control centers, such as the pre-Bötzinger complex and the pontine respiratory group.[2][3] This dual action suppresses the neural drive for breathing.
Q3: What are the recommended dosages of this compound for rats?
A3: The recommended dose is typically between 1.0 g/kg and 1.5 g/kg.[4][5] A dose of 1.5 g/kg is often considered lethal.[1][4] It is crucial to calculate the dose based on the individual animal's body weight accurately. For extended procedures, a lower initial dose with small supplements may be considered, although supplementation is often not needed with this compound.[1][4]
Q4: How should this compound be administered to minimize respiratory depression?
A4: Intravenous (IV) administration is generally preferred for physiological experiments as it allows for a more controlled and stable plane of anesthesia.[1][4] However, IV bolus administration can be lethal; therefore, a slow infusion is recommended.[1][4] Intraperitoneal (IP) injection is also common but can cause local irritation, fluid accumulation in the peritoneum, and variable absorption rates, which can complicate anesthetic depth management.[4][6]
Q5: How can I monitor a rat for respiratory depression under this compound anesthesia?
A5: Continuous monitoring of key physiological parameters is critical. This includes respiratory rate, depth of breathing, mucous membrane color (should be pink), and oxygen saturation (SpO2) using a pulse oximeter.[7] A significant decrease in respiratory rate (a drop of 50% from the normal 70-110 breaths/min is acceptable) or cyanosis (blue-tinged mucous membranes) are signs of severe respiratory depression.[5][8]
Troubleshooting Guide
Issue: The rat's respiratory rate has dropped significantly, and its breathing is shallow.
-
Possible Cause: Anesthetic overdose or individual sensitivity to this compound.
-
Solution:
-
Cease Administration: Immediately stop any further administration of this compound.
-
Provide Supplemental Oxygen: Administer 100% oxygen via a nose cone or intubation if possible. This can help restore normal oxygen saturation levels.[7]
-
Mechanical Ventilation: If the respiratory depression is severe and the animal is apneic (stops breathing), mechanical ventilation is the most effective intervention.[9]
-
Respiratory Stimulants: In some cases, respiratory stimulants like Doxapram (5-10 mg/kg IP) can be administered to counteract the depressive effects, but this should be done with caution and under veterinary guidance.[5]
-
Issue: The rat's mucous membranes are turning blue (cyanosis).
-
Possible Cause: Severe hypoxemia due to profound respiratory depression.
-
Solution:
-
Immediate Oxygenation: This is a critical emergency. Provide 100% oxygen immediately.
-
Check Airway: Ensure the animal's airway is clear of any obstructions.
-
Assist Ventilation: If the animal is not breathing on its own, begin assisted ventilation with a small animal respirator or a manual resuscitation bag.
-
Issue: The anesthetic depth is too light, but I am concerned about causing respiratory depression with a supplemental dose.
-
Possible Cause: Initial dose was too low, or there is variability in the animal's response.
-
Solution:
-
Administer Small Increments: If a supplemental dose is necessary, administer a small fraction of the initial dose (e.g., 10-20%) and wait to observe the effect before giving more.
-
Consider Combined Anesthesia: For some procedures, a combination of a low dose of this compound with other anesthetics like ketamine and xylazine can provide a stable surgical plane of anesthesia with a potentially lower risk of respiratory depression from this compound alone.[10][11]
-
Quantitative Data Summary
Table 1: this compound Dosage and Administration Recommendations for Rats
| Parameter | Recommendation | Notes |
| Dosage | 1.0 - 1.5 g/kg | 1.5 g/kg is potentially lethal.[1][4] |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | IV is preferred for stable anesthesia; IP may cause side effects.[1][4][6] |
| IV Infusion Rate | ~50 microliters/min | To avoid a lethal bolus effect.[4] |
| Solution Concentration | ~1.5 g in 5 ml of sterile water or saline | [1][4] |
Table 2: Physiological Monitoring Parameters for Anesthetized Rats
| Parameter | Normal Range (Undisturbed) | Acceptable Range (Anesthetized) | Critical Threshold |
| Respiratory Rate | 70 - 110 breaths/min[5][8] | 35 - 55 breaths/min (a 50% drop is acceptable)[5][8] | < 30 breaths/min or apnea |
| Heart Rate | 260 - 500 beats/min[5][8] | Variable, but monitor for severe bradycardia | Significant, sustained drop |
| Rectal Temperature | 35.9 - 37.5°C[5][8] | Maintain within this range using a heating pad | < 35°C |
| Mucous Membrane Color | Pink[5][8] | Pink[5][8] | Pale or blue/cyanotic |
Experimental Protocols
Protocol: this compound Administration for Long-Duration Anesthesia in Rats
-
Animal Preparation:
-
This compound Solution Preparation:
-
Prepare the this compound solution in a certified fume hood, wearing appropriate personal protective equipment (gloves, lab coat, eye protection), as this compound is a potential carcinogen.[1][4]
-
Dissolve this compound powder in sterile, non-pyrogenic water or 0.9% saline to the desired concentration (e.g., 0.3 g/ml).[1][4]
-
Ensure the solution is well-dissolved and at room temperature before administration.
-
-
Anesthetic Administration (IV Route Preferred):
-
Induce anesthesia with a short-acting inhalant anesthetic like isoflurane to allow for catheter placement.
-
Place a catheter in a suitable vein (e.g., tail vein).
-
Slowly infuse the calculated dose of this compound, preferably with an infusion pump, while gradually withdrawing the isoflurane.[4]
-
-
Monitoring Anesthetic Depth and Vital Signs:
-
Continuously monitor the respiratory rate and pattern.
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch) and the palpebral reflex (blink).[1][4]
-
Use a pulse oximeter to monitor heart rate and SpO2.
-
Maintain the rat's body temperature using a heating pad and monitor with a rectal thermometer.[5]
-
-
Supportive Care:
Visualizations
Caption: Workflow for this compound Anesthesia Administration.
Caption: Troubleshooting Flowchart for Respiratory Depression.
Caption: Simplified Mechanism of this compound's Action.
References
- 1. research.unt.edu [research.unt.edu]
- 2. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unthsc.edu [unthsc.edu]
- 5. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Cocaine-induced respiratory depression in this compound-anesthetized rats: a possible mechanism of cocaine-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electrospinning for Uniform Polyurethane Fibers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing electrospinning parameters for the fabrication of uniform polyurethane fibers.
Troubleshooting Guide
This guide addresses common issues encountered during the electrospinning of polythis compound and provides actionable solutions.
Q1: My electrospun fibers have beads. How can I resolve this?
Bead formation is a common issue in electrospinning, often resulting from low solution viscosity or high surface tension. Here are several approaches to eliminate beads and achieve uniform, bead-free fibers:
-
Increase Polymer Concentration: A higher concentration increases the solution viscosity, which promotes the formation of a continuous polymer jet and reduces the tendency to form beads.[1] However, excessively high concentrations can lead to nozzle clogging.[1]
-
Adjust Applied Voltage: Increasing the applied voltage can stretch the polymer jet more effectively, reducing bead formation. However, a voltage that is too high can also lead to an unstable jet and bead formation.[2][3]
-
Optimize Flow Rate: A lower flow rate allows for sufficient solvent evaporation and stretching of the polymer jet, which can minimize bead formation.[4] Conversely, a high flow rate can result in incomplete solvent evaporation and the formation of beaded fibers.[3]
-
Modify Solvent System: The choice of solvent significantly impacts solution properties. Using a more volatile solvent or a mixture of solvents can influence evaporation rate and surface tension, thereby affecting fiber morphology.
Q2: The electrospinning jet is unstable or not forming. What should I do?
An unstable or absent Taylor cone and jet can halt the electrospinning process. Consider the following troubleshooting steps:
-
Check Applied Voltage: The applied voltage must be sufficient to overcome the surface tension of the polymer solution to initiate the jet.[1] If no jet is forming, gradually increase the voltage. If the jet is unstable, the voltage may be too high, causing chaotic fiber paths.[2][5]
-
Inspect the Needle Tip: A clogged or damaged needle can obstruct the flow of the polymer solution.[1][5] Clean the needle with a suitable solvent before and after each use.
-
Evaluate Solution Viscosity: A solution that is too viscous may not flow properly through the needle, preventing jet formation.[3] Conversely, a very low viscosity can also lead to an unstable jet.
-
Ensure Proper Grounding: A secure connection between the power supply, spinneret, and collector is crucial for establishing a stable electric field.
Q3: The produced nanofibers have a wide range of diameters. How can I achieve more uniformity?
Achieving a narrow fiber diameter distribution is critical for many applications. To improve fiber uniformity:
-
Stabilize Environmental Conditions: Fluctuations in temperature and humidity can affect solvent evaporation and jet stability, leading to variations in fiber diameter.[3] Maintaining a controlled environment is essential for reproducible results.
-
Optimize Needle-to-Collector Distance: This distance influences the flight time of the polymer jet and the extent of solvent evaporation. A longer distance generally allows for more significant stretching and can lead to more uniform, thinner fibers.[4]
-
Adjust Flow Rate: A consistent and appropriate flow rate is key. Fluctuations in the syringe pump can cause inconsistent jet formation and, consequently, a wide diameter distribution.[2]
-
Refine Solution Properties: Ensure the polymer is completely dissolved and the solution is homogeneous. Inconsistent solution properties can lead to variability in the electrospinning process.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the morphology of electrospun polythis compound fibers?
The morphology of electrospun polythis compound fibers is primarily influenced by three categories of parameters:
-
Solution Parameters: These include polymer concentration, viscosity, molecular weight, solvent composition, conductivity, and surface tension.[6]
-
Process Parameters: These encompass applied voltage, flow rate, needle-to-collector distance, and needle gauge.[6][7]
-
Ambient Parameters: Temperature and humidity of the electrospinning environment play a crucial role.[3][8]
Q2: Which solvents are typically used for electrospinning polythis compound?
Commonly used solvents for electrospinning polythis compound include N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and mixtures thereof.[9][10] The choice of solvent is critical as it affects the solution's viscosity, volatility, and conductivity, all of which have a direct impact on the fiber formation process.[9][10] Novel solvent systems, such as Trichloromethane (TCM) and 2,2,2-Trifluoroethanol (TFE), have also been explored to improve solution stability and the mechanical properties of the resulting nanofibers.[9]
Q3: How do temperature and humidity affect the electrospinning of polythis compound?
Temperature and humidity significantly impact the electrospinning process by influencing solvent evaporation and charge dissipation:
-
Temperature: Higher temperatures generally decrease the viscosity of the polymer solution, which can lead to smaller fiber diameters.[8] It also increases the solvent evaporation rate.
-
Humidity: High humidity can lead to the absorption of water by the polymer jet, which can affect the solidification process and result in beaded or fused fibers.[11] Conversely, very low humidity can sometimes lead to rapid solvent evaporation and potential clogging at the needle tip.[3] The effect of humidity on fiber diameter can vary depending on the specific polymer-solvent system.[8][12]
Data Presentation: Quantitative Effects of Electrospinning Parameters
The following tables summarize the quantitative effects of key electrospinning parameters on the diameter of polythis compound fibers, based on findings from various studies.
Table 1: Effect of Polythis compound Concentration on Fiber Diameter
| Concentration (wt%) | Applied Voltage (kV) | Flow Rate (mL/h) | Needle-to-Collector Distance (cm) | Average Fiber Diameter (nm) | Observations | Reference |
| 8 | 15 | 0.96 | 15 | 326 | Beaded fibers | [6] |
| 9 | 15 | 0.96 | 15 | - | Beaded fibers | [6] |
| 10 | 15 | 0.96 | 15 | - | Beaded fibers | [6] |
| 12 | 15 | 0.96 | 15 | 380 | Uniform, bead-free fibers | [6] |
| 16 | 10 | 1.0 | 20 | - | Bead formation observed | [1] |
| 18 | 10 | 1.0 | 20 | - | Bead formation observed | [1] |
| 20 | 10 | 1.0 | 20 | 600 | Continuous and uniform nanofibers | [1] |
Table 2: Effect of Applied Voltage on Fiber Diameter
| Concentration (wt%) | Applied Voltage (kV) | Flow Rate (mL/h) | Needle-to-Collector Distance (cm) | Average Fiber Diameter (nm) | Observations | Reference |
| 12 | 10 | 0.96 | 15 | 497 | Smooth and uniform morphology | [6] |
| 12 | 15 | 0.96 | 15 | 380 | Smooth and uniform morphology | [6] |
| 12 | 20 | 0.96 | 15 | 421 | Smooth and uniform morphology | [6] |
| 12 | 25 | 0.96 | 15 | 457 | Smooth and uniform morphology | [6] |
| 20 | 8 | 1.0 | 20 | 785 | - | [1] |
| 20 | 9 | 1.0 | 20 | 684 | - | [1] |
| 20 | 10 | 1.0 | 20 | 600 | - | [1] |
Table 3: Effect of Flow Rate on Fiber Diameter
| Concentration (wt%) | Applied Voltage (kV) | Flow Rate (mL/h) | Needle-to-Collector Distance (cm) | Average Fiber Diameter (nm) | Observations | Reference |
| 12 | 15 | 0.72 | 15 | 351 | - | [13] |
| 12 | 15 | 0.84 | 15 | 389 | - | [13] |
| 12 | 15 | 0.96 | 15 | 380 | - | [13] |
| 12 | 15 | 1.08 | 15 | 415 | - | [13] |
| 12 | 15 | 1.2 | 15 | 456 | - | [13] |
| 20 | 10 | 0.8 | 20 | 579 | - | [1] |
| 20 | 10 | 1.0 | 20 | 600 | - | [1] |
| 20 | 10 | 1.2 | 20 | 693 | - | [1] |
Table 4: Effect of Needle-to-Collector Distance on Fiber Diameter
| Concentration (wt%) | Applied Voltage (kV) | Flow Rate (mL/h) | Needle-to-Collector Distance (cm) | Average Fiber Diameter (nm) | Observations | Reference |
| 20 | 10 | 1.0 | 16 | 552 | Beaded nanofibers | [1] |
| 20 | 10 | 1.0 | 18 | 571 | - | [1] |
| 20 | 10 | 1.0 | 20 | 600 | Uniform nanofibers | [1] |
Experimental Protocols
1. Polythis compound Solution Preparation
A typical protocol for preparing a polythis compound electrospinning solution is as follows:
-
Weigh the desired amount of polythis compound pellets or powder.
-
Select a suitable solvent or solvent system (e.g., DMF, THF, or a mixture).
-
Dissolve the polythis compound in the solvent at the desired concentration (e.g., 8-20 wt%).[1][6]
-
Stir the solution vigorously using a magnetic stirrer at room temperature or slightly elevated temperature until the polymer is completely dissolved. This may take several hours.
-
Allow the solution to rest to eliminate any air bubbles before loading it into the syringe.
2. Electrospinning Process
The general procedure for electrospinning polythis compound fibers is as follows:
-
Load the prepared polythis compound solution into a syringe fitted with a metallic needle (e.g., 24G).[6]
-
Mount the syringe onto a syringe pump.
-
Position the needle at a set distance from a grounded collector (e.g., a flat plate covered with aluminum foil or a rotating mandrel).
-
Connect the positive electrode of a high-voltage power supply to the needle and the negative electrode to the collector.
-
Set the syringe pump to the desired flow rate.
-
Apply a high voltage to the needle to initiate the formation of a Taylor cone and the ejection of a polymer jet.
-
Collect the fibers on the collector for a specified duration to obtain a non-woven mat of the desired thickness.
-
After electrospinning, carefully remove the fiber mat from the collector and dry it in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for common electrospinning defects.
Caption: Relationship between electrospinning parameters and fiber characteristics.
References
- 1. Effect of electrospinning parameters on the morphology of polythis compound nanofibers and their shape memory behaviors | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. researchgate.net [researchgate.net]
- 3. linarinanotech.com [linarinanotech.com]
- 4. researchgate.net [researchgate.net]
- 5. electrospintek.com [electrospintek.com]
- 6. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]
- 7. crosslinktech.com [crosslinktech.com]
- 8. the-effect-of-temperature-and-humidity-on-electrospinning - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Humidity and Solution Viscosity on Electrospun Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. INVESTIGATION OF THE IMPACT OF DIFFERENT PARAMETERS ON THE MORPHOLOGY OF ELECTROSPUN POLYthis compound NANOFIBERS | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
Technical Support Center: Managing Temperature Fluctuations During Urethane Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing body temperature in rodents during urethane anesthesia. Maintaining normothermia is critical for physiological stability and data integrity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is temperature management so critical during this compound anesthesia?
A1: this compound anesthesia significantly impairs the body's natural ability to regulate its temperature.[1] Anesthetized rodents are unable to maintain their core body temperature, whether in a cool, room temperature, or warm environment, making them susceptible to hypothermia.[1] This is due to the depression of central thermoregulatory centers in the hypothalamus, reduced metabolic rate, and vasodilation which increases heat loss to the environment. Failure to maintain a stable body temperature can lead to significant alterations in cardiovascular and respiratory function, prolonged drug metabolism, and ultimately, compromised experimental data and animal welfare.[2]
Q2: What is the target body temperature I should aim for in my experiment?
A2: The target is to maintain the animal's normal physiological core body temperature, which for most rats and mice is approximately 37°C. It is crucial to prevent the core temperature from dropping below 36°C, as this is considered the threshold for hypothermia.
Q3: What are the primary methods for preventing heat loss during this compound anesthesia?
A3: A combination of passive and active warming techniques is recommended.
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Passive Warming: This involves insulating the animal to reduce heat loss. Methods include using surgical drapes, blankets, and minimizing the exposure of body cavities.
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Active Warming: This involves providing an external heat source to the animal. Common methods include circulating-water heating pads, forced-air warming systems, and incubators. It is crucial to use a feedback-controlled system to prevent overheating.
Q4: How often should I monitor the animal's temperature?
A4: Continuous monitoring of the core body temperature is ideal. This can be achieved using a rectal or esophageal probe connected to a digital thermometer. If continuous monitoring is not possible, temperature should be checked and recorded at least every 15 minutes throughout the anesthetic period and into the initial recovery phase.
Q5: Can I use a standard electric heating pad?
A5: The use of standard electric heating pads is discouraged as they can heat unevenly and pose a significant risk of causing thermal burns to the anesthetized animal. It is recommended to use heating systems specifically designed for laboratory animals, which provide controlled and uniform heating.
Troubleshooting Guides
Issue 1: Rapid and Persistent Drop in Body Temperature (Hypothermia)
Symptoms:
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Core body temperature consistently falls below 36.5°C.
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Visible shivering (though this reflex can be suppressed by deep anesthesia).
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Pale extremities.
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Decreased heart and respiratory rates.
Possible Causes:
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Inadequate or no external heat support.
-
High flow rate of cool anesthetic gases (if applicable).
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Large surgical area with significant tissue exposure.
-
Administration of room-temperature intravenous or intraperitoneal fluids.
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Low ambient room temperature.
Solutions:
| Step | Action | Rationale |
| 1 | Verify Monitoring Equipment: | Ensure the temperature probe is correctly placed (deep rectal or esophageal) and the monitor is functioning accurately. |
| 2 | Increase Active Warming: | If using a feedback-controlled heating pad, increase the set point by 0.5°C increments. Ensure good contact between the animal and the heating surface. |
| 3 | Implement/Enhance Passive Warming: | Cover the animal with surgical drapes or a blanket, paying attention to the head and extremities where significant heat is lost. |
| 4 | Warm Fluids: | If administering fluids, ensure they are warmed to 37°C using an in-line fluid warmer or a water bath before administration. |
| 5 | Increase Ambient Temperature: | If possible, increase the temperature of the surgical suite. |
| 6 | Pre-warm the Animal: | For future procedures, pre-warm the animal for 10-30 minutes before anesthetic induction to increase its core temperature slightly above baseline. |
Issue 2: Body Temperature Overshoots the Target (Hyperthermia)
Symptoms:
-
Core body temperature rises above 38.5°C.
-
Increased heart and respiratory rates.
-
Reddening of the skin.
Possible Causes:
-
Excessive external heat application.
-
Malfunction of the heating device or feedback controller.
-
Certain genetic predispositions in some rodent strains.
Solutions:
| Step | Action | Rationale |
| 1 | Immediately Reduce/Remove Heat Source: | Turn off or lower the set point of the active warming device. Temporarily remove passive warming materials like blankets. |
| 2 | Verify Monitoring Equipment: | Confirm the accuracy of the temperature probe and monitor. |
| 3 | Apply Cooling Measures (if necessary): | If the temperature is critically high (e.g., >40°C), apply room-temperature saline to the paws and tail. Avoid using very cold solutions, as this can cause a rapid drop in temperature and circulatory shock. |
| 4 | Monitor Closely: | Continuously monitor the temperature as it returns to the normal range to avoid overcorrection and subsequent hypothermia. |
| 5 | Calibrate Heating System: | After the experiment, check and calibrate the heating system to ensure it is functioning correctly. |
Data Presentation
Table 1: Comparison of Anesthetic Effects on Key Physiological Parameters in Rodents (Illustrative Data)
| Parameter | This compound Anesthesia | Isoflurane Anesthesia | Conscious State |
| Thermoregulation | Severely Impaired | Impaired | Maintained |
| Heart Rate (bpm) | Variable (can increase or decrease) | Dose-dependent decrease | Normal |
| Respiratory Rate (breaths/min) | Generally stable but can be depressed | Dose-dependent decrease | Normal |
| Blood Pressure | Can cause hypotension | Dose-dependent hypotension | Normal |
Note: This table provides a general comparison. Specific values can vary based on the rodent species, strain, age, and experimental conditions.
Experimental Protocols
Protocol for Maintaining Normothermia During Long-Duration this compound Anesthesia
-
Preparation:
-
Set up a feedback-controlled heating system (e.g., a circulating warm water pad connected to a rectal probe). Set the target temperature to 37.0°C.
-
Pre-warm the surgical area and any instruments that will come into contact with the animal.
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Warm any injectable fluids to 37°C.
-
-
Pre-warming:
-
Place the animal in a warming chamber or on a heating pad set to a low temperature for 15-30 minutes prior to anesthesia induction. Monitor the animal closely to prevent overheating.
-
-
Anesthesia Induction and Maintenance:
-
Induce anesthesia with this compound according to your approved protocol.
-
Once the animal is anesthetized, immediately place it on the pre-warmed, feedback-controlled heating pad.
-
Insert a lubricated rectal probe to a depth of 2-3 cm (for a rat) to monitor core body temperature continuously.
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Cover the animal with a surgical drape to minimize heat loss.
-
-
Monitoring and Adjustment:
-
Continuously monitor the core body temperature throughout the procedure.
-
Adjust the set point of the heating system as needed to maintain a stable temperature of 37.0 ± 0.5°C.
-
Be aware that manipulations during the experiment (e.g., exposing a body cavity) can lead to rapid heat loss, requiring proactive adjustments to the heating system.
-
-
Post-Procedure:
-
Maintain the animal on the heating pad during the initial recovery period until it shows signs of regaining thermoregulatory control.
-
Provide appropriate bedding and a heat source (e.g., a heat lamp at a safe distance or a warming pad under part of the recovery cage) during the recovery phase.
-
Visualizations
Caption: Workflow for maintaining normothermia during this compound anesthesia.
Caption: Decision-making flowchart for managing temperature deviations.
Caption: Anesthetic disruption of the central thermoregulatory pathway.
References
- 1. Effects of this compound, ambient temperature and injection route on rat body temperature and metabolism due to endotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
surface modification of polyurethane scaffolds for improved cell adhesion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the surface modification of polyurethane (PU) scaffolds to enhance cell adhesion.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Cell Adhesion After Surface Modification
-
Q: My cells are not adhering to the PU scaffold even after applying a protein coating (e.g., collagen, fibronectin). What could be the problem? A: This is a common issue that can stem from several factors:
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Incomplete or Non-Uniform Coating: The inherent hydrophobicity of polythis compound can prevent uniform coating with aqueous protein solutions.[1] Pockets of uncoated hydrophobic surface will repel cells.
-
Suboptimal Protein Concentration: The concentration of the protein solution may be too low to create a dense enough layer of adhesion sites.
-
Protein Denaturation: The coating process (e.g., drying, cross-linking methods) might have denatured the proteins, destroying the cell-binding motifs (like RGD sequences).
-
Cell Health: The primary cause for poor cell attachment, when the surface is appropriate, is often environmental stress on the cells themselves, such as contamination, temperature fluctuations, or suboptimal media conditions.[2]
-
Residual Solvents/Reagents: Lingering solvents from scaffold fabrication or chemicals from the modification process (like glutaraldehyde) could be cytotoxic.[1]
-
-
Q: I used plasma treatment to make the scaffold more hydrophilic, but cell attachment is still low. Why? A:
-
Hydrophobic Recovery: Plasma-treated polymer surfaces can undergo "hydrophobic recovery," where the polymer chains reorient over time, burying the newly-formed hydrophilic groups and causing the surface to become hydrophobic again. This effect is time-dependent, so it's crucial to use the scaffolds soon after treatment.
-
Insufficient Treatment: The plasma treatment parameters (power, time, gas type) may not have been sufficient to create a high density of functional groups.[3]
-
Surface Damage: Overly aggressive plasma treatment can cause surface etching and degradation, which might negatively impact cell adhesion even if the surface is hydrophilic.[3]
-
Lack of Specific Binding Sites: While increased hydrophilicity improves protein adsorption from the cell culture media, it doesn't provide specific binding sites for cell integrins.[4] For some cell types, a subsequent coating with an extracellular matrix (ECM) protein is necessary even after plasma treatment.[5]
-
Issue 2: Inconsistent or Unreliable Modification Results
-
Q: How can I verify that my protein coating has been successfully applied to the porous PU scaffold? A: Verifying the coating, especially within a 3D porous structure, requires multiple characterization techniques. Staining the coating (e.g., with dyes specific to the protein) followed by microscopic examination is a direct method.[1] For a more quantitative approach, Fourier-Transform Infrared Spectroscopy (FTIR) can detect the characteristic chemical bonds of the protein on the scaffold surface.[6] Scanning Electron Microscopy (SEM) can also be used to visualize the coating on the pore walls.[1]
-
Q: My contact angle measurements are inconsistent across the same modified scaffold. What does this indicate? A: Inconsistent contact angle measurements strongly suggest a non-uniform or patchy surface modification. This is a frequent problem when coating hydrophobic PU scaffolds.[1] It can lead to variable cell adhesion across the scaffold. The injection coating technique has been shown to perform better than ultrasound or pressurized air for porous scaffolds.[1]
Troubleshooting Workflow for Poor Cell Adhesion
This workflow helps diagnose potential issues when you observe poor cell attachment to your modified PU scaffold.
References
- 1. Coating of polythis compound scaffolds with collagen: comparison of coating and cross-linking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Tuning Cell Behavior on 3D Scaffolds Fabricated by Atmospheric Plasma-Assisted Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of polythis compound scaffold surface treatments on the adhesion of chondrocytes subjected to interstitial perfusion culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Urethane-Induced Anesthesia Depth in Research
For researchers, scientists, and drug development professionals, ensuring the appropriate depth of anesthesia in animal models is paramount for both ethical considerations and the validity of experimental data. Urethane is a commonly used anesthetic in terminal procedures involving rodents due to its prolonged and stable plane of anesthesia with minimal cardiorespiratory depression.[1][2][3] This guide provides a comprehensive comparison of methods to validate the depth of this compound-induced anesthesia, with supporting experimental data and protocols, and contrasts these with other common anesthetic agents.
Comparison of Anesthetic Depth Validation Methods
The selection of a method to validate anesthetic depth depends on the experimental requirements, the species, and the available equipment. A combination of methods is often the most reliable approach.
Qualitative Assessment: Reflex-Based Methods
Reflex-based assessments are the most common and accessible methods for monitoring anesthetic depth. They rely on the depression of specific neural reflexes in response to stimuli.
| Reflex | This compound | Isoflurane | Ketamine/Xylazine | Propofol |
| Pedal Withdrawal Reflex (Toe Pinch) | Absent at surgical plane.[4] Maintained longer than with some other agents. | Absent at surgical plane. | Absent at surgical plane. | Absent at surgical plane. |
| Palpebral (Blink) Reflex | May be present at lighter surgical planes, absent at deeper planes. | Absent at surgical plane. | Often absent, but can be unreliable.[5] | Absent at surgical plane. |
| Corneal Reflex | Present even at deep surgical planes, absence indicates excessive depth.[4] | Present, but may be diminished at deeper planes. Absence indicates excessive depth.[6] | Present. | Present. |
| Righting Reflex | Absent. | Absent. | Absent. | Absent. |
Quantitative Assessment: Physiological Monitoring
Continuous monitoring of physiological parameters provides a quantitative measure of anesthetic depth and the animal's overall stability.
| Parameter | This compound | Isoflurane | Ketamine/Xylazine | Propofol |
| Heart Rate (beats/min) | Minimal depression; stable.[3][7] Rat: ~265±12.[8] | Dose-dependent decrease. | Bradycardia is common due to xylazine. | Dose-dependent decrease. |
| Respiratory Rate (breaths/min) | Minimal depression; stable.[3][7] Rat: ~70-110.[9] | Dose-dependent depression. | Significant respiratory depression. | Significant respiratory depression. |
| Body Temperature | Prone to hypothermia; requires external heat source. | Prone to hypothermia; requires external heat source. | Prone to hypothermia; requires external heat source. | Prone to hypothermia; requires external heat source. |
| Oxygen Saturation (SpO2) | Generally stable, but can decrease.[8] | Generally stable with proper ventilation. | Can be decreased due to respiratory depression. | Can be decreased due to respiratory depression. |
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for reproducibility.
Pedal Withdrawal Reflex (Toe Pinch) Assessment
Objective: To assess the response to a noxious stimulus to determine the absence of pain perception, indicating a surgical plane of anesthesia.
Procedure:
-
Firmly pinch the webbing between the toes of a hind paw using forceps.[4][5]
-
Observe for a withdrawal of the limb.
-
A lack of response indicates an adequate depth of anesthesia for surgical procedures. The presence of a withdrawal reflex suggests the anesthetic depth is insufficient.[4]
Palpebral (Blink) Reflex Assessment
Objective: To assess the reflex response of the eyelid to a tactile stimulus.
Procedure:
-
Gently touch the medial canthus (corner) of the eye with a sterile cotton swab or a similar soft object.[5]
-
Observe for a blink response.
-
The absence of a blink reflex generally indicates a sufficient depth of anesthesia, although this can vary with the anesthetic agent.
Corneal Reflex Assessment
Objective: To assess the blink reflex in response to direct corneal stimulation, a key indicator to prevent excessive anesthetic depth.
Procedure:
-
Gently touch the surface of the cornea with the tip of a sterile, moistened cotton swab.[4]
-
Observe for the retraction of the eyeball and a blink response.
-
The presence of this reflex is expected even at a surgical plane of anesthesia. Its absence is a critical sign of excessive anesthetic depth.[4][6]
Physiological Monitoring Setup
Objective: To continuously monitor vital signs for a quantitative assessment of anesthetic depth and animal well-being.
Procedure:
-
Heart Rate and SpO2: Place a pulse oximeter probe on a hairless area with good blood flow, such as the paw or tail.
-
Respiratory Rate: Visually count the movements of the chest wall for one minute or use a respiratory monitor.[9]
-
Body Temperature: Insert a rectal probe to monitor core body temperature and use a heating pad to maintain it between 36.5°C and 37.5°C.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound's anesthetic effects are complex and involve the modulation of multiple neurotransmitter systems in the central nervous system. It potentiates the function of inhibitory GABA-A and glycine receptors and inhibits the function of excitatory NMDA and AMPA receptors.[1][2][10][11]
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Validating Anesthetic Depth
A systematic workflow is essential for consistent and reliable validation of anesthesia.
References
- 1. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. uwm.edu [uwm.edu]
- 5. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Urethane vs. Isoflurane: A Comparative Guide for In Vivo Imaging Anesthesia
For researchers and scientists engaged in in vivo imaging, the choice of anesthetic is a critical experimental parameter that can significantly influence physiological conditions and, consequently, the experimental outcome. This guide provides an objective comparison of two commonly used anesthetics, urethane and isoflurane, supported by experimental data to aid in the selection of the most appropriate agent for your research needs.
Overview and Mechanism of Action
Isoflurane is a volatile, halogenated ether delivered via inhalation. It is one of the most common anesthetics for animal research due to its rapid induction and recovery times, and the ease with which the depth of anesthesia can be controlled.[1] Isoflurane potentiates inhibitory neurotransmission, primarily by enhancing the function of GABA-A receptors, and also affects other ion channels.
This compound (ethyl carbamate) is an injectable anesthetic known for inducing long-lasting, stable anesthesia with minimal depression of cardiovascular and respiratory systems.[2][3] Its mechanism of action is not fully understood but is known to involve actions on both inhibitory and excitatory ion channels.[4] this compound is unique in that it can induce brain states that cycle between patterns resembling REM and non-REM sleep.[5][6]
Comparative Analysis of Physiological and Neurological Effects
The choice between this compound and isoflurane often depends on the specific requirements of the imaging study, as they exert distinct effects on the animal's physiology and neurology.
Cardiovascular and Respiratory Function
Anesthetics can significantly alter cardiovascular and respiratory parameters, which is a crucial consideration for imaging modalities sensitive to blood flow and oxygenation, such as fMRI and optical imaging.
| Parameter | This compound | Isoflurane |
| Heart Rate | Can cause an increase compared to the conscious state.[7] Shows elevated heart rate during its REM-like activated state compared to the NREM-like state.[5] | Generally causes a dose-dependent decrease in heart rate.[8] |
| Blood Pressure | Causes a significant reduction in arterial blood pressure.[7] Has minimal effects on the cardiovascular system compared to other agents.[2] | Causes a dose-dependent decrease in mean arterial pressure.[8][9] It is also a potent vasodilator.[10][11] |
| Respiratory Rate | Has been reported to have minimal effects on respiratory function.[12] Breathing rate increases in the REM-like state.[5] However, other studies show it can decrease the respiratory response to CO2.[12] | Causes dose-dependent respiratory depression.[12][13] |
| Blood Oxygenation | Can cause a decrease in arterial oxygen saturation (SaO2), which can be restored with oxygen supplementation.[7] | Can depress oxyhemoglobin levels, with effects being concentration and time-dependent.[14][15] |
Neuronal Activity and Functional Connectivity
The influence of anesthesia on neuronal activity is paramount for functional imaging studies. This compound and isoflurane have demonstrably different impacts on brain states and network connectivity.
| Parameter | This compound | Isoflurane |
| Brain State | Induces spontaneous alternations between a slow-wave state resembling NREM sleep and an activated state similar to REM sleep.[16][17] Functional connectivity patterns are reported to be more similar to the awake state compared to isoflurane.[4][18] | Induces a state of unconsciousness characterized by burst suppression at deeper levels. It generally suppresses cortical activity.[11] |
| Neuronal Firing | Suppresses the overall firing rates of thalamocortical relay neurons.[19] | Induces synchronous cortico-striatal fluctuations and can dampen sub-cortical activity.[4] |
| Neurotransmitter Systems | KCl-evoked glutamate overflow is similar to isoflurane in the cortex and hippocampus, but glutamate uptake rate is significantly faster in the thalamus under this compound.[4][20] | KCl-evoked glutamate overflow is similar to this compound in the cortex and hippocampus.[4][20] |
| Functional Connectivity (fMRI) | Retains functional connectivity patterns most similar to awake animals during resting-state fMRI.[4][18] | Can significantly alter functional connectivity, often showing reduced cortico-thalamic connectivity and predominantly intra-cortical interactions.[21] BOLD activation areas are often smaller compared to other anesthetics.[2] |
Impact on In Vivo Imaging Modalities
The differential effects of these anesthetics have direct consequences for various imaging techniques.
| Imaging Modality | This compound | Isoflurane |
| fMRI | Often preferred for resting-state fMRI as it preserves functional networks that are more comparable to the awake state.[6][18] | Widely used, but known to suppress neural activity and alter functional connectivity, which must be considered in data interpretation.[21] Can lead to decreased BOLD responses compared to the awake state.[2] |
| Optical Imaging (OIS) | Affects the evoked cortical response less than isoflurane at experimental levels of anesthesia.[11][22] | Suppresses sensory-evoked optical intrinsic signals in a dose-dependent manner, often more strongly than this compound.[11][22] |
| Two-Photon Microscopy | Injectable anesthetics like this compound did not show suppression of microglial motility.[23] | Gaseous anesthetics like isoflurane have been shown to suppress microglial motility.[23] However, another study indicated that isoflurane potentiated the microglial response to damage.[23] |
Experimental Protocols
Accurate and reproducible administration of anesthesia is critical for successful in vivo imaging experiments.
Isoflurane Anesthesia Protocol (Rodents)
This protocol describes the standard procedure for inducing and maintaining anesthesia with isoflurane using a precision vaporizer.
-
Preparation:
-
Ensure the vaporizer is calibrated and filled with isoflurane.
-
Check the scavenging system to minimize personnel exposure.[24]
-
Prepare an induction chamber and a nose cone connected to the vaporizer circuit.
-
-
Induction:
-
Maintenance:
-
Quickly transfer the animal to the imaging setup and secure the nose cone.
-
Reduce the isoflurane concentration to 1.5-2.5% for maintenance.[13][25] The exact concentration should be adjusted based on the animal's physiological signs.
-
Monitor vital signs such as respiration rate and body temperature throughout the procedure. Maintain body temperature at 37°C using a heating pad.[26]
-
-
Recovery:
-
Once the imaging is complete, turn off the vaporizer and administer 100% oxygen until the animal begins to recover.
-
Place the animal in a clean cage and monitor until it is fully ambulatory.
-
This compound Anesthesia Protocol (Rodents)
This protocol is for terminal procedures, as this compound is not recommended for recovery surgeries due to its carcinogenic properties and potential for adverse post-operative effects.[27]
-
Preparation:
-
This compound is typically prepared as a 10-25% solution in sterile saline or water.[4][28] For example, a 10% solution is 100 mg/mL.
-
The solution should be prepared in a fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[27]
-
Warm the solution to body temperature to reduce shock to the animal.
-
-
Induction:
-
Maintenance:
-
Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
A stable surgical plane of anesthesia can last for 6-8 hours or even longer.[28]
-
If needed, supplementary doses can be administered, starting with one-tenth of the initial dose.[28]
-
Monitor and maintain body temperature at 37°C throughout the experiment.
-
Visualizations
Diagrams illustrating workflows and pathways can clarify complex relationships.
Caption: General experimental workflow for in vivo imaging under anesthesia.
Caption: Simplified signaling pathways for isoflurane and this compound.
Summary and Recommendations
The selection between this compound and isoflurane should be guided by the specific goals of the in vivo imaging study.
| Feature | This compound | Isoflurane |
| Control Depth | Poor; long-acting injectable. | Excellent; rapid adjustment via vaporizer. |
| Induction/Recovery | Slow induction, terminal procedure. | Rapid induction and recovery. |
| Duration | Long (6-12 hours).[28] | Suitable for short to long procedures. |
| Physiological Stability | Minimal cardiovascular/respiratory depression.[2] | Dose-dependent cardiorespiratory depression.[8] |
| Neuronal State | Preserves sleep-like states and connectivity similar to awake animals.[4][5] | General suppression of neuronal activity.[11] |
| Best For | Long-duration terminal studies, resting-state fMRI, studies where preserving near-physiological neuronal states is critical. | Survival surgeries, studies requiring rapid recovery, experiments where precise control over anesthetic depth is needed. |
| Considerations | Carcinogenic (terminal use only), slow onset.[27] | Significant impact on neurovascular coupling and functional connectivity that must be accounted for.[21] |
References
- 1. kentscientific.com [kentscientific.com]
- 2. Differential Effect of Isoflurane, Medetomidine, and this compound on BOLD Responses to Acute Levo-Tetrahydropalmatine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Functional Connectivity Differences between Sleep-Like States in this compound Anesthetized Rats Measured by fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging [frontiersin.org]
- 9. Comparison of the cardiovascular effects of isoflurane and sevoflurane as measured by magnetic resonance imaging in children with congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound and isoflurane on the sensory evoked response and local blood flow in the early postnatal rat somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoflurane, ketamine-xylazine, and this compound markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of isoflurane anesthesia on physiological parameters in murine subcutaneous tumor allografts measured via diffuse reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Anesthesia Exhibits Neurophysiological Correlates of Unconsciousness and is Distinct from Sleep | bioRxiv [biorxiv.org]
- 17. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cds.ismrm.org [cds.ismrm.org]
- 19. Frontiers | this compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Resting State fMRI in Mice Reveals Anesthesia Specific Signatures of Brain Functional Networks and Their Interactions [frontiersin.org]
- 22. Effects of this compound and isoflurane on the sensory evoked response and local blood flow in the early postnatal rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo Two-Photon Imaging of Anesthesia-Specific Alterations in Microglial Surveillance and Photodamage-Directed Motility in Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Open-Drop or Nose Cone Method of Isoflurane Anesthesia in Mice and Rats | UK Research [research.uky.edu]
- 25. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal preparation [bio-protocol.org]
- 27. research.unt.edu [research.unt.edu]
- 28. Preparation of Mice for Long-Term Intravital Imaging of the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Magnetic resonance imaging under isoflurane anesthesia alters cortical cyclooxygenase‐2 expression and glial cell morphology during sepsis‐associated neurological dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyurethane and Polycaprolactone Scaffolds for Tissue Engineering Applications
In the pursuit of regenerating and repairing damaged tissues, researchers heavily rely on scaffolds that provide a temporary, three-dimensional framework for cells to grow and form new tissue. Among the plethora of biomaterials available, polyurethane (PU) and polycaprolactone (PCL) have emerged as leading candidates due to their biocompatibility and tunable properties. This guide offers a detailed comparison of PU and PCL scaffolds, presenting experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific tissue engineering applications.
Material Properties at a Glance
Both PU and PCL are biodegradable polymers, but they exhibit distinct mechanical and biological characteristics that influence their suitability for different applications.[1] PU is renowned for its elasticity and toughness, making it a favorable material for tissues that experience dynamic mechanical loading, such as cardiac and vascular tissues.[1][2] In contrast, PCL is a semi-crystalline polymer known for its slower degradation rate and good processability, rendering it suitable for long-term applications like bone and cartilage regeneration.[3][4]
A significant challenge with both polymers is their inherent hydrophobicity, which can impede initial cell attachment.[1][5] Consequently, surface modifications or blending with other materials are common strategies to enhance their bioactivity.[1][6]
Comparative Data on Scaffold Performance
To provide a clear and objective comparison, the following tables summarize key performance metrics of PU and PCL scaffolds based on published experimental data.
| Mechanical Properties | Polythis compound (PU) | Polycaprolactone (PCL) | PCL/PU Blend | Reference |
| Tensile Strength (MPa) | 8 - 29 | 25 - 43 (bulk) | Enhanced compared to individual polymers | [7][8] |
| Young's Modulus (MPa) | - | 330 - 360 (bulk) | - | [8] |
| Elongation at Break (%) | 325 - 895 | - | - | [7] |
| Biocompatibility and Cell Interaction | Polythis compound (PU) | Polycaprolactone (PCL) | PCL/PU Blend | Reference |
| Cell Viability | High | >90% | High | [3][7] |
| Cell Adhesion and Proliferation | Good, supports endothelial cell adhesion | Good, but hydrophobicity can be a limiting factor | Enhanced cell attachment and proliferation | [5][7][9] |
| Inflammatory Response | Mild foreign body reaction | Minimal | Mild edema and fibrosis observed in some composites | [10] |
| Degradation Profile | Polythis compound (PU) | Polycaprolactone (PCL) | PCL/PU Blend | Reference |
| Degradation Rate | Tunable, can be faster than PCL | Slow (can take up to 3-4 years) | Degradation rate can be tailored by adjusting the polymer ratio | [7][11] |
| Degradation Mechanism | Hydrolytic and enzymatic | Primarily hydrolytic | - | [7][12] |
Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize and compare PU and PCL scaffolds.
Scaffold Fabrication: Electrospinning
Electrospinning is a widely used technique to produce nanofibrous scaffolds that mimic the native extracellular matrix.
A typical electrospinning setup and process is illustrated below:
Protocol:
-
Polymer Solution Preparation: A 15% (w/v) solution of either PCL or PU is prepared by dissolving the polymer in a suitable solvent.[9]
-
Electrospinning: The polymer solution is loaded into a syringe and extruded at a constant flow rate. A high voltage is applied between the syringe needle and a grounded collector.
-
Fiber Collection: The charged polymer jet undergoes whipping and stretching, leading to the evaporation of the solvent and the formation of nanofibers, which are collected on a rotating mandrel to form a scaffold.[9]
Mechanical Testing: Tensile Strength
Tensile testing is performed to evaluate the mechanical properties of the scaffolds, which is crucial for applications in load-bearing tissues.
Protocol:
-
Sample Preparation: The fabricated scaffolds are cut into standardized dumbbell-shaped specimens.
-
Testing: The specimens are mounted onto a universal testing machine.
-
Data Acquisition: A uniaxial tensile load is applied to the specimen at a constant strain rate until failure. The stress and strain are recorded to determine the tensile strength, Young's modulus, and elongation at break.[1]
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells (e.g., fibroblasts, endothelial cells) are seeded onto the sterilized scaffolds placed in a 96-well plate.
-
Incubation: The seeded scaffolds are incubated for desired time points (e.g., 1, 3, and 7 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
In Vitro Degradation Study
Understanding the degradation profile of a scaffold is essential to ensure it provides support for the required duration of tissue regeneration.
Protocol:
-
Sample Preparation: Pre-weighed scaffold samples are sterilized.
-
Incubation: The scaffolds are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C for various time points (e.g., 4, 8, 12 weeks).[11]
-
Analysis: At each time point, the scaffolds are removed, rinsed with deionized water, and dried. The weight loss is calculated. Morphological changes can be observed using Scanning Electron Microscopy (SEM).[11]
Signaling Pathways in Cell-Scaffold Interactions
The surface properties and composition of a scaffold can influence cell behavior through various signaling pathways. For instance, the adhesion of cells to the scaffold is often mediated by integrin receptors, which can trigger downstream signaling cascades that regulate cell proliferation, differentiation, and survival.
Conclusion
The choice between polythis compound and polycaprolactone scaffolds is highly dependent on the specific requirements of the tissue engineering application. PU's elasticity makes it ideal for soft tissues that undergo mechanical stress, while PCL's slow degradation and processability are advantageous for bone and cartilage regeneration.[3][7] Blending these two polymers offers a promising strategy to create composite scaffolds with tailored mechanical properties and degradation kinetics, potentially overcoming the limitations of the individual materials.[9][13] Future research will likely focus on further optimizing these materials through surface modifications and the incorporation of bioactive molecules to enhance their regenerative capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation [frontiersin.org]
- 7. Recent Developments in Polythis compound-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycaprolactone as biomaterial for bone scaffolds: Review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of an Electrospun Polycaprolactone/Polythis compound Scaffold for Soft Tissue Applications | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Biocompatibility of Urethane-Based Polymers: A Comparative Guide
Urethane-based polymers, particularly polyurethanes (PUs), are a versatile class of biomaterials extensively utilized in medical devices due to their tunable mechanical properties, excellent biocompatibility, and in some cases, biodegradability.[1][2][3][4][5] This guide provides a comparative assessment of the biocompatibility of this compound-based polymers, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and device design.
Performance Comparison of this compound-Based Polymers
The biocompatibility of this compound-based polymers is influenced by their chemical composition, particularly the nature of the soft and hard segments.[2][3] Polycarbonate-based polyurethanes (PCUs) are noted for their resistance to hydrolytic degradation, a crucial factor for long-term implants.[6] In contrast, polyester-based PUs are more susceptible to hydrolysis, which can be advantageous for biodegradable scaffolds.[3]
In Vitro Biocompatibility Data
The following table summarizes key in vitro biocompatibility data for various this compound-based polymers compared to other materials.
| Material/Composition | Test Type | Cell Line | Results | Reference |
| Base Polythis compound (Composition 1) | MTT Assay (1-day extract) | Not Specified | Nontoxic (Rank 0-1) | |
| Polythis compound + 15% Bismuth Oxide (Composition 2) | MTT Assay (1-day extract) | Not Specified | Mildly Toxic (Rank 2) | [7] |
| Polythis compound + 15% Tantalum Pentoxide (Composition 3) | MTT Assay (7-day extract) | Not Specified | Increased cytotoxicity compared to 1-day extract | [7] |
| Polythis compound + 15% Zirconium Dioxide (Composition 4) | MTT Assay (1 & 7-day extracts) | Not Specified | Nontoxic (Rank 1) | [7] |
| Polycarbonate-based Polythis compound (PCU) | Cell Viability (7 days) | Human Dermal Fibroblasts | 95% cell viability | [6] |
| Silicone | Cell Viability (7 days) | Human Dermal Fibroblasts | Lower than PCU | [6] |
| Chronoflex (CF) 65D & Carbothane (CB) 95A | Cytotoxicity Testing | Normal Human Lung Fibroblasts (NHLF) | Cell viability > 70% | |
| Oxygen Plasma-Modified Polythis compound | Cell Viability | A549 cells | ~20% increase in viable cells compared to unmodified PU | [8] |
Hemocompatibility Data
Hemocompatibility is a critical parameter for blood-contacting medical devices. Modifications to the surface chemistry of polyurethanes can significantly enhance their blood compatibility.
| Material/Composition | Key Finding | Reference |
| PEGylated Polycarbonate-based Polythis compound (PCU-PEG 20) | Prolonged APTT, resisted fibrinogen adsorption, minimized platelet adhesion | [9] |
| Sulfonated Polyurethanes | Increased thrombin time with increased sulfonate content | [10] |
| Polythis compound with Phosphorylcholine (PC) | Enhanced surface hemocompatibility | [11] |
| Heparin-coated Polythis compound | Reduced thrombotic events | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines of common experimental protocols used in the assessment of this compound-based polymers.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Extract Preparation: Polymer samples are incubated in a complete cell culture medium (e.g., DMEM) for a specified period (e.g., 24 hours or 7 days) at 37°C to create an extract, as per ISO 10993-12 standards.[12][13]
-
Cell Seeding: A specific cell line (e.g., L929 fibroblasts, HaCaT keratinocytes) is seeded into 96-well plates and incubated for 24 hours to allow for cell attachment.[12][14]
-
Extract Exposure: The culture medium is replaced with the prepared polymer extracts at various concentrations.[12]
-
MTT Incubation: After a defined exposure time (e.g., 24, 48, or 72 hours), the extract-containing medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control (cells cultured in a medium without polymer extract).
Hemocompatibility Testing: Platelet Adhesion
This test evaluates the thrombogenicity of a material by quantifying the adhesion of platelets to its surface.
-
Sample Preparation: The polymer films are prepared and sterilized.
-
Blood Collection: Fresh whole blood is collected from a healthy donor. Platelet-rich plasma (PRP) is obtained by centrifugation.
-
Incubation: The polymer samples are incubated with PRP for a specific duration at 37°C.
-
Washing: The samples are gently rinsed to remove non-adherent platelets.
-
Fixation and Dehydration: Adhered platelets are fixed (e.g., with glutaraldehyde) and then dehydrated through a series of graded ethanol solutions.
-
Visualization and Quantification: The samples are examined using scanning electron microscopy (SEM) to visualize platelet adhesion and morphology.[10] The number of adhered platelets can be quantified from the SEM images.
Visualizing Biocompatibility Assessment Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for in vitro cytotoxicity and in vivo biocompatibility assessments.
Caption: Workflow for in vitro cytotoxicity assessment of this compound-based polymers.
References
- 1. blog.synthesia.com [blog.synthesia.com]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the biodegradation of polyurethanes: from classical implants to tissue engineering materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evolutionoftheprogress.com [evolutionoftheprogress.com]
- 6. bdmaee.net [bdmaee.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enhanced hemocompatibility and antibacterial activity of biodegradable poly(ester-urethane) modified with quercetin and phosphorylcholine for durable blood-contacting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Properties of Polythis compound Foams for Biomedical Applications as a Function of Isocyanate Index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Degradation of Polyurethane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate scaffold material is a critical determinant for success in tissue engineering and regenerative medicine. Biodegradable polyurethanes (PUs) have garnered significant attention due to their tunable mechanical properties, biocompatibility, and versatile degradation kinetics. This guide provides an objective comparison of the in vitro and in vivo degradation profiles of various polyurethane scaffolds, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these biomaterials.
Comparative Degradation Analysis
The degradation of polythis compound scaffolds is a complex process influenced by the polymer's chemical composition, morphology, and the surrounding environment. The primary mechanisms of degradation include hydrolysis, oxidation, and enzymatic activity. The following tables summarize quantitative data from various studies to facilitate a comparison of different polythis compound formulations under diverse degradation conditions.
In Vitro Degradation Data
Table 1: Comparison of Hydrolytic and Reductive Degradation of Disulfide-Containing Polythis compound (PU-SS) Scaffolds. [1]
| Polymer | Degradation Medium | Mass Remaining (%) after 14 days | Mass Remaining (%) after 28 days |
| PU-BDO (Control) | PBS (Hydrolytic) | 95.9 ± 0.2 | 95.5 ± 0.2 |
| 10 mM GSH (Reductive) | - | 97.2 ± 0.9 | |
| PU-1.8SS | PBS (Hydrolytic) | - | 92.8 ± 0.5 |
| 10 mM GSH (Reductive) | 42.0 ± 8.3 | 55.3 ± 5.5 |
Data adapted from a study on reduction-sensitive biodegradable elastomeric polyurethanes. PU-BDO is a control polythis compound without disulfide bonds, while PU-1.8SS contains the highest amount of disulfide bonds, making it susceptible to reductive degradation by glutathione (GSH).[1]
Table 2: Changes in Mechanical Properties of a Polyester-Urethane Scaffold during In Vitro Hydrolytic Degradation. [2]
| Degradation Time (days) | Maximum Elastic Modulus (MPa) | Maximum Stress (MPa) | Strain at Maximum Stress (%) |
| 0 | 1.14 ± 0.23 | 0.52 ± 0.12 | 176.8 ± 21.9 |
| 34 | 0.43 ± 0.26 | 0.033 ± 0.028 | 24.6 ± 3.0 |
This table illustrates the significant decline in the mechanical properties of a fast-degrading electro-spun polyester-urethane scaffold when subjected to hydrolytic degradation.[2]
In Vivo Degradation Data
Table 3: Comparison of In Vivo Degradation of Polythis compound Scaffolds with Varying Soft Segments.
| Scaffold Type | Implantation Time | Degradation Metric | Result | Reference |
| Poly(ester this compound)urea (PEUU) | 8 weeks | Mass Loss | Faster than PCUU | [3] |
| Poly(carbonate this compound)urea (PCUU) | 8 weeks | Mass Loss | Slower than PEUU | [3] |
| Polyetherthis compound (PEU) | Cage Implant | Biodegradation | Susceptible to biodegradation by reactive oxygen species | [4] |
| Polycarbonatethis compound (PCU) | Cage Implant | Biodegradation | Also susceptible to biodegradation, but shows improved biostability over PEU | [4] |
This table highlights the influence of the soft segment chemistry on the in vivo degradation rate, with polyester-based polyurethanes generally degrading faster than polycarbonate-based ones.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of scaffold performance. Below are representative methodologies for key in vitro and in vivo degradation analyses.
In Vitro Degradation Protocols
1. Hydrolytic Degradation Assay [1][5][6]
-
Objective: To evaluate the degradation of polythis compound scaffolds in an aqueous environment, simulating the hydrolytic conditions of the body.
-
Materials:
-
Polythis compound scaffold samples of known weight and dimensions.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Lyophilizer or vacuum oven.
-
Analytical balance.
-
-
Procedure:
-
Pre-weigh the sterile scaffold samples (W0).
-
Immerse each scaffold in a known volume of sterile PBS in a sterile container.
-
Incubate the samples at 37°C for predetermined time points (e.g., 1, 4, 8, 12, 24, 36 weeks).
-
At each time point, remove the scaffolds from the PBS.
-
Rinse the scaffolds thoroughly with deionized water to remove any salts.
-
Freeze-dry or dry the scaffolds under vacuum until a constant weight is achieved (Wt).
-
Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W0 - Wt) / W0] x 100.
-
(Optional) Analyze the degradation medium for changes in pH and the presence of degradation byproducts using techniques like High-Performance Liquid Chromatography (HPLC).
-
(Optional) Characterize the physical and chemical changes of the degraded scaffolds using Scanning Electron Microscopy (SEM) for morphology, Gel Permeation Chromatography (GPC) for molecular weight changes, and tensile testing for mechanical properties.
-
2. Oxidative Degradation Assay [6][7]
-
Objective: To simulate the oxidative degradation that can occur in vivo due to reactive oxygen species released by inflammatory cells.
-
Materials:
-
Polythis compound scaffold samples.
-
Hydrogen peroxide (H2O2) solution (e.g., 1-20% in deionized water or PBS). For more reactive solutions, 0.1 M cobalt chloride (CoCl2) can be added to the H2O2 solution.
-
Incubator at 37°C.
-
-
Procedure:
-
Immerse pre-weighed scaffold samples in the H2O2 solution.
-
Incubate at 37°C for the desired time periods.
-
At each time point, retrieve the scaffolds, rinse extensively with deionized water, and dry to a constant weight.
-
Assess degradation through mass loss, and changes in molecular weight and mechanical properties as described for hydrolytic degradation. Note: The concentration of H2O2 can be varied to mimic different in vivo scenarios; lower concentrations (1%) may be suitable for hydrophilic polymers, while higher concentrations (3%) might be better for more hydrophobic materials to correlate with in vivo degradation rates.[1][7]
-
3. Enzymatic Degradation Assay [8]
-
Objective: To evaluate the susceptibility of polythis compound scaffolds to degradation by specific enzymes that may be present in vivo.
-
Materials:
-
Polythis compound scaffold samples.
-
Enzyme solutions (e.g., lipase, esterase, protease, chymotrypsin) in a suitable buffer (e.g., PBS or Tris-HCl) at a physiologically relevant concentration and pH.
-
Incubator at 37°C.
-
-
Procedure:
-
Immerse pre-weighed scaffold samples in the enzyme solution. A control group in buffer without the enzyme should be included.
-
Incubate at 37°C with gentle agitation.
-
Replenish the enzyme solution periodically to maintain enzyme activity.
-
At designated time points, remove the scaffolds, rinse, dry, and analyze for degradation as previously described.
-
In Vivo Degradation Protocol
Subcutaneous Implantation Model [9]
-
Objective: To assess the in vivo degradation and biocompatibility of polythis compound scaffolds in a living organism.
-
Materials and Subjects:
-
Sterile polythis compound scaffold samples.
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice).
-
General anesthetic.
-
Surgical instruments.
-
-
Procedure:
-
Anesthetize the animal.
-
Shave and sterilize the dorsal skin.
-
Create a small subcutaneous pocket through a skin incision.
-
Insert the sterile scaffold into the pocket.
-
Suture the incision.
-
Monitor the animals for signs of inflammation or adverse reactions.
-
At predetermined time points (e.g., 4, 8, 12 weeks), euthanize the animals and explant the scaffolds along with the surrounding tissue.
-
Analyze the explanted scaffolds for degradation (mass loss, molecular weight changes).
-
Process the surrounding tissue for histological analysis to evaluate the tissue response.
-
Histological Analysis [9]
-
Objective: To qualitatively and quantitatively assess the tissue response to the implanted scaffold.
-
Procedure:
-
Tissue Fixation: Fix the explanted tissue with the scaffold in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissue through a series of graded alcohols and clear in xylene.
-
Embedding: Embed the tissue in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology, cell infiltration, and inflammatory response.
-
Masson's Trichrome: To visualize collagen deposition, indicating new extracellular matrix formation.
-
-
Microscopic Analysis: Examine the stained sections under a light microscope to evaluate biocompatibility, tissue ingrowth, vascularization, and the host inflammatory response.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for in vitro and in vivo degradation analysis.
Caption: Workflow for in vitro degradation analysis of polythis compound scaffolds.
Caption: Workflow for in vivo degradation and biocompatibility analysis.
References
- 1. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation-induced changes of mechanical properties of an electro-spun polyester-urethane scaffold for soft tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailoring the degradation kinetics of poly(ester-carbonate this compound)urea thermoplastic elastomers for tissue engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(carbonate this compound) and poly(ether this compound) biodegradation: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester this compound) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Neurophysiological Effects of Urethane and Other Common Anesthetics
For researchers, scientists, and drug development professionals, the choice of anesthetic is a critical experimental parameter that can significantly influence neurophysiological findings. This guide provides an objective comparison of urethane with other widely used anesthetics—isoflurane, ketamine, and pentobarbital—supported by experimental data. We delve into their mechanisms of action, effects on neuronal activity, and provide detailed experimental protocols to aid in the selection of the most appropriate agent for your research needs.
At a Glance: Key Differences in Neurophysiological Effects
| Anesthetic | Primary Mechanism of Action | Effect on Neuronal Firing | Effect on Synaptic Transmission | Impact on Network Oscillations |
| This compound | Potentiates GABAA, glycine, and nicotinic acetylcholine receptors; inhibits NMDA and AMPA receptors.[1] | Depresses overall firing rates of thalamocortical neurons.[2] | Similar KCl-evoked glutamate overflow in the cortex and hippocampus compared to isoflurane.[3] | Induces slow oscillations (<1 Hz) and can alternate between synchronized (NREM-like) and desynchronized (REM-like) states.[4][5] |
| Isoflurane | Positive allosteric modulator of GABAA receptors; inhibits NMDA receptors.[6][7] | Reduces spontaneous neuronal spike activity. | Similar KCl-evoked glutamate overflow in the cortex and hippocampus compared to this compound.[3] | Induces synchronous cortico-striatal fluctuations.[3] |
| Ketamine | Non-competitive antagonist of the NMDA receptor.[8] | Can increase the firing rate of glutamatergic pyramidal neurons.[9] | Increases both intracortical and thalamocortical excitatory postsynaptic potentials (EPSPs).[10][11] | Induces a synchronized state in the auditory cortex.[12] |
| Pentobarbital | Positive allosteric modulator of GABAA receptors, increasing the duration of chloride channel opening.[13][14] | Suppresses neuronal activity. | Potentiates GABAergic inhibition. | Increases β oscillations and decreases γ oscillations in the olfactory bulb.[15] |
Deep Dive: Mechanisms of Action and Signaling Pathways
The distinct neurophysiological effects of these anesthetics stem from their unique molecular targets and the signaling cascades they modulate.
This compound stands out for its broad-spectrum effects. It potentiates the function of inhibitory GABAA and glycine receptors, as well as excitatory nicotinic acetylcholine receptors.[1] Concurrently, it inhibits the excitatory NMDA and AMPA receptors.[1] This multifaceted action results in a state of anesthesia that, in some respects, closely resembles natural sleep, with alternating periods of synchronized and desynchronized brain activity.[4][5]
Isoflurane and Pentobarbital primarily exert their effects by enhancing the function of GABAA receptors, the major inhibitory neurotransmitter receptors in the brain.[6][7][13][14] Isoflurane acts as a positive allosteric modulator, while pentobarbital increases the duration for which the associated chloride ion channel remains open.[6][13][14] This potentiation of GABAergic inhibition leads to a widespread depression of neuronal activity.
Ketamine operates through a distinct mechanism by acting as a non-competitive antagonist at NMDA receptors, a subtype of glutamate receptor crucial for excitatory synaptic transmission.[8] By blocking the NMDA receptor channel, ketamine prevents the influx of calcium ions, thereby inhibiting long-term potentiation and producing a state of "dissociative anesthesia."[8]
Experimental Protocols: In Vivo Electrophysiology
The following provides a generalized protocol for in vivo extracellular electrophysiological recordings in rodents, which can be adapted for comparing the effects of different anesthetics.
1. Animal Preparation and Anesthesia Induction:
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are commonly used.
-
Anesthesia Induction:
-
This compound: Administer this compound (1.2-1.5 g/kg) via intraperitoneal (i.p.) injection.[4] This typically provides a stable and long-lasting plane of anesthesia.
-
Isoflurane: Induce anesthesia with 3-4% isoflurane in 100% oxygen in an induction chamber.[16] For maintenance, reduce the concentration to 1.5-2.5% delivered via a nose cone.[16]
-
Ketamine/Xylazine: A common combination is ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered i.p. This provides a shorter duration of anesthesia, and supplemental doses may be required.
-
Pentobarbital: Administer sodium pentobarbital (50-60 mg/kg, i.p.). The depth of anesthesia needs to be carefully monitored.
-
2. Surgical Procedure:
-
Once a stable level of anesthesia is achieved (confirmed by lack of pedal withdrawal reflex), place the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex, hippocampus).
-
Carefully remove the dura mater to expose the cortical surface.
3. Electrophysiological Recording:
-
Slowly lower a multi-electrode array or a single microelectrode into the target brain region using a micromanipulator.
-
Allow the electrode to settle for 15-30 minutes before starting the recording.
-
Record spontaneous neuronal activity (single-unit spikes and local field potentials) for a baseline period.
-
Apply sensory stimuli (e.g., whisker deflection, auditory tones) to evoke neuronal responses.
-
Data acquisition systems typically amplify (1000x) and filter (e.g., 0.1-500 Hz for LFP, 300-5000 Hz for spikes) the signals, which are then digitized.[4]
4. Data Analysis:
-
Spike Sorting: Isolate the waveforms of individual neurons from the multi-unit activity.
-
Firing Rate Analysis: Calculate the spontaneous and evoked firing rates of single units.
-
Local Field Potential (LFP) Analysis: Analyze the power spectrum of the LFP to identify dominant network oscillations (e.g., delta, theta, gamma bands).
-
Evoked Potential Analysis: Measure the amplitude and latency of sensory-evoked potentials.
Concluding Remarks
The choice of anesthetic is a pivotal decision in neurophysiological research. This compound offers the advantage of inducing a state with sleep-like oscillations, which can be beneficial for studying certain brain states. However, its broad-spectrum activity on multiple receptor types must be considered. Isoflurane and pentobarbital provide robust and stable anesthesia through potentiation of GABAergic inhibition, but this can lead to a significant suppression of overall neuronal activity. Ketamine, with its unique NMDA receptor antagonist action, can be useful for studying synaptic plasticity and excitatory neurotransmission but produces a distinct "dissociative" state.
Researchers should carefully consider the specific aims of their study, the neuronal circuits under investigation, and the potential confounding effects of each anesthetic on their experimental outcomes. This guide serves as a foundational resource to inform this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes [frontiersin.org]
- 3. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expression and Regulation of the GABAA Receptor/STEP61 Signaling Pathway in Cerebral Cortical Neurons Treated with Emulsified Isoflurane In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s-ketamine enhances thalamocortical and corticocortical synaptic transmission in acute murine brain slices via increased AMPA-receptor-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Impact of Anesthetic State on Spike-Sorting Success in the Cortex: A Comparison of Ketamine and this compound Anesthesia [frontiersin.org]
- 13. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effects of Different Anesthetics on Oscillations in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Polyurethane-Based Materials
The biocompatibility of polyurethane (PU)-based materials is a critical factor for their application in medical devices, drug delivery systems, and tissue engineering scaffolds. Cytotoxicity, the potential of a material to cause cell damage or death, is a primary indicator of biocompatibility. This guide provides a comparative overview of the cytotoxic profiles of various polythis compound-based materials, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in material selection and experimental design.
Comparative Cytotoxicity Data
The following table summarizes quantitative data from various studies on the cytotoxicity of polythis compound-based materials and their alternatives. Cell viability is a common metric, often assessed using the MTT assay, which measures the metabolic activity of cells. A reduction in cell viability indicates a cytotoxic effect.
| Material/Composition | Cell Line | Assay | Cell Viability (%) | Key Findings |
| Polythis compound (PU)-based Resin | VERO | MTT | 46.47% | Exhibited the highest cytotoxicity compared to Polyoxymethylene and PMMA.[1] |
| Polyoxymethylene (POM) Resin | VERO | MTT | 62.78% | Showed the least cytotoxicity among the three tested 3D printable resins.[1] |
| Polymethylmethacrylate (PMMA) | VERO | MTT | 52.43% | Demonstrated intermediate cytotoxicity between PU-based resin and POM.[1] |
| Poly(ε-caprolactone) (PCL) Scaffolds | EA.hy926 (endothelial cells) | MTT | Higher than PU | PCL scaffolds showed significantly higher biocompatibility compared to polythis compound scaffolds.[2] |
| Polythis compound (PU) Scaffolds | EA.hy926 (endothelial cells) | MTT | Lower than PCL | Both PCL and PU scaffolds did not exhibit considerable cytotoxicity.[2] |
| PU with 15% Bismuth Oxide | Human fibroblasts | MTT | Mildly toxic (Rank 2) | The addition of bismuth oxide increased the cytotoxicity of the base polythis compound.[3] |
| PU with 15% Tantalum Pentoxide | Human fibroblasts | MTT | Non-toxic (1-day extract), Increased toxicity (7-day extract) | Cytotoxicity increased with longer extraction times, suggesting accumulation of toxic components.[3][4] |
| PU with 15% Zirconium Dioxide | Human fibroblasts | MTT | Non-toxic (Rank 1) | Zirconium dioxide did not impart cytotoxicity to the polythis compound material.[3] |
| PU Degradation Products (PU-SS) | 3T3 (fibroblasts) | MTT | No significant difference from control | The degradation products of the tested disulfide-containing polyurethanes showed little to no influence on cell growth.[5] |
| Aromatic Isocyanate-based PU (Degraded) | Not specified | Not specified | < 10% | After degradation, PUs with aromatic isocyanates showed a drastic reduction in cell proliferation.[6] |
| Aliphatic Isocyanate-based PU (Degraded) | Not specified | Not specified | > 70% | PUs with aliphatic isocyanates maintained high cell proliferation after degradation.[6] |
Experimental Protocols
The assessment of cytotoxicity for polythis compound-based materials typically follows standardized protocols, such as those outlined in ISO 10993-5.[7][8][9] The most common methods involve exposing cultured cells to the material or its extracts and then evaluating the cellular response.
Material Extraction (Elution Test)
This is the most frequently used method for evaluating the cytotoxicity of medical device materials.[7]
-
Objective: To extract potential leachable substances from the polythis compound material that may be cytotoxic.
-
Procedure:
-
The test material is incubated in a culture medium (e.g., DMEM or MEM with 10% fetal bovine serum) at a specified ratio of material surface area or mass to medium volume.[8]
-
Extraction is typically carried out at 37°C for a defined period, commonly ranging from 24 to 72 hours.[7][8]
-
Negative controls (e.g., high-density polyethylene, HDPE) and positive controls (e.g., polythis compound containing 0.1% zinc diethyldithiocarbamate, ZDEC, or 0.25% zinc dibutyldithiocarbamate, ZDBC) are often included.[7][10]
-
The resulting fluid, known as the extract, is then used to treat cultured cells.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Objective: To quantify the viability of cells after exposure to the material extract.
-
Procedure:
-
A specific cell line (e.g., L929 mouse fibroblasts, 3T3 fibroblasts, VERO kidney epithelial cells) is seeded in 96-well plates and cultured until a subconfluent monolayer is formed.[8][11]
-
The culture medium is replaced with the material extract (at various concentrations, if applicable) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.
-
The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Cell viability is often expressed as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[12]
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cytotoxicity testing and the potential biological responses, the following diagrams illustrate a typical experimental workflow and a proposed signaling pathway for polythis compound-induced cytotoxicity.
The cytotoxicity of polythis compound-based materials is a complex issue influenced by various factors, including the specific chemical composition (e.g., type of isocyanate and polyol), the presence of additives and fillers, and the degradation products. The data presented here highlight that while some polythis compound formulations exhibit excellent biocompatibility, others can induce significant cytotoxic responses. Therefore, careful material selection and rigorous cytotoxicity testing according to established standards are essential for the safe and effective use of polyurethanes in biomedical applications.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Properties of Polythis compound Foams for Biomedical Applications as a Function of Isocyanate Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review of the occupational exposure to isocyanates: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient metals enhance cytotoxicity of curcumin: potential involvement of the NF-kappaB and mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Recalcitrant Polythis compound and Xenobiotic Additives by a Selected Landfill Microbial Community and Its Biodegradative Potential Revealed by Proximity Ligation-Based Metagenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Urethane's Differential Impact on Neuronal Populations: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of anesthetics on neuronal activity is paramount for the accurate interpretation of experimental data. Urethane, a commonly used anesthetic in animal research, is often favored for its long-lasting and stable anesthesia. However, its influence is not uniform across all neuronal populations. This guide provides a comparative analysis of this compound's effects on various neuronal subtypes, supported by experimental data and detailed protocols.
This compound's mechanism of action is complex, with evidence suggesting it modulates multiple neurotransmitter systems.[1][2] Studies have shown that this compound can potentiate the function of inhibitory receptors like GABA-A and glycine receptors, while inhibiting excitatory NMDA and AMPA receptors.[1] This multifaceted interaction leads to varied and sometimes opposing effects on different neuronal populations, influencing their excitability, firing patterns, and synaptic transmission.
Comparative Effects of this compound on Neuronal Activity
To facilitate a clear comparison, the following table summarizes the key quantitative effects of this compound on different neuronal populations as reported in various studies.
| Neuronal Population | Brain Region | Key Effect | Quantitative Data | Reference |
| Glutamatergic Pyramidal Neurons | Hippocampus (CA1) | Suppressed excitability, altered presynaptic glutamate release | Increased interspike interval and coefficient of variation of firing; increased inter-event intervals of sEPSC/mEPSCs.[3] | [3] |
| Visual Cortex | Depressed action potential discharge | Spike-rate depression of at least 20% in over 50% of cells studied with 3-15 mM this compound.[4] | [4][5] | |
| GABAergic Neurons | Nucleus of the Solitary Tract (NTS) | Inhibited GABAergic neurotransmission | Decreased frequency of GABAergic spontaneous postsynaptic currents (sPSCs) by approximately 60%.[6] | [6][7] |
| Thalamocortical Neurons | Thalamus (Ventrobasal Complex) | Depressed overall firing rates | Average firing rate reduced from 8.2 spikes/s to 0.3 spikes/s within 10 minutes of this compound injection.[8] Tonic firing was completely suppressed, while burst firing was initially depressed and then gradually potentiated.[8][9] | [8][9] |
| Auditory Neurons | Inferior Colliculus | Improved response to tones in some neurons | Can reduce or not change the minimal threshold (MT), increase evoked spikes, and broaden or not change the frequency tuning range.[10][11] | [10][11] |
| Dopaminergic Neurons | Striatum | Relatively stable dopamine signals | Preliminary data suggests dopamine signals remained relatively stable under this compound anesthesia when body temperature was maintained.[12] | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound's modulation of key neurotransmitter receptors.
Caption: A typical workflow for in vivo electrophysiology under this compound anesthesia.
Detailed Experimental Protocols
In Vivo Electrophysiological Recording of Thalamocortical Neurons
This protocol is based on the methodology described in the study of this compound's effects on thalamocortical neurons.[8][9]
-
Animal Preparation: Adult mice are used. Anesthesia is induced with an intraperitoneal (i.p.) injection of this compound at a dose of 1.5 g/kg. The level of anesthesia is monitored by the absence of a pedal withdrawal reflex.
-
Surgical Procedure: The mouse is placed in a stereotaxic frame. A craniotomy is performed over the somatosensory thalamus (ventrobasal complex).
-
Electrode Placement: A recording electrode (e.g., a tungsten microelectrode) is lowered into the target brain region.
-
Single-Unit Recording: Extracellular single-unit recordings are performed to isolate the activity of individual thalamocortical neurons. Spontaneous firing is recorded before and after this compound administration.
-
Data Acquisition and Analysis: Neuronal signals are amplified, filtered, and digitized. Spike sorting is performed to isolate single units. Firing rates (tonic and burst firing) are analyzed over time.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted from studies investigating this compound's effects on hippocampal and cortical neurons in vitro.[3][4]
-
Slice Preparation: A rat is deeply anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). Coronal slices (e.g., 300-400 µm thick) of the hippocampus or cortex are prepared using a vibratome.
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF at room temperature or a physiological temperature.
-
Neuron Identification: Pyramidal neurons in the CA1 region of the hippocampus or layer 4 of the visual cortex are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron (giga-seal). The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Recordings are made in both current-clamp (to measure firing properties) and voltage-clamp (to measure postsynaptic currents) modes. This compound is bath-applied at known concentrations.
-
Data Analysis: Changes in membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous and miniature excitatory/inhibitory postsynaptic currents (sEPSCs/mEPSCs and sIPSCs/mIPSCs) are analyzed.
Discussion and Conclusion
The presented data clearly indicate that this compound does not act as a simple global suppressor of neuronal activity. Instead, it exerts differential effects that are dependent on the neuronal population and the specific brain region. For instance, while it generally suppresses the excitability of glutamatergic neurons in the hippocampus and cortex[3][4], it can enhance the responsiveness of certain auditory neurons.[10] Furthermore, its impact on GABAergic transmission can be inhibitory in some regions like the NTS.[6]
These findings have critical implications for the design and interpretation of neuroscience experiments. Researchers must consider the specific neuronal population under investigation and the potential for this compound to selectively alter circuit dynamics. For example, studies on sensory processing in the thalamus must account for the profound suppression of tonic firing and the complex changes in burst firing induced by this compound.[8] Conversely, its relatively stable influence on dopamine signaling in the striatum might make it a suitable anesthetic for certain studies on reward and motor control.[12]
References
- 1. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses hippocampal CA1 neuron excitability via changes in presynaptic glutamate release and in potassium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound inhibits the GABAergic neurotransmission in the nucleus of the solitary tract of rat brain stem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes [frontiersin.org]
- 10. This compound Improves the Response of Auditory Neurons to Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Improves the Response of Auditory Neurons to Tone [frontiersin.org]
- 12. EWU Digital Commons - 2023 Symposium: Investigating the influence of isoflurane and this compound anesthesia on dopamine signaling [dc.ewu.edu]
A Comparative Histological Analysis of Tissue Responses to Polyurethane Implants
For researchers, scientists, and drug development professionals, understanding the intricate interactions between biomaterials and host tissues is paramount. This guide provides an objective comparison of the histological response to polyurethane implants versus other common alternatives, supported by experimental data. The focus is on key biocompatibility indicators, including inflammatory response, fibrous capsule formation, and neovascularization.
The implantation of any foreign material, including polythis compound, elicits a well-documented foreign body reaction (FBR). This response is characterized by an initial acute inflammation, followed by a chronic inflammatory phase that can lead to the formation of a fibrous capsule surrounding the implant. The intensity and characteristics of this response are heavily influenced by the implant's surface properties. Polythis compound-coated implants are noted for their unique, porous surface which interacts with the surrounding tissue differently than smooth or textured silicone implants.
Comparative Analysis of Histological Markers
The tissue response to polythis compound implants has been compared to silicone and nanotextured surfaces in various studies. Key histological markers evaluated include the thickness of the fibrous capsule, the nature of the inflammatory infiltrate, and the degree of vascularization.
| Histological Marker | Polythis compound Implant | Silicone Implant (Smooth/Textured) | Nanotextured Implant | Key Findings & Citations |
| Fibrous Capsule Thickness | Generally thicker capsule formation.[1][2] | Thinner capsule compared to polythis compound.[1] No significant difference between smooth and textured surfaces.[1] | Thinner capsule compared to polythis compound. | Polythis compound implants are associated with a thicker fibrous capsule.[1][2] The shape of the implant can also influence capsule thickness, with anatomical shapes resulting in thinner capsules than round ones.[1] |
| Inflammatory Response | Elicits a more intense foreign-body reaction with the presence of giant cells and macrophages that phagocytose polythis compound fragments.[3][4][5] This is described as a chronic granulomatous reaction.[6] Over time, a marked reduction in inflammatory cells within the granuloma has been observed.[7][8] | A foreign body reaction is present, but generally less intense compared to polythis compound.[3] | Initially shows a decreased production of inflammatory markers compared to polythis compound.[9][10][11] | While polythis compound shows a more pronounced initial foreign body reaction, some studies indicate a decrease in inflammatory markers over longer periods.[9][10][11] The inflammatory response to nanotextured surfaces may increase over time to levels comparable to polythis compound.[9][10][11] |
| Collagen Deposition | Larger collagen area with fibers arranged in a disorganized, multidirectional pattern.[3][7][12] | Collagen fibers tend to be more organized and parallel. | Lower collagen content compared to polythis compound.[2] | The unique surface of polythis compound implants leads to a less organized collagen network, which is thought to reduce the incidence of capsular contracture.[12] |
| Neovascularization | Significantly greater neovascularization and vascular proliferation.[3] | Lower number of vessels compared to polythis compound.[3] | Not directly compared in the provided results. | Increased vascularization around polythis compound implants is a consistent finding.[3] |
| Synovial Metaplasia | Observed in capsular tissue, with a higher incidence in implants older than 5 years.[13] Significantly more frequent in non-contracted capsules.[7][8] | Also observed, but to a lesser extent than in older polythis compound implants.[13] | Not directly compared in the provided results. | Synovial metaplasia is a feature of the long-term tissue response to both implant types. |
| Inflammatory Cytokines (IL-1, IL-6, TNF-α) | Higher initial levels of inflammatory markers compared to nanotextured surfaces.[9][10][11] | Not directly compared in the provided results. | Lower initial production of inflammatory markers.[9][10][11] | The inflammatory cytokine profile changes over time, with nanotextured implants showing a delayed increase in these markers.[9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are summaries of common experimental protocols used in the histological analysis of tissue response to implants.
Animal Model and Implantation
-
Animal Model: Wistar rats are frequently used as the animal model for in vivo biocompatibility studies of implants.[3][9]
-
Implant Placement: Implants are typically placed in subcutaneous pockets created on the dorsum of the animals.[3]
-
Time Points: The tissue response is evaluated at various time points post-implantation, such as 28 days, 2 months, 3 months, and 6 months, or at 30, 60, and 90 days to assess both acute and chronic responses.[3][9]
Histological Processing and Staining
-
Tissue Harvesting: At the designated time points, the animals are euthanized, and the implants along with the surrounding fibrous capsules are carefully excised.
-
Fixation: The tissue samples are fixed in a 10% formalin solution to preserve the tissue architecture.
-
Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Thin sections (typically 4-5 µm) of the paraffin-embedded tissues are cut using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): This standard stain is used to visualize the overall tissue morphology, including the inflammatory cell infiltrate and the structure of the fibrous capsule.[1][3]
-
Picrosirius Red: This stain is used specifically to visualize collagen fibers and assess their density and organization. When viewed under polarized light, it can differentiate between different types of collagen.[3]
-
Immunohistochemistry
-
Antigen Retrieval: Tissue sections are pre-treated to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for markers of interest, such as CD68 for macrophages.[9]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the target antigen.
Quantitative Analysis
-
Image Acquisition: High-resolution images of the stained tissue sections are captured using a light microscope equipped with a digital camera.
-
Image Analysis Software: Software such as ImageProPlus is used to perform quantitative measurements on the digital images.[3] This can include:
-
Measuring the thickness of the fibrous capsule.
-
Counting the number of specific cell types (e.g., inflammatory cells, giant cells).
-
Quantifying the area of collagen deposition.
-
Measuring the number of blood vessels to assess neovascularization.
-
Visualizing Cellular Interactions and Workflows
Understanding the complex biological processes and experimental procedures is enhanced through visualization.
References
- 1. Biocompatibility of polythis compound-coated breast implants: A histological comparison of implant capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Tissue reactions to breast implants coated with polythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Long-term Insights: Histopathological Assessment of Polythis compound Implant Capsules Over 24 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term Insights: Histopathological Assessment of Polythis compound Implant Capsules Over 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 64. The Inflammatory Reaction To Silicone Implants: Polythis compound Foam Vs Nanotextured Surface. An Experimental Study In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inflammatory Reaction to Silicone Implants: Polythis compound Foam Versus Nanotextured Surface-An Experimental Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The arguments for polythis compound covered breast implants in cosmetic and reconstructive breast surgery | The PMFA Journal [thepmfajournal.com]
- 13. Histological features of periprosthetic mammary capsules: silicone vs. polythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Urethane Disposal: A Guide for Laboratory Professionals
Proper disposal of urethane and its associated waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures ensures compliance with regulations and minimizes potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemically resistant gloves, lab coats, and eye protection.[1] For manipulations outside of a chemical fume hood that could generate aerosols, a respirator with a multi-gas filter may be necessary.[1] Always consult the Safety Data Sheet (SDS) for the specific this compound product for detailed safety information.[2]
In the event of a spill, contain the area to prevent further contamination.[2] For solid this compound spills, dampen the material with water before transferring it to a suitable container.[3] Use absorbent materials like sand or clay for liquid spills of unreacted components.[2] All contaminated materials, including absorbent paper and clothing, should be sealed in a vapor-tight plastic bag for disposal.[3]
Step-by-Step this compound Waste Disposal Procedure
The proper disposal method for this compound waste depends on its state (cured or uncured) and a thorough waste characterization.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is hazardous. This determination will dictate the disposal pathway.
-
Uncured/Liquid this compound: Unused or leftover liquid this compound, including its individual components (e.g., isocyanates and polyols), should be treated as chemical waste.[1] Some components, like Toluene diisocyanate (TDI), are listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[4]
-
Cured/Solid this compound: Fully cured polythis compound is generally considered non-hazardous and can often be disposed of as regular solid waste.[2] However, it is imperative to confirm this with local regulations.
Step 2: Waste Segregation
Properly segregate different types of this compound waste to prevent accidental mixing and to ensure cost-effective and compliant disposal. Do not mix hazardous this compound waste with non-hazardous waste, as this can render the entire mixture hazardous.[4]
Step 3: Containerization and Labeling
-
Hazardous Waste: Collect unused or leftover liquid this compound in a designated, sealed, and properly labeled hazardous waste container.[1][5] The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.
-
Sharps: Needles and syringes used for this compound injection must be disposed of in a designated sharps container destined for incineration.[1]
-
Empty Containers: Containers that held acutely hazardous waste may require triple rinsing, with the rinsate also managed as hazardous waste.[4] For non-hazardous components, drums can be drained, flushed with soapy water, and then disposed of according to local regulations.[6] Puncturing or crushing decontaminated drums can prevent unauthorized reuse.[6]
Step 4: Disposal Pathway
-
Hazardous this compound Waste: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal.[1][5] These wastes are typically incinerated at a permitted facility.
-
Cured Polythis compound Foam: Once fully hardened, polythis compound foam can often be disposed of in regular municipal waste.[2][7] However, it is best practice to confirm with local waste management authorities. For larger quantities, a dedicated waste container may be necessary.[7]
-
Recycling: While options are expanding, polythis compound recycling is not yet universally available.[8] Chemical recycling methods such as hydrolysis, alcoholysis, and glycolysis can break down polythis compound into its constituent components for reuse.[9] Check with local recycling facilities to see if they accept polythis compound waste.[8] Landfilling should be considered a last resort due to the long decomposition time of polythis compound.[8]
Quantitative Data Summary
| Waste Type | Key Characteristics | Disposal Considerations | Regulatory Framework |
| Uncured Liquid this compound & Components | May be ignitable, corrosive, reactive, or toxic.[2] Specific components may be listed as hazardous waste (e.g., TDI - U223).[4] | Must be managed as hazardous waste. Requires disposal through a licensed facility.[4][5] | RCRA, EPA, State, and Local Regulations.[2][4] |
| Cured Solid Polythis compound | Generally considered non-hazardous and inert.[2] | Can often be disposed of in non-hazardous landfill.[2] Recycling options may be available.[7] | Check with local waste management authorities. |
| Empty Containers (Hazardous) | Containers of P-listed "acutely hazardous waste" require triple rinsing.[4] | Rinsate must be collected and managed as hazardous waste.[4] | RCRA (40 CFR § 261.7).[4] |
| Spill Cleanup Materials | Absorbents and PPE contaminated with uncured this compound. | Must be disposed of as hazardous waste.[2][3] | RCRA, EPA, State, and Local Regulations.[2][4] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. unthsc.edu [unthsc.edu]
- 2. Spray Polythis compound Foam Disposal: Doing it Right | Spray Foam Insider [sprayfoaminsider.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. nj.gov [nj.gov]
- 6. spraypolythis compound.org [spraypolythis compound.org]
- 7. Where to dispose of polythis compound foam? - PCC Group Product Portal [products.pcc.eu]
- 8. How do I dispose of polythis compound chemical waste? - HUAYU [hypolyol.com]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
